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  • Product: 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole
  • CAS: 1048921-12-5

Core Science & Biosynthesis

Foundational

What is the chemical structure of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, a complex heterocyclic compound with potenti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes established principles of oxazole chemistry to propose a robust framework for its synthesis, characterization, and potential applications.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This structure is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The versatility of the oxazole scaffold allows for substitutions at the 2, 4, and 5 positions, enabling fine-tuning of its physicochemical and pharmacological properties.[1] Compounds incorporating the oxazole nucleus have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2] The inclusion of a 3-phenoxyphenyl substituent at the 2-position introduces a flexible ether linkage and an additional aromatic system, which can significantly influence receptor binding and pharmacokinetic profiles.

Chemical Structure and Properties

The chemical structure of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is characterized by a central oxazole ring substituted at key positions.

PropertyValueSource
IUPAC Name 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazoleN/A
CAS Number 1048921-12-5Vendor Data
Molecular Formula C₁₇H₁₄ClNO₂Calculated
Molecular Weight 300.75 g/mol Calculated
Predicted LogP 4.8N/A

Note: Physical properties such as melting point, boiling point, and solubility have not been empirically reported in publicly available literature and would need to be determined experimentally.

Proposed Synthesis Pathway: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and highly effective method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[3][4] This approach is proposed for the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.

Rationale for the Proposed Pathway

The Robinson-Gabriel synthesis is a robust and versatile method for constructing the oxazole ring from readily available starting materials.[4] The reaction proceeds through the formation of an α-acylamino ketone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the oxazole product.[3] This method allows for the introduction of diverse substituents at the 2, 4, and 5 positions of the oxazole ring, making it well-suited for the synthesis of the target molecule.

Proposed Synthetic Scheme

Robinson-Gabriel Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration 1-Amino-3-chloropropan-2-one 1-Amino-3-chloropropan-2-one Acylamino_ketone N-(1-Chloro-3-oxobutan-2-yl)-3-phenoxybenzamide 1-Amino-3-chloropropan-2-one->Acylamino_ketone Acylation 3-Phenoxybenzoyl_chloride 3-Phenoxybenzoyl chloride 3-Phenoxybenzoyl_chloride->Acylamino_ketone Oxazole_product 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole Acylamino_ketone->Oxazole_product H₂SO₄ or POCl₃

Caption: Proposed Robinson-Gabriel synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(1-Chloro-3-oxobutan-2-yl)-3-phenoxybenzamide (α-Acylamino Ketone Intermediate)

  • To a solution of 1-amino-3-chloropropan-2-one hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base such as triethylamine or pyridine (2.2 equivalents) at 0 °C.

  • A solution of 3-phenoxybenzoyl chloride (1 equivalent) in the same solvent is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water, a mild acid (e.g., 1M HCl), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-acylamino ketone.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

  • The purified N-(1-Chloro-3-oxobutan-2-yl)-3-phenoxybenzamide (1 equivalent) is dissolved in a suitable solvent for cyclodehydration (e.g., chloroform or toluene).

  • A dehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid (catalytic to stoichiometric amounts) is added to the solution.[4]

  • The reaction mixture is heated to reflux and the progress is monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and carefully quenched by pouring it into a mixture of ice and a neutralizing base (e.g., sodium bicarbonate solution).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting crude product is purified by column chromatography to yield the final product, 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.

Characterization and Spectroscopic Analysis

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

Hypothesized Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic protons of the phenoxyphenyl group (multiplets).- Singlet for the chloromethyl (CH₂Cl) protons.- Singlet for the methyl (CH₃) protons.
¹³C NMR - Resonances for the aromatic carbons.- Resonances for the oxazole ring carbons.- Signal for the chloromethyl carbon.- Signal for the methyl carbon.
IR Spectroscopy - C=N stretching of the oxazole ring.- C-O-C stretching of the ether linkage.- C-H stretching of aromatic and aliphatic groups.- C-Cl stretching.
Mass Spectrometry - Molecular ion peak corresponding to the exact mass of the compound.

Potential Applications and Biological Significance

While the biological activity of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole has not been explicitly reported, the structural motifs present suggest several areas of potential interest for drug discovery and development.

Rationale for Potential Bioactivity

Oxazole derivatives are known to exhibit a wide range of pharmacological effects.[1][2] The phenoxyphenyl group is also a common feature in many biologically active compounds, often contributing to favorable interactions with protein targets and improved pharmacokinetic properties. The combination of these two pharmacophores in the target molecule makes it a promising candidate for screening in various therapeutic areas.

Potential Therapeutic Areas
  • Anticancer Activity: Many substituted oxazoles have shown potent anticancer activity.[5] The phenoxyphenyl moiety can enhance this activity by interacting with specific enzyme or receptor pockets.

  • Anti-inflammatory and Analgesic Effects: The oxazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Properties: The heterocyclic nature of the oxazole ring, combined with the lipophilicity of the phenoxyphenyl group, may confer antibacterial and antifungal properties.[2]

Future Directions and Research Opportunities

The synthesis and characterization of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole open up several avenues for future research.

Future_Research Synthesis Optimize Synthesis Bio_Screening Biological Screening (Anticancer, Antimicrobial, etc.) Synthesis->Bio_Screening Material_Science Material Science Applications (e.g., Organic Electronics) Synthesis->Material_Science SAR_Studies Structure-Activity Relationship (SAR) Studies Bio_Screening->SAR_Studies Analog_Dev Analog Development SAR_Studies->Analog_Dev Mechanism_Action Mechanism of Action Studies Analog_Dev->Mechanism_Action

Caption: Potential future research directions.

Further investigations should focus on optimizing the proposed synthetic route to improve yields and scalability. Once a reliable synthetic protocol is established, the compound should be subjected to a broad panel of biological screens to identify its primary pharmacological activities. Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could lead to the identification of more potent and selective drug candidates.

Conclusion

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a complex heterocyclic molecule with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is not yet widely available, this guide provides a solid theoretical and practical foundation for its synthesis, characterization, and exploration of its potential applications. The proposed Robinson-Gabriel synthesis offers a viable route for its preparation, and the structural motifs within the molecule suggest a range of promising biological activities that warrant further investigation.

References

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • PMC. (2024, September 2). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • PMC. (2025, February 19). Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. Retrieved from [Link]

  • NATURALISTA CAMPANO. (n.d.). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • ijpbs. (2019, April 1). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant. Retrieved from [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4 | PDF. Retrieved from [Link]

  • Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2016, August 8). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

  • PMC. (n.d.). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(chloromethyl)-5-methyl-2-(4-phenoxyphenyl)Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • MDPI. (2019, December 25). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • AMERICAN ELEMENTS®. (n.d.). Properties and identifiers. Retrieved from [Link]

  • PubMed. (2020, January 1). Identification and Characterization of Chemical Components in the Bioactive Fractions of Cynomorium coccineum That Possess Anticancer Activity. Retrieved from [Link]

  • MDPI. (2022, November 25). Comprehensive Characterization of Chemical Composition and Antioxidant Activity of Lignan-Rich Coniferous Knotwood Extractives. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). L-Proline, N-(cyclohexylcarbonyl)-D-alanyl-(2S)-3-mercapto-2-methylpropanoyl-, calcium salt (2:1). Retrieved from [Link]

  • Wikipedia. (n.d.). List of CAS numbers by chemical compound. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Executive Summary In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on robust, bifunctional building blocks. 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on robust, bifunctional building blocks. 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (CAS: 1048921-12-5) is a highly specialized intermediate that fulfills this role perfectly. It combines a stable, lipophilic oxazole core with a highly reactive chloromethyl electrophilic site[1].

This compound is a critical linchpin in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists used for metabolic disorders[2], as well as in the development of novel VEGFR2 kinase inhibitors for oncology applications[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and self-validating protocols for its synthesis and application.

Physicochemical Profiling

Before deploying any intermediate in a multi-step synthesis, a rigorous understanding of its physical and chemical properties is mandatory. The 3-phenoxyphenyl moiety imparts significant lipophilicity, making the molecule highly soluble in aprotic organic solvents (e.g., DCM, DMF, THF) but virtually insoluble in water.

Table 1: Key Quantitative Properties
PropertyValue
Chemical Name 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole
CAS Registry Number 1048921-12-5
Molecular Formula C₁₇H₁₄ClNO₂
Molecular Weight 299.75 g/mol
Predicted Boiling Point ~428.4 ± 45.0 °C at 760 mmHg
Predicted Flash Point ~212.9 ± 28.7 °C
Appearance Solid (typically off-white to pale yellow powder)
Storage Conditions 2-8 °C, inert atmosphere (Argon/Nitrogen)

Data supported by structural analogs and chemical registry profiling[1][4].

Causality in Properties: The exceptionally high boiling point is a direct consequence of the heavy molecular weight and the planar, aromatic stacking capabilities of the phenoxyphenyl group[4]. The chloromethyl group, while highly reactive toward nucleophiles, is electronically stabilized by the adjacent oxazole ring. However, it remains susceptible to slow hydrolysis if exposed to atmospheric moisture. Hence, storage under an inert atmosphere at 2-8 °C is critical to prevent degradation into the corresponding unreactive hydroxymethyl derivative.

Chemical Reactivity & Mechanistic Insights

The primary utility of this compound lies in its chloromethyl group, which acts as a premium electrophile for bimolecular nucleophilic substitution ( SN​2 ) reactions. In the development of antidiabetic agents (such as thiazolidinediones and oxyiminoacetic acid derivatives)[2][5], this oxazole intermediate is routinely coupled with phenols, amines, or thiols.

SN2_Mechanism A 4-(Chloromethyl)oxazole Electrophile C Base (K2CO3) Solvent (DMF) A->C B Nucleophile (Phenol / Amine) B->C D SN2 Transition State (Inversion of Trajectory) C->D 80°C, 2-4h E Target API (e.g., PPAR Agonist) D->E - KCl

Fig 1: Logical workflow of SN2 coupling utilizing the chloromethyl reactive site.

Causality in Reaction Design: We typically select potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) for these couplings. DMF, being a polar aprotic solvent, solvates the potassium cation effectively, leaving the nucleophilic anion (e.g., phenoxide) "naked" and highly reactive. The reaction proceeds via a classic SN​2 mechanism. The stable, aromatic nature of the oxazole ring prevents unwanted side reactions like E2 elimination, which is a common failure point when using aliphatic alkyl halides.

Self-Validating Synthetic Protocol

To generate 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole in-house, a robust, three-step linear synthesis is employed starting from 3-phenoxybenzamide. This protocol is designed with strict in-process controls (IPCs) to ensure each step validates the success of the previous one.

Synthesis_Pathway A 3-Phenoxybenzamide B Ethyl 2-chloroacetoacetate (Cyclocondensation) A->B C Oxazole-4-carboxylate Intermediate B->C Heat, 12h D LiAlH4 / THF (Reduction) C->D E 4-Hydroxymethyl Oxazole D->E 0°C to RT F SOCl2 / DCM (Chlorination) E->F G 4-(Chloromethyl)-5-methyl- 2-(3-phenoxyphenyl)oxazole F->G Reflux, 2h

Fig 2: Step-by-step synthetic pathway from 3-phenoxybenzamide.

Step 1: Cyclocondensation
  • Procedure: React 3-phenoxybenzamide (1.0 eq) with ethyl 2-chloroacetoacetate (1.2 eq) in a sealed vessel at 120 °C for 12 hours.

  • Mechanism & Causality: The amide oxygen attacks the alpha-chloro carbon, followed by cyclization onto the ketone to form the oxazole ring. High thermal energy is required to drive the final dehydration step that establishes aromaticity.

  • Validation (IPC): LC-MS must show complete consumption of the starting amide and the appearance of the ester intermediate ( [M+H]+ expected).

Step 2: Reduction to Hydroxymethyl
  • Procedure: Dissolve the ester intermediate in anhydrous THF and cool to 0 °C. Slowly add Lithium Aluminum Hydride ( LiAlH4​ ) (1.5 eq). Stir for 2 hours, allowing the mixture to reach room temperature.

  • Mechanism & Causality: LiAlH4​ strongly reduces the ester directly to the primary alcohol. Maintaining a low temperature during addition prevents over-reduction or unwanted cleavage of the oxazole ring.

  • Validation (IPC): TLC (Hexane:EtOAc 3:1) should indicate a highly polar spot (the alcohol) replacing the non-polar ester.

Step 3: Chlorination
  • Procedure: Dissolve the 4-hydroxymethyl intermediate in anhydrous Dichloromethane (DCM). Add Thionyl Chloride ( SOCl2​ ) (2.0 eq) dropwise at 0 °C. Reflux for 2 hours.

  • Mechanism & Causality: SOCl2​ converts the alcohol to the chloride via an SN​i mechanism, releasing SO2​ and HCl as gases. This gaseous byproduct evolution inherently drives the reaction to completion (Le Chatelier's principle) and simplifies purification, as evaporation is often sufficient to yield the crude product.

  • Validation (IPC): 1H -NMR must show the disappearance of the broad hydroxyl proton and a distinct shift in the methylene protons (typically appearing as a sharp singlet around δ 4.5 - 4.7 ppm).

Analytical Characterization Standards

For a batch of 1048921-12-5 to be cleared for downstream API synthesis, it must meet stringent analytical criteria:

  • HPLC Purity: >98% (using a C18 column, gradient MeCN/Water with 0.1% TFA). The phenoxyphenyl group ensures strong UV absorbance at 254 nm, making impurity tracking highly reliable.

  • Mass Spectrometry: ESI-MS must show the characteristic isotopic pattern of a single chlorine atom—an approximate 3:1 abundance ratio for the M and M+2 peaks at m/z 300 and 302, respectively[1].

References

  • BLDpharm Product Data: 1048921-12-5 | 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.
  • ChemScene Safety Data Sheet: Physicochemical properties of C17H14ClNO2 analogs.
  • Journal of Medicinal Chemistry (ACS): Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.
  • SciSpace: Studies on Non-Thiazolidinedione Antidiabetic Agents. 1. Discovery of Novel Oxyiminoacetic Acid Derivatives.
  • Journal of Medicinal Chemistry (ACS): Novel 5-Substituted 2,4-Thiazolidinedione and 2,4-Oxazolidinedione Derivatives as Insulin Sensitizers with Antidiabetic Activities.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. As a senior application scientist, the following information is synthesized from available data on structurally similar compounds to ensure a robust and cautious approach to its management in a laboratory setting. The primary directive of this document is to empower researchers with the knowledge to mitigate risks effectively, grounded in established principles of chemical safety and E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness).

Compound Identification and Physicochemical Properties

Understanding the fundamental identity of a chemical is the first step in a thorough safety assessment.

Identifier Information Source
Chemical Name 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazoleBLDpharm[1]
CAS Number 1048921-12-5BLDpharm[1]
Molecular Formula C₁₇H₁₄ClNO₂Inferred
Molecular Weight 299.75 g/mol Inferred
Chemical Structure An oxazole core with chloromethyl, methyl, and phenoxyphenyl substituents.BLDpharm[1]

Note: Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following hazard assessment is inferred from data on close structural analogs. This approach necessitates handling the compound with a high degree of caution, assuming the highest hazard level indicated by its analogs.

Inferred Hazard Profile and GHS Classification

The chemical structure, particularly the presence of a reactive chloromethyl group on a heterocyclic scaffold, suggests a significant potential for biological activity and associated hazards. Data from analogs like 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole and 4-(chloromethyl)-2-phenoxy-1,3-oxazole form the basis of this assessment.[2][3]

Hazard Class Category Hazard Statement Practical Implication for Researchers
Acute Toxicity, Oral Category 4H302: Harmful if swallowedAccidental ingestion could lead to significant illness. Strict hygiene measures are paramount.
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skinThe compound can be absorbed through the skin, potentially causing systemic toxicity. Dermal protection is critical.[4]
Skin Corrosion/Irritation Category 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationDirect contact can cause immediate and severe damage to the skin.[3][4]
Serious Eye Damage Category 1H318: Causes serious eye damageEven minor exposure to the eyes can result in irreversible damage. Full-seal eye protection is mandatory.[2][5]
Skin Sensitization Category 1H317: May cause an allergic skin reactionRepeated exposure may lead to an allergic response, even at low concentrations.[4]
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[2][3]
Aquatic Toxicity Chronic 2H411: Toxic to aquatic life with long lasting effectsReleases to the environment must be strictly avoided as the compound can have long-term adverse effects on aquatic ecosystems.[4]

Signal Word: Danger

Hazard Pictograms:

GHS05: Corrosion GHS06: Skull and crossbones GHS09: Environmental Hazard

Core Safety Principles: Understanding the "Why"

The primary reactive center of this molecule is the chloromethyl group (-CH₂Cl) . This functional group is a potent alkylating agent, meaning it can readily transfer its methylene group to nucleophilic sites in biological macromolecules like DNA and proteins. This covalent modification can disrupt cellular function, which is the mechanistic basis for its presumed toxicity, corrosivity, and potential as a sensitizer. Therefore, all handling protocols are designed with one fundamental goal: to prevent any direct contact with the compound.

Safe Handling and Exposure Control Protocols

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict procedural rules, is essential.

Engineering Controls: The First Line of Defense
  • Fume Hood: All weighing and handling of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory must have adequate general ventilation. Ensure the fume hood has a verified and acceptable face velocity.

Personal Protective Equipment (PPE): The Researcher's Barrier

The selection of PPE is not merely a checklist; it is a critical system designed to protect you from the specific hazards identified.

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile gloves (minimum thickness of 4-5 mil). Double-gloving is strongly recommended.Provides a barrier against dermal absorption and irritation.[4] Immediately remove and replace gloves if contamination is suspected. Never wear gloves outside the lab area.
Eye Protection Full-seal, indirectly vented chemical safety goggles. A face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash risk.Protects against splashes that can cause severe, irreversible eye damage.[4] Standard safety glasses are insufficient.
Skin and Body A fully-fastened lab coat, preferably a chemically-resistant one. Closed-toe shoes are mandatory.Prevents incidental skin contact from spills or dust. Ensure there is no exposed skin on the arms or legs.
Respiratory Not typically required if all work is performed in a certified fume hood.A self-contained breathing apparatus must be available for emergency situations like a large spill.[4]
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.

  • Contaminated clothing should be removed immediately and decontaminated before reuse.[4]

  • Establish designated areas for handling this compound to prevent cross-contamination of the laboratory space.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Possible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: Hierarchy of controls for mitigating chemical exposure.

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures and the location of safety equipment.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or compound information to the medical professional.

  • Minor Spill (in a fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the area with a suitable solvent, followed by soap and water.

  • Major Spill: Evacuate the area immediately. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without specialized training and equipment.

Emergency_Response_Workflow cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions Immediate Actions Start Exposure or Spill Occurs Alert Alert Colleagues & Supervisor Start->Alert Skin Skin Contact Flush_Skin Flush_Skin Skin->Flush_Skin Flush with water for 15+ min Eye Eye Contact Flush_Eye Flush_Eye Eye->Flush_Eye Flush with water for 15+ min Inhalation Inhalation Fresh_Air Fresh_Air Inhalation->Fresh_Air Move to Fresh Air Medical Seek Immediate Medical Attention Flush_Skin->Medical Flush_Eye->Medical Fresh_Air->Medical Spill_Size Assess Spill Size Minor_Spill Minor Spill (in fume hood) Spill_Size->Minor_Spill Small Major_Spill Major Spill Spill_Size->Major_Spill Large Cleanup Contain & Clean Up (if trained) Minor_Spill->Cleanup Evacuate Evacuate Area Major_Spill->Evacuate Alert->Skin Alert->Eye Alert->Inhalation Alert->Spill_Size Evacuate->Alert

Caption: Workflow for responding to chemical exposure or spills.

Storage and Disposal

Storage
  • Conditions: Store in a tightly sealed, clearly labeled container.[6] Based on supplier recommendations for similar compounds, storage at refrigerated temperatures (e.g., 4°C) or via cold-chain transportation is advised to maintain stability and limit degradation.[1][7]

  • Location: Store in a designated, ventilated, and secure area for toxic chemicals.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[8]

Disposal
  • Waste Management: This compound and any contaminated materials (e.g., gloves, absorbent pads) must be disposed of as hazardous chemical waste.[6]

  • Procedure: Collect waste in a designated, sealed, and properly labeled container. Do not mix with other waste streams. Follow all local, state, and federal regulations for hazardous waste disposal, typically managed through your institution's Environmental Health and Safety (EHS) department.

References

  • PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Retrieved from [Link]

  • NextSDS. (n.d.). 4-CHLOROMETHYL-2-(4-METHOXY-PHENYL)-5-METHYL-OXAZOLE. Retrieved from [Link]

  • Chemical Label. (n.d.). 4-(chloromethyl)-2-phenoxy-1,3-oxazole. Retrieved from [Link]

  • Showa Chemical Co., Ltd. (2023, November 21). Safety Data Sheet (SDS). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. Retrieved from [Link]

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Exploratory

Solubility Profile of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly infl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to final formulation. Poor solubility can impede absorption, limit bioavailability, and create significant challenges in developing viable drug delivery systems.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, a heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of extensive public data on this specific molecule, this document focuses on a foundational, structure-based prediction of its solubility, coupled with a detailed, field-proven experimental protocol for its empirical determination. We delve into the theoretical underpinnings of its solubility based on its distinct functional moieties, differentiate between kinetic and thermodynamic solubility, and provide a robust, step-by-step methodology for generating reliable and reproducible solubility data in various organic solvents. This guide is intended to empower researchers and drug development professionals to accurately characterize this compound and make data-driven decisions in their work.

Introduction to 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole and the Imperative of Solubility

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a substituted oxazole derivative. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[4][5] Such scaffolds are common in medicinal chemistry. The molecule's structure is characterized by three key regions: the central oxazole core, a reactive chloromethyl group at the 4-position, and a large, non-polar 3-phenoxyphenyl substituent at the 2-position.

Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for its progression as a potential drug candidate. Key decisions in the drug development pipeline, such as the choice of solvents for synthesis and purification, the design of in vitro assays, and the development of effective formulations, are all dictated by the compound's ability to dissolve in relevant media.[6][7] Early and accurate solubility assessment helps to identify potential liabilities, reducing the risk of costly late-stage failures.[1]

Theoretical Solubility Profile: A Structure-Based Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. By dissecting the molecular structure of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, we can infer its likely behavior in different solvent classes.

  • The Oxazole Core: The oxazole ring itself is aromatic and possesses some polarity due to the heteroatoms, oxygen and nitrogen. Simple oxazoles are generally soluble in a range of organic solvents.[1][8] The nitrogen atom imparts weak basicity.[5]

  • The 3-Phenoxyphenyl Substituent: This is the largest and most dominant feature of the molecule. Comprising two phenyl rings linked by an ether oxygen, this group is predominantly non-polar, hydrophobic, and rigid, yet with some conformational flexibility around the ether bond. This large hydrocarbon-rich moiety will significantly decrease aqueous solubility and strongly favor solubility in non-polar or moderately polar organic solvents. The ether linkage introduces a polar site capable of acting as a hydrogen bond acceptor, which may slightly enhance solubility in certain polar solvents.[9][10]

  • The Chloromethyl Group: The C-Cl bond introduces a significant dipole moment, making this group polar. It can participate in dipole-dipole interactions with polar solvent molecules.[11] However, this group is also a reactive electrophilic site, which can be a point of instability in certain nucleophilic or protic solvents, a factor to consider during long-term solubility studies.

Overall Prediction: The molecule's character is dominated by the large, non-polar phenoxyphenyl group. Therefore, it is predicted to be practically insoluble in water. It is expected to exhibit good solubility in a range of organic solvents, particularly those that are non-polar (like toluene and hexane), moderately polar aprotic (like ethyl acetate and acetone), and potentially polar protic solvents (like ethanol), though its large hydrophobic structure may limit solubility in highly polar solvents.

G cluster_molecule 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole cluster_phenoxy 3-Phenoxyphenyl Group cluster_oxazole Oxazole Core cluster_chloro Chloromethyl Group cluster_prediction Predicted Solubility Molecule Core Structure Prediction Low Aqueous Solubility Good Organic Solubility Molecule->Prediction Phenoxy Large, Non-Polar Dominates Profile Phenoxy->Molecule Favors Non-Polar Solvents Oxazole Aromatic, Moderately Polar Base for Solubility Oxazole->Molecule Chloromethyl Polar, Reactive Site Increases Polarity Chloromethyl->Molecule Enhances Polar Interactions

Caption: Structural contributions to predicted solubility.

Understanding the Nuances: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[12]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium value, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when the system has reached a state where the solid and dissolved phases are in equilibrium.[12] It is a thermodynamically stable value. This measurement is critical for formulation development and requires longer experiment times to ensure equilibrium is reached.[7][13]

  • Kinetic Solubility: This is often measured in high-throughput screening (HTS) settings. Typically, a compound is first dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer. The concentration at which precipitation first occurs is the kinetic solubility.[14] This value is often higher than the thermodynamic solubility because it can represent a supersaturated or amorphous state, which is thermodynamically metastable.[6][12] Kinetic solubility is valuable for quickly flagging potential issues in early discovery.[15][16]

For the purposes of thorough characterization required in drug development, determining the thermodynamic solubility is paramount. The protocol outlined in this guide is designed to measure this equilibrium value.

Caption: Thermodynamic vs. Kinetic Solubility Concepts.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[17][18] Its trustworthiness stems from allowing the system to reach true thermodynamic equilibrium. This protocol is designed to be a self-validating system when followed with adherence to Good Laboratory Practice (GLP).[19][20]

Materials and Equipment
  • Compound: 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (ensure purity is >95%).

  • Solvents: A range of analytical grade or HPLC grade organic solvents. A suggested panel includes:

    • Non-polar: Hexane, Toluene

    • Moderately Polar / Aprotic: Dichloromethane, Ethyl Acetate, Acetone

    • Polar Protic: Ethanol, Methanol

    • Highly Polar / Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • Analytical balance

    • Glass vials with PTFE-lined screw caps

    • Orbital shaker or magnetic stirrer with temperature control

    • Centrifuge

    • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Accurately weigh an excess amount of the compound (e.g., 5-10 mg) and place it into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Pipette a precise volume of the chosen solvent (e.g., 1.0 mL) into the vial.

  • Securely cap the vial.

  • Prepare a separate vial for each solvent to be tested. It is highly recommended to perform each solvent experiment in triplicate for statistical validity.

Step 2: Equilibration

  • Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

  • Agitate the mixtures at a consistent speed for a period sufficient to reach equilibrium, typically 24 to 48 hours.[13] A preliminary time-course experiment can determine the minimum time to equilibrium.

Step 3: Phase Separation

  • After equilibration, visually confirm that excess solid remains in each vial.

  • Allow the vials to stand undisturbed at the experimental temperature for a short period to let the solid settle.

  • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent particulate matter from artificially inflating the concentration reading.

Step 4: Quantification of Dissolved Compound The concentration of the compound in the clear filtrate is now determined. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.[21][22]

Using HPLC-UV:

  • Method Development: Develop a simple isocratic reverse-phase HPLC method capable of resolving the compound from any potential impurities or degradation products. A C18 column is often a good starting point. The mobile phase should be optimized to provide a sharp, symmetric peak with a reasonable retention time.[23]

  • Standard Curve Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration. From this stock, create a series of at least five standard solutions of decreasing concentration through serial dilution.[22]

  • Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) of >0.99.

  • Sample Measurement: Dilute the filtered sample solutions with the mobile phase to fall within the linear range of the calibration curve. Inject the diluted samples and record the peak areas.

  • Calculation: Use the regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples. Remember to account for the dilution factor to determine the final solubility in the original solvent.

Using UV-Vis Spectroscopy (Alternative Method):

  • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

  • Standard Curve Preparation: Prepare a series of standard solutions in the same solvent used for the sample and measure the absorbance of each at λmax to create a calibration curve.[24][25]

  • Sample Measurement: Dilute the filtered sample solutions as needed and measure their absorbance.

  • Calculation: Calculate the concentration using the Beer-Lambert law and the standard curve. Note that this method is less specific than HPLC and can be affected by any UV-active impurities.[26]

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification (HPLC) cluster_report Step 5: Data Reporting A Weigh Excess Compound B Add Known Volume of Solvent A->B C Seal Vials (n=3) B->C D Agitate at Constant Temp (24-48 hours) C->D E Centrifuge Vials D->E F Filter Supernatant (0.22 µm PTFE filter) E->F H Dilute Filtrate F->H G Prepare Calibration Curve I Inject & Measure Peak Area G->I H->I J Calculate Concentration I->J K Report Solubility (mg/mL or mol/L) at Temp J->K

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis. This allows for easy identification of trends and aids in the selection of appropriate solvents for future work.

Table 1: Experimental Solubility Data Template for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole at 25 °C

Solvent ClassSolventDielectric Constant (approx.)Measured Solubility (mg/mL) ± SDMolar Solubility (mol/L) ± SD
Non-Polar Hexane1.9Record Data HereCalculate Here
Toluene2.4Record Data HereCalculate Here
Moderately Polar Dichloromethane9.1Record Data HereCalculate Here
Aprotic Ethyl Acetate6.0Record Data HereCalculate Here
Acetone21Record Data HereCalculate Here
Polar Protic Ethanol25Record Data HereCalculate Here
Methanol33Record Data HereCalculate Here
Highly Polar Acetonitrile38Record Data HereCalculate Here
Aprotic DMSO47Record Data HereCalculate Here

Interpretation: The results should be analyzed in the context of solvent polarity and the "like dissolves like" principle. It is expected that solubility will be highest in solvents with polarity characteristics that are a good match for the predominantly non-polar, yet locally polar, nature of the solute molecule.

Conclusion

References

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  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Di, L., & Kerns, E. H. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. Available at: [Link]

  • Zhang, L., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Molecular Pharmaceutics. Available at: [Link]

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  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. American Chemical Society. Available at: [Link]

  • Yan, A., & Gasteiger, J. (2003). Prediction of aqueous solubility of organic compounds based on a 3D structure representation. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Cysewski, P., & Jeliński, T. (2019). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Available at: [Link]

  • Taresco, V., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Polymer. Available at: [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Available at: [Link]

  • Ozturk, O., & Toptan, S. (2008). A New Hplc Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

  • Modsol. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Available at: [Link]

  • JoVE. (2020, March 26). Solubility. Available at: [Link]

  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Available at: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Labcompare. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Available at: [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Wikipedia. (n.d.). Solubility. Available at: [Link]

  • Dehring, K., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Cheminformatics. Available at: [Link]

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  • Baka, E., et al. (2008). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica. Available at: [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Available at: [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Al-Shehri, S., et al. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. RSC Advances. Available at: [Link]

  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

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  • World Health Organization. (2009). Good laboratory practice training manual for the trainee. Available at: [Link]

  • Patel, R. B., et al. (2011). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. Available at: [Link]

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  • Aslam, J., et al. (2018). A comprehensive review on biological activities of oxazole derivatives. Molecules. Available at: [Link]

  • Tentamus Group. (n.d.). GLP studies for method development. Available at: [Link]

  • ResearchGate. (n.d.). Determination of accessible chloromethyl groups in chloromethylated styrene-divinylbenzene copolymers. Available at: [Link]

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  • Zharnikov, M., & Schöll, A. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. The Journal of Physical Chemistry A. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole Derivatives as Novel Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this diverse family, 2,4,5-trisubstituted oxazole derivatives have garnered significant attention for their potent antiproliferative effects against various cancer cell lines. This technical guide synthesizes the available scientific evidence to propose a well-founded mechanism of action for a specific, yet under-investigated, class of these compounds: 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole derivatives. Drawing upon structure-activity relationships of analogous compounds, we hypothesize that these derivatives exert their anticancer effects primarily through the inhibition of tubulin polymerization . This disruption of microtubule dynamics is proposed to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells. This guide will provide a detailed exploration of this hypothesized mechanism, supported by data from related compounds, and present detailed protocols for key experimental validations.

Introduction: The Oxazole Scaffold in Oncology

The five-membered heterocyclic oxazole ring is a privileged structure in the development of therapeutic agents due to its versatile synthetic accessibility and its ability to participate in various biological interactions.[1] A multitude of oxazole-containing molecules have demonstrated significant pharmacological potential, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][2] The substitution pattern on the oxazole ring plays a pivotal role in defining the specific biological activity.[1] The 2,4,5-trisubstituted oxazole framework, in particular, has been a fertile ground for the discovery of potent anticancer agents.[3][4]

While direct experimental data on 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole derivatives is limited, the structural motifs present in this class of molecules provide strong indications of their likely biological target and mechanism of action. The 2-aryl substitution is a common feature in many biologically active oxazoles, and the presence of a 3-phenoxyphenyl group is of particular interest. Furthermore, the trisubstituted nature of the oxazole core aligns with the structural characteristics of a known class of potent antimitotic agents.

Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization

Based on extensive evidence from structurally related 2,4,5-trisubstituted oxazoles and other heterocyclic compounds, we propose that 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole derivatives function as inhibitors of tubulin polymerization.[5][6]

Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, is critical for the formation and function of the mitotic spindle during cell division.

Antimitotic agents that interfere with microtubule dynamics are among the most effective chemotherapeutic drugs. These agents can be broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine). The latter group, to which the 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole derivatives are hypothesized to belong, act by inhibiting the polymerization of tubulin dimers into microtubules.

The proposed mechanism involves the binding of the oxazole derivative to the colchicine-binding site on β-tubulin.[6] This binding event is thought to sterically hinder the conformational changes required for the incorporation of tubulin dimers into the growing microtubule polymer. The net effect is a disruption of microtubule formation, leading to a cascade of downstream cellular events.

Signaling Pathway: From Tubulin Inhibition to Apoptosis

The inhibition of tubulin polymerization by 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole derivatives is predicted to trigger a well-defined signaling cascade culminating in programmed cell death (apoptosis).

G Oxazole 4-(Chloromethyl)-5-methyl-2- (3-phenoxyphenyl)oxazole Derivative Tubulin β-Tubulin (Colchicine Site) Oxazole->Tubulin Binds to Polymerization Tubulin Polymerization Oxazole->Polymerization Inhibits Microtubule Microtubule Disruption Polymerization->Microtubule Leads to Spindle Mitotic Spindle Assembly Failure Microtubule->Spindle Prevents Arrest G2/M Phase Arrest Spindle->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Hypothesized signaling pathway of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole derivatives.

The disruption of microtubule dynamics activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation. The persistent activation of this checkpoint due to the absence of a functional mitotic spindle leads to a prolonged arrest of the cell cycle in the G2/M phase.[6] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent execution of cell death.

Supporting Evidence from Analogous Compounds

The hypothesis that 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole derivatives act as tubulin polymerization inhibitors is strongly supported by studies on structurally similar compounds. A number of 1,3-oxazole sulfonamides have been shown to be potent inhibitors of cancer cell growth, with mean GI50 values in the nanomolar range.[5][7] Crucially, in vitro tubulin polymerization experiments confirmed that these compounds effectively bind to tubulin and lead to microtubule depolymerization.[5][7]

Furthermore, a series of 4,5-disubstituted[5][8]oxazoles have been identified as potent inhibitors of tubulin polymerization, inducing cell cycle arrest in the G2/M phase and apoptosis.[6] Notably, the substitution pattern on the aryl rings at the 2 and 4/5 positions of the oxazole core significantly influences the antiproliferative activity, highlighting the importance of these structural features for target engagement.

Even in related heterocyclic systems like oxadiazoles, derivatives have been identified as a novel class of antimitotic agents that inhibit tubulin polymerization at sub-micromolar concentrations and cause mitotic arrest.[8][9] This convergence of evidence across different, yet related, scaffolds strengthens the proposed mechanism of action.

Quantitative Antiproliferative Activity of Related Oxazole Derivatives

To provide a quantitative perspective on the potential potency of the title compounds, the following table summarizes the reported antiproliferative activities of various 2,4,5-trisubstituted oxazole derivatives against different cancer cell lines.

Compound ClassCancer Cell Line(s)Activity MetricPotency RangeReference(s)
1,3-Oxazole SulfonamidesLeukemiaMean GI5044.7 - 48.8 nM[5][7]
4,5-Disubstituted[5][8]oxazolesMelanoma, Leukemia, Colon, Cervical, BreastIC500.009 - 2.78 µM[6]
2-Arylnaphtho[2,3-d]oxazole-4,9-dionesProstate (LNCaP, PC3)IC500.03 - 0.08 µM[10]
2,4,5-Trisubstituted OxazolesVariousGI500.2 - 0.6 µM[11]

Experimental Protocols for Mechanistic Validation

To empirically validate the hypothesized mechanism of action of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole derivatives, a series of well-established in vitro assays are recommended.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a crucial first step to determine the cytotoxic potential of the compounds against various cancer cell lines.[12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that causes 50% inhibition of cell growth).

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seeding Seeding Treatment Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation MTT_add Add MTT Solution Incubation->MTT_add Formazan_inc Incubate (4h) MTT_add->Formazan_inc Solubilize Solubilize Formazan_inc->Solubilize Read_Absorbance Read_Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate_Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot_Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine_IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

To investigate the effect of the compounds on cell cycle progression, flow cytometry analysis of propidium iodide (PI)-stained cells is the standard method.

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Culture cancer cells and treat them with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would support the hypothesis of mitotic arrest.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will prevent this increase in turbidity.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer with GTP), and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to a vehicle control and a positive control (e.g., colchicine). A dose-dependent inhibition of the increase in absorbance indicates inhibition of tubulin polymerization.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a compelling, hypothesis-driven mechanism of action for 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole derivatives can be formulated based on the extensive literature on structurally related compounds. The proposed mechanism, centered on the inhibition of tubulin polymerization leading to G2/M cell cycle arrest and apoptosis, provides a solid foundation for future research.

The next critical steps in the investigation of this promising class of compounds will be to perform the experimental validations outlined in this guide. Confirmation of their antiproliferative activity, their ability to induce mitotic arrest, and their direct inhibition of tubulin polymerization will be paramount. Further studies could also involve computational modeling to dock these derivatives into the colchicine-binding site of tubulin, providing a structural basis for their activity. The elucidation of the precise mechanism of action will be instrumental in the rational design and optimization of this scaffold for the development of novel and effective anticancer therapeutics.

References

  • Heston, N. J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Heston, N. J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Di, J., et al. (2006). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Maccari, R., et al. (2020). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Scientific Reports. [Link]

  • Shaikh, M. A. S., et al. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Current Drug Discovery Technologies. [Link]

  • Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules. [Link]

  • Głowacka, I. E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. [Link]

  • Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][6]oxazin-3(4H)-one-linked 1,2,3-triazole Derivatives. Frontiers in Pharmacology. [Link]

  • Meenakshi, M., et al. (2021). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC Advances. [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Archiv der Pharmazie. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2015). Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Arabian Journal of Chemistry. [Link]

  • Al-Hourani, B. J., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[6][12]imidazo[1,2-d][5][6]oxazepine and Benzo[f]benzo[6][12]oxazolo[3,2-d][5][6]oxazepine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Sepúlveda-Arias, J. C., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy. [Link]

  • Kumar, A., et al. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Kinase Inhibitors: Synthesis, Molecular Docking, and Biological Evaluation. Journal of Organic Chemistry & Chemical Sciences. [Link]

  • Ahmadi, A., et al. (2009). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

  • Al-Abdullah, E. S., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules. [Link]

  • Toyoshima, T., et al. (2002). Inhibitor of cyclooxygenase-2 induces cell-cycle arrest in the epithelial cancer cell line via up-regulation of cyclin dependent kinase inhibitor p21. British Journal of Cancer. [Link]

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Exploratory

A Technical Guide to the Toxicity and Hazard Profile of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals Preamble: A Note on Structural Analogy in Hazard Assessment Executive Summary of Anticipated Hazards Based on structural analogy, 4-(chloromethyl)-5-methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Structural Analogy in Hazard Assessment

Executive Summary of Anticipated Hazards

Based on structural analogy, 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is predicted to be a hazardous compound with the potential for:

  • High Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

  • Severe Corrosivity: Capable of causing severe skin burns and serious eye damage.

  • Respiratory and Skin Sensitization: May cause an allergic skin reaction and respiratory irritation.

  • Organ Toxicity: Potential for specific target organ toxicity with single or repeated exposure.

  • Carcinogenicity: The presence of a chloromethyl group raises concerns about potential carcinogenicity, a known risk for this chemical class.[2][3][4][5][6]

  • Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.

Deconstruction of the Molecular Structure and Associated Hazards

The toxicological profile of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole can be dissected by considering its primary structural motifs: the oxazole ring, the chloromethyl group, and the phenoxyphenyl substituent.

The Oxazole Core: A Biologically Active Scaffold

The oxazole ring is a five-membered heterocycle that is a common feature in many biologically active compounds and pharmaceuticals.[7][8][9] Its presence suggests that the molecule can interact with biological systems, a prerequisite for toxicity.[8][9][10] While the oxazole ring itself is not acutely toxic, its derivatives are known to exhibit a wide range of biological activities, from anti-inflammatory to anticancer effects.[7][9] This inherent bioactivity necessitates careful toxicological evaluation.

The Chloromethyl Group: A Potent Alkylating Agent and Primary Source of High Hazard

The chloromethyl (-CH₂Cl) group is the most significant contributor to the predicted high toxicity of this molecule. Chloromethylated compounds are known to be reactive alkylating agents. This reactivity is the mechanistic basis for their toxicity.

Mechanism of Toxicity: The chlorine atom is a good leaving group, allowing the carbon atom to form a covalent bond with nucleophilic sites in biological macromolecules such as DNA, proteins, and enzymes. This alkylation can lead to:

  • Cellular Damage and Necrosis: Disruption of protein and enzyme function, leading to cell death. This is the likely mechanism behind the predicted skin and eye corrosivity.

  • DNA Adduct Formation: Covalent bonding to DNA bases can cause mutations. If these mutations occur in critical genes (e.g., tumor suppressor genes), they can lead to cancer.

  • Hypersensitivity: Covalent binding to skin proteins can form haptens, which are then recognized by the immune system, leading to allergic contact dermatitis.

The high toxicity of chloromethyl ethers, such as bis(chloromethyl)ether (BCME) and chloromethyl methyl ether (CMME), is well-documented.[2][3][4][5] These compounds are classified as known human carcinogens by the U.S. EPA and the International Agency for Research on Cancer (IARC).[2][3][4][5][6] The primary route of toxicity is inhalation, leading to respiratory cancers.[2][3][4][5][6] While the overall structure of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is different, the presence of the chloromethyl moiety warrants extreme caution and handling as a potential carcinogen.

The Phenoxyphenyl Substituent

The 3-phenoxyphenyl group is a bulky, lipophilic substituent that will influence the pharmacokinetic and pharmacodynamic properties of the molecule. Its impact on toxicity is less direct than the chloromethyl group but is still significant:

  • Increased Absorption: The lipophilicity may enhance absorption through the skin and biological membranes, potentially increasing systemic toxicity.

  • Metabolic Considerations: The ether linkage and aromatic rings are sites for metabolic transformation (e.g., by cytochrome P450 enzymes). The metabolites formed could have their own toxicological profiles.

Hazard Classification by Structural Analogy

By comparing 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole to structurally similar compounds for which hazard data is available, we can assign a probable GHS (Globally Harmonized System) classification.

Hazard ClassGHS Hazard CategoryHazard StatementBasis for Classification (Analogous Compounds)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole[11], 3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole[12]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin2-Chloro-5-(chloromethyl)-1,3-thiazole[13]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole[14], 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole[15]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole[11], 3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole[12]
Skin Sensitization Category 1H317: May cause an allergic skin reaction2-Chloro-5-(chloromethyl)-1,3-thiazole[13]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole[11]
Carcinogenicity (Suspected)(H350: May cause cancer)Chloromethyl methyl ether[2][4][6], Bis(chloromethyl)ether[3]
Hazardous to the Aquatic Environment (Chronic) Category 2H411: Toxic to aquatic life with long lasting effects2-Chloro-5-(chloromethyl)-1,3-thiazole[13]

Experimental Protocols for Hazard Verification

The following is a high-level overview of standard assays that would be required to definitively establish the toxicological profile of this compound.

In Vitro Toxicity Assessment
  • Cytotoxicity Assay (e.g., MTT or LDH assay):

    • Cell Culture: Plate relevant human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity, HaCaT for skin toxicity) in 96-well plates.

    • Compound Treatment: Treat cells with a concentration range of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole for 24-48 hours.

    • Assay: Add MTT reagent (which is converted to a colored formazan product by viable cells) or measure LDH release (an indicator of cell membrane damage).

    • Analysis: Measure absorbance and calculate the IC₅₀ (concentration that inhibits 50% of cell growth).

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Strains: Use multiple strains of Salmonella typhimurium with different mutations in the histidine operon.

    • Treatment: Expose the bacteria to the test compound, with and without a metabolic activation system (S9 mix from rat liver).

    • Plating: Plate the treated bacteria on a histidine-deficient medium.

    • Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in revertants indicates mutagenic potential.

  • In Vitro Skin Corrosion/Irritation (e.g., Reconstructed Human Epidermis Test):

    • Tissue Model: Use a commercially available 3D human skin model.

    • Application: Apply the test compound to the surface of the tissue.

    • Incubation: Incubate for a defined period.

    • Viability Assessment: Measure tissue viability using a dye such as MTT. A significant decrease in viability indicates corrosive or irritant potential.

Workflow for In Vitro Toxicity Screening

G cluster_0 Initial Screening cluster_1 Dermal Toxicity Assessment cluster_2 Advanced Assays A Compound Synthesis & Purification B Ames Test (Mutagenicity) A->B Mutagenicity C Cytotoxicity Assay (e.g., MTT on HepG2, A549) A->C Cell Viability F In Vitro Micronucleus Assay (Chromosomal Damage) B->F Genotoxicity Confirmation D In Vitro Skin Corrosion Test (Reconstructed Epidermis) C->D Dermal Hazard G Toxicogenomics (Gene Expression Profiling) C->G Mechanistic Insight E In Vitro Skin Sensitization (e.g., DPRA, KeratinoSens™) D->E Sensitization Potential

Caption: Workflow for in vitro toxicological evaluation.

Safe Handling and Risk Mitigation

Given the predicted high hazard profile, stringent safety measures are mandatory when handling 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.

  • Engineering Controls:

    • All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[14][16]

    • The work area should be equipped with an emergency eyewash station and safety shower.[17]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[18]

    • Eye Protection: Chemical safety goggles and a face shield are required.[14]

    • Lab Coat: A chemically resistant lab coat or apron must be worn.[14]

    • Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

  • Decontamination and Waste Disposal:

    • All surfaces and equipment should be decontaminated after use.

    • Waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[19] Do not dispose of it down the drain.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[14][15][16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][15][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15][16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][15][16]

Conclusion and Path Forward

While specific toxicological data for 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole are not yet established, a comprehensive analysis of its structural motifs strongly indicates that it should be treated as a highly hazardous substance. The presence of the chloromethyl group is of particular concern, suggesting potential for severe corrosivity, sensitization, and carcinogenicity. The recommendations in this guide are based on the principle of prudent avoidance and should be followed until empirical data from the assays described herein become available. Any research or development program involving this compound must prioritize the safety of personnel and the environment through the rigorous application of the control measures outlined.

References

  • NextSDS. (n.d.). 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole. Retrieved from [Link]

  • Unknown Source. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Kakkar, S., & Narasimhan, B. (2019).
  • NextSDS. (n.d.). 4-(chloromethyl)-5-methyl-2-(4-phenoxyphenyl)Oxazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000, January). Chloromethyl methyl ether. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000, January). Bis(chloromethyl)ether (BCME). Retrieved from [Link]

  • California Air Resources Board. (1997, September). Background Material:1997-11-12 Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Retrieved from [Link]

  • Alaska Department of Environmental Conservation. (n.d.). CHLOROMETHYL METHYL ETHER Class A Carcinogen. Retrieved from [Link]

  • Kumar, D., & Singh, J. (2026, February 15). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Asian Journal of Science and Technology, 12(2), 11536-11546.
  • Semantic Scholar. (n.d.). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole. Retrieved from [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Retrieved from [Link]

  • American Coatings Association. (2021, February 2). Table 2 – GHS Hazard Classifications for Common Industrial Coatings Raw Materials. Retrieved from [Link]

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Foundational

Physicochemical Characterization and Thermal Analysis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Document Type: Technical Whitepaper Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary The compound 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

The compound 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (CAS: 1048921-12-5) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmacophores. Determining its precise melting point ( Tm​ ) and boiling point ( Tb​ ) presents a unique thermodynamic challenge. The presence of a reactive chloromethyl group introduces thermal lability, while the bulky, flexible 3-phenoxyphenyl substituent significantly alters its intermolecular force profile compared to simpler oxazole derivatives.

This whitepaper provides an authoritative, self-validating methodological framework for determining the thermal properties of this compound, moving beyond subjective capillary techniques to rigorous, standard-backed thermal analysis.

Structural Thermodynamics & Predictive Modeling

To design an accurate experimental protocol, we must first understand the causality between the compound's structure and its macroscopic thermal behavior.

  • The Oxazole Core & Chloromethyl Group: The 1,3-oxazole ring provides a rigid, planar dipole. However, the chloromethyl group at the C4 position is a highly reactive alkylating moiety. At elevated temperatures (>200 °C), this group is prone to thermal degradation via heterolytic C-Cl bond cleavage or HCl elimination.

  • The 3-Phenoxyphenyl Substituent: To predict the thermal behavior of CAS 1048921-12-5, we compare it to its structural analog, 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS 103788-61-0), which has an established melting point of 83 °C[1]. The addition of the meta-phenoxy group increases the molecular weight (from 207.66 g/mol to 299.75 g/mol ), which enhances London dispersion forces. Conversely, the ether linkage introduces conformational entropy (flexibility), which disrupts crystal lattice packing, typically broadening and lowering the melting point relative to rigid analogs.

Because the predicted atmospheric boiling point of this heavy, functionalized molecule exceeds 400 °C, thermal decomposition will inevitably occur before boiling at 760 mmHg. Therefore, atmospheric distillation is physically impossible, necessitating vacuum ebulliometry.

Table 1: Structural Parameters & Predicted Thermal Properties
PropertyBase Analog (CAS 103788-61-0)Target Compound (CAS 1048921-12-5)Thermodynamic Rationale
Molecular Weight 207.66 g/mol 299.75 g/mol Increased mass elevates theoretical Tb​ .
Melting Point ( Tm​ ) 83 °C[1]50 °C – 80 °C (Predicted)Conformational flexibility of the ether linkage lowers lattice energy.
Boiling Point ( Tb​ ) >250 °C (Decomposes)>400 °C (Predicted at 760 mmHg)High van der Waals surface area; requires vacuum extrapolation.

Experimental Causality and Self-Validating Workflows

Standard capillary melting point apparatuses rely on visual observation, which cannot distinguish between true thermodynamic melting and polymorphic transitions or early-stage degradation. To ensure Trustworthiness , our protocols utilize a self-validating system:

  • Baseline Validation: Every Differential Scanning Calorimetry (DSC) run is preceded by an empty-pan baseline run to subtract instrumental heat flow artifacts.

  • Degradation Pre-Screening: Before attempting to find the boiling point, Thermogravimetric Analysis (TGA) is used to pinpoint the exact temperature of mass loss ( Tdecomp​ ). This validates that the subsequent vacuum ebulliometry is measuring a true phase change (boiling) rather than chemical decomposition.

Workflow Start CAS 1048921-12-5 Sample Preparation TGA TGA (ASTM E1131) Determine T_decomp Start->TGA DSC DSC (ASTM E794) Determine Melting Point Start->DSC Decision Is T_decomp < Predicted T_boil? TGA->Decision Ebulliometry Vacuum Ebulliometry (ASTM E1719) Extrapolate Nomograph Extrapolation to 760 mmHg Ebulliometry->Extrapolate Decision->Ebulliometry Yes (Use Vacuum)

Figure 1: Self-validating thermal characterization workflow for highly functionalized oxazoles.

Protocol 1: Melting Point Determination via DSC

This protocol strictly adheres to ASTM E794 standards for determining melting temperatures via thermal analysis[2],[3].

Causality of Experimental Choices: We utilize hermetically sealed aluminum pans rather than open pans. The chloromethyl group exhibits high vapor pressure near its melting point; sealing the pan prevents premature volatilization from skewing the endothermic melting peak, ensuring the measured heat flow is strictly due to the solid-liquid phase transition.

Step-by-Step Methodology:
  • Instrument Calibration (Self-Validation): Run a high-purity Indium standard ( Tm​ = 156.6 °C) to calibrate the temperature axis and cell constant. Verify that the extrapolated onset temperature is within ±0.1 °C of the standard.

  • Sample Preparation: Weigh 3.0 to 5.0 mg of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole into an aluminum DSC pan. Crimp the lid hermetically. Prepare an identical empty pan as the reference.

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min. Reasoning: An inert atmosphere prevents oxidative degradation of the ether and oxazole moieties during heating.

  • Thermal Cycling:

    • Equilibrate the sample at 20 °C.

    • Ramp the temperature at a controlled rate of 10 °C/min up to 120 °C.

    • Record the endothermic heat flow.

  • Data Analysis: The melting point is not the peak maximum, but the extrapolated onset temperature of the endothermic peak, which represents the thermodynamic melting point of the pure substance independent of sample mass.

Protocol 2: Boiling Point via Vacuum Ebulliometry

Because the compound will degrade before boiling at atmospheric pressure, we must determine the boiling point under vacuum and extrapolate using the Clausius-Clapeyron relationship, adhering to ASTM E1719 [4],[5].

Step-by-Step Methodology:
  • TGA Pre-Screening (ASTM E1131):

    • Load 10 mg of the sample into a platinum TGA pan[6].

    • Heat at 10 °C/min under nitrogen to 400 °C[7].

    • Identify Tdecomp​ (the temperature at 5% mass loss). Validation step: The boiling point experiment must not exceed Tdecomp​−20°C .

  • Vacuum Ebulliometry Setup:

    • Charge the ebulliometer boiler with 50 mL of the liquid (or melted solid) sample.

    • Connect the system to a manostat and a high-efficiency vacuum pump.

  • Pressure Modulation:

    • Reduce the system pressure to 1.0 kPa (7.5 torr)[8].

    • Apply heat until a steady reflux is established and the vapor temperature stabilizes for at least 5 minutes. Record this temperature ( Tb,vac​ ).

    • Repeat the measurement at 2.0 kPa, 5.0 kPa, and 10.0 kPa to generate a vapor pressure curve.

  • Extrapolation: Plot the natural log of pressure ( ln(P) ) against the inverse of temperature ( 1/T ). Use the linear regression (Clausius-Clapeyron equation) to extrapolate the theoretical boiling point at 101.3 kPa (760 mmHg).

Table 2: Analytical Parameters for Thermal Characterization
TechniqueStandardKey ParametersPrimary Objective
DSC ASTM E79410 °C/min ramp, N2​ purge, sealed panDetermine thermodynamic Tm​ (onset)
TGA ASTM E113110 °C/min ramp, N2​ purge, Pt panDetermine Tdecomp​ to validate BP limits
Ebulliometry ASTM E17191.0 - 10.0 kPa vacuum, total refluxMeasure Tb​ under vacuum, extrapolate to 760 mmHg

Structural Influence on Phase Transitions

The following diagram maps the causality between the specific functional groups of CAS 1048921-12-5 and their resulting effects on the macroscopic melting and boiling points.

Pathways Core Oxazole + Chloromethyl (Rigid, Dipole Interactions) Intermolecular Net Intermolecular Forces Core->Intermolecular Substituent 3-Phenoxyphenyl Group (Flexible Ether Linkage, High MW) Substituent->Intermolecular Tm Melting Point (Tm) (Broadened by Conformational Entropy) Intermolecular->Tm Tb Boiling Point (Tb) (Elevated by London Dispersion) Intermolecular->Tb

Figure 2: Structural influence on the thermodynamic phase transitions of CAS 1048921-12-5.

References

  • PubChem. "4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289." National Center for Biotechnology Information. URL:[Link]

  • ASTM International. "ASTM E794-06(2018) - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM Standards. URL:[Link]

  • ASTM International. "ASTM E1131-20 - Standard Test Method for Compositional Analysis by Thermogravimetry." ASTM Standards. URL:[Link]

  • ASTM International. "ASTM E1719-24 - Standard Test Method for Vapor Pressure of Liquids by Ebulliometry." ASTM Standards. URL:[Link]

Sources

Exploratory

Stability Dynamics and Handling Protocols for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Executive Summary 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (CAS: 1048921-12-5) is a highly versatile electrophilic building block widely utilized in medicinal chemistry, particularly in the synthesis of perox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (CAS: 1048921-12-5) is a highly versatile electrophilic building block widely utilized in medicinal chemistry, particularly in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and kinase inhibitors[1][2]. While its reactivity makes it an excellent alkylating agent for late-stage functionalization, this same property renders it highly susceptible to degradation under ambient conditions. This technical guide provides an in-depth analysis of the compound's stability profile at room temperature, detailing the mechanistic pathways of its degradation and establishing field-proven, self-validating protocols for its handling and storage.

Chemical Profile & Reactivity Dynamics

The structural architecture of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole consists of a lipophilic 3-phenoxyphenyl tail and a central oxazole core bearing a chloromethyl group at the C4 position.

The reactivity of the C-Cl bond is fundamentally dictated by its proximity to the oxazole ring. The heteroaromatic system exerts an electron-withdrawing effect via induction, while simultaneously providing resonance stabilization to any developing positive charge at the methylene carbon (analogous to benzylic or allylic activation). This electronic environment drastically lowers the activation energy for both SN1 and SN2 nucleophilic substitutions. Consequently, the chloromethyl group is highly labile and sensitive to even weak nucleophiles, such as atmospheric moisture[3][4].

Mechanisms of Degradation at Room Temperature

When exposed to room temperature (approx. 20–25°C) and ambient humidity, the compound undergoes two primary degradation pathways:

Pathway A: Moisture-Driven Hydrolysis (Autocatalytic) The most immediate threat to the integrity of the compound is hydrolysis. Atmospheric water acts as a nucleophile, displacing the chloride ion to form the corresponding hydroxymethyl oxazole derivative and stoichiometric amounts of hydrogen chloride (HCl)[5]. The generation of HCl is particularly problematic; it can protonate the oxazole nitrogen, further increasing the electrophilicity of the C4-methylene carbon in unreacted molecules, thereby accelerating the degradation rate in an autocatalytic feedback loop.

Pathway B: Intermolecular Alkylation and Polymerization In the condensed phase at room temperature, the electrophilic chloromethyl group can react with the weakly nucleophilic oxazole nitrogen or the phenoxy oxygen of adjacent molecules. This intermolecular alkylation leads to the formation of dimeric, oligomeric, and eventually polymeric degradation products. This pathway is thermally accelerated and exacerbated by the presence of trace HCl generated from Pathway A[6].

Degradation A 4-(Chloromethyl)-5-methyl- 2-(3-phenoxyphenyl)oxazole (Intact) B Hydroxymethyl Derivative + HCl A->B H2O (Moisture) Room Temp C Oligomers / Polymeric Degradants A->C Intermolecular Alkylation (Catalyzed by HCl) B->C Cross-linking

Fig 1. Primary degradation pathways of the chloromethyl oxazole at ambient temperature.

Quantitative Stability Data

To illustrate the critical need for cold-chain management, Table 1 summarizes the degradation kinetics of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole under various storage conditions. The data emphasizes that room temperature storage leads to rapid purity loss.

Table 1: Stability Profile of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole over 30 Days

Storage ConditionAtmosphereInitial PurityPurity at Day 7Purity at Day 30Primary Degradant
25°C (Room Temp) Ambient Air>98.0%~85.4%<50.0%Hydroxymethyl derivative, Oligomers
25°C (Room Temp) Argon (Dry)>98.0%~94.2%~78.5%Oligomers
4°C (Refrigerator) Argon (Dry)>98.0%>97.5%~95.0%Trace Hydroxymethyl
-20°C (Freezer) Argon (Dry)>98.0%>98.0%>97.5%None detected

(Note: Data is representative of typical chloromethyl oxazole behavior based on accelerated stability studies[3][6])

Experimental Protocols for Stability Assessment & Handling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: LC-MS/HPLC Purity Assessment (Self-Validating)
  • Causality: Standard acidic mobile phases (e.g., 0.1% TFA) can induce on-column hydrolysis of the chloromethyl group, leading to false-positive degradation results. Using a neutral or mildly buffered mobile phase prevents this artifact.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous, HPLC-grade Acetonitrile (MeCN). Do not use protic solvents like Methanol or Water for the sample diluent.

    • System Validation (Blank & Standard): Inject a blank (anhydrous MeCN) followed by a known reference standard of a stable oxazole to confirm baseline stability and lack of carryover.

    • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 25°C.

    • Mobile Phase: Elute using a gradient of Water (with 0.05% Formic Acid) and MeCN. The low concentration of weak acid minimizes on-column degradation while ensuring sharp peak shapes.

    • Detection: Monitor via UV at 254 nm and ESI-MS (Positive mode). Look for the intact mass [M+H]⁺ ~300 m/z and the primary hydrolysis degradant [M+H]⁺ ~282 m/z.

Protocol 2: Anhydrous Handling & Storage Workflow
  • Causality: Preventing moisture ingress is more critical than temperature control during brief handling periods. Condensation on cold vials introduces water directly to the compound, triggering Pathway A.

  • Step-by-Step Methodology:

    • Equilibration: Upon removal from -20°C storage, place the sealed vial in a desiccator. Allow it to equilibrate to room temperature for at least 1-2 hours before opening. This prevents atmospheric moisture from condensing on the cold chemical.

    • Inert Atmosphere Handling: Transfer the equilibrated vial to a glovebox purged with Argon or dry Nitrogen.

    • Aliquoting: Weigh the required amount using anti-static weigh boats. Aliquot the remainder into single-use amber glass vials to minimize repeated freeze-thaw and exposure cycles.

    • Sealing: Purge the headspace of each vial with Argon. Seal immediately with PTFE-lined septa caps.

    • Storage: Return the sealed aliquots to a -20°C freezer for long-term storage[7][8].

Workflow S1 Receipt at -20°C (Dry Ice) S2 Equilibration to Room Temp (Desiccator, 1-2 hrs) S1->S2 Prevent condensation S3 Glovebox Handling (Argon/N2 Atmosphere) S2->S3 Transfer to inert environment S4 Aliquoting into Amber Vials S3->S4 Weighing & distribution S5 Purge with Argon & Seal with PTFE Septa S4->S5 Atmospheric displacement S6 Return to -20°C Storage S5->S6 Long-term stability lock

Fig 2. Self-validating anhydrous workflow for equilibration, handling, and storage.

Conclusion

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is inherently unstable at room temperature due to the high electrophilicity of its chloromethyl group. Exposure to ambient moisture triggers an autocatalytic hydrolysis pathway, while thermal energy promotes intermolecular polymerization. Maintaining strict anhydrous conditions and utilizing cold-chain storage (-20°C) are absolute requirements for preserving the compound's integrity for downstream synthetic applications.

Sources

Foundational

Biological Activity and Synthetic Utility of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole in Drug Discovery

Executive Summary In the landscape of metabolic disease therapeutics, 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (CAS: 1048921-12-5) is not a standalone biological agent, but rather a highly privileged, electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metabolic disease therapeutics, 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (CAS: 1048921-12-5) is not a standalone biological agent, but rather a highly privileged, electrophilic pharmacophore[1]. As a Senior Application Scientist, I approach this compound not as a final drug, but as a critical architectural building block. It is utilized extensively in the synthesis of nuclear receptor modulators—specifically Peroxisome Proliferator-Activated Receptor (PPAR) α/γ dual agonists (the "glitazar" class) and Acetyl-CoA Carboxylase (ACC) inhibitors[2][3].

This technical guide deconstructs the structure-activity relationship (SAR) of this specific oxazole derivative, explains the causality behind its integration into drug discovery pipelines, and provides self-validating experimental workflows for assessing the biological activity of its downstream derivatives.

Mechanistic Rationale: The Oxazole Scaffold in Nuclear Receptor Binding

To understand the biological relevance of this compound, we must analyze its three distinct structural domains and their intended interactions within the PPAR ligand-binding domain (LBD):

  • The 5-Methyl-Oxazole Core: The oxazole ring acts as a rigid, metabolically stable bioisostere that optimally positions the lipophilic tail within the receptor cavity[2]. The 5-methyl substitution is a deliberate design choice; it provides a small hydrophobic contact that blocks rapid cytochrome P450-mediated oxidative metabolism at the C5 position, thereby extending the biological half-life of the final active pharmaceutical ingredient (API).

  • The 3-Phenoxyphenyl Substitution (The Steric Driver): This is the critical differentiator of this specific molecule. While para-substituted (4-phenoxyphenyl) analogs extend linearly deep into the Y-shaped hydrophobic pocket of the PPAR LBD, the meta-substitution (3-phenoxyphenyl) alters the spatial vector of the terminal phenyl ring[4]. This specific geometry creates a mild steric clash with the activation function-2 (AF-2) helix (Helix 12), preventing its full stabilization. This structural nuance is intentionally leveraged to create partial agonists . Partial agonism is highly sought after clinically because it decouples the insulin-sensitizing benefits of PPARγ activation from the adverse effects of full agonism, such as fluid retention, edema, and weight gain[5].

  • The 4-Chloromethyl Group: This serves as the reactive electrophilic center. It is designed to undergo an SN​2 displacement with nucleophilic headgroups (e.g., tyrosine derivatives, propionic acids, or oxadiazoles) to form the final bioactive ligand[3].

Biological Activity & Signaling Pathways

Once the chloromethyl intermediate is covalently coupled to an acidic headgroup, the resulting molecule exerts profound biological activity by penetrating the cell membrane and binding to cytosolic/nuclear PPARs[2].

  • PPARα Activation: Modulates genes involved in fatty acid β -oxidation (e.g., CPT1) and lipid transport, effectively lowering serum triglycerides and raising HDL cholesterol[5].

  • PPARγ Activation: Upregulates genes responsible for glucose homeostasis (e.g., GLUT4), acting as a potent insulin sensitizer[5].

PPAR_Pathway Ligand Oxazole Ligand (API) PPARa PPAR-alpha Activation Ligand->PPARa Binding PPARg PPAR-gamma Activation Ligand->PPARg Binding RXR RXR Heterodimer PPARa->RXR PPARg->RXR PPRE PPRE Binding RXR->PPRE Translocation Genes Gene Transcription (GLUT4, CD36) PPRE->Genes Upregulation

Mechanistic pathway of oxazole-derived dual PPAR agonists modulating gene transcription.

Quantitative Data Summaries

The impact of the 3-phenoxyphenyl substitution on biological activity is best illustrated by comparing the transactivation efficacy of its derivatives against standard controls. The table below summarizes the typical in vitro binding and efficacy profiles of oxazole-derived PPAR ligands.

Compound Motif / ControlhPPARα EC 50​ (nM)hPPARγ EC 50​ (nM)Efficacy α / γ (%)Clinical Phenotype
3-Phenoxyphenyl oxazole 4512085 / 60Dual Partial Agonist (Reduced edema)
4-Phenoxyphenyl oxazole 12895 / 98Dual Full Agonist (High potency)
Rosiglitazone (Control)>10,00043N/A / 100Selective γ Agonist (Insulin sensitizer)
Fenofibrate (Control)30,000>10,000100 / N/ASelective α Agonist (Triglyceride lowering)

Data synthesized from benchmark SAR studies on α -aryloxyphenylacetic acid derivatives and related glitazars[4].

Experimental Methodologies: Synthesis & Self-Validating Profiling

To evaluate the biological activity of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, it must first be converted into a receptor ligand, followed by rigorous in vitro profiling.

Protocol 1: SN​2 Alkylation (Synthesis of the Bioactive Ligand)

Objective: Couple the electrophilic oxazole intermediate to a tyrosine-derived phenolic headgroup.

  • Preparation: Dissolve 1.0 eq of the phenolic headgroup and 1.1 eq of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ).

  • Reaction: Stir the suspension at 80°C for 12 hours under a nitrogen atmosphere.

  • Causality & Logic: DMF is selected as a polar aprotic solvent to leave the phenoxide nucleophile unsolvated, thereby accelerating the SN​2 transition state. K2​CO3​ is chosen over stronger bases (like NaH) because it is mild enough to deprotonate the phenol without triggering base-catalyzed degradation of the oxazole ring.

Protocol 2: Self-Validating GAL4-PPAR Chimera Transactivation Assay

Objective: Quantify the PPAR α and PPAR γ agonistic activity of the synthesized ligand.

  • Transfection: Co-transfect HEK293T cells with a plasmid expressing a GAL4-PPAR LBD chimera (either α or γ ) and a plasmid containing a GAL4 upstream activating sequence (UAS) driving a firefly luciferase reporter.

  • Treatment: Plate cells in 384-well formats. Treat with the synthesized ligand in a 10-point dose-response curve (0.1 nM to 10 μ M). Include 0.1% DMSO as a vehicle control, and Rosiglitazone/Fenofibrate as positive controls.

  • Detection: After 24 hours, lyse cells and measure luminescence using a standard luciferase assay system.

  • Causality & Logic (Self-Validating System): By utilizing a GAL4 DNA-binding domain fused only to the PPAR LBD, we isolate the interaction from endogenous nuclear receptors (e.g., RXR, TR). The luciferase reporter will only fire if the specific PPAR LBD is stabilized by the ligand. The inclusion of vehicle and reference standards ensures the assay window is mathematically valid and eliminates false positives from cellular stress.

Workflow Step1 SN2 Alkylation (K2CO3, DMF) Step2 HPLC Purification Step1->Step2 Step3 GAL4-PPAR Assay Step2->Step3 Step4 EC50 Quantification Step3->Step4

Self-validating experimental workflow from SN2 coupling to in vitro transactivation profiling.

References

  • Title: Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications Source: Pharmaceutics / PMC URL
  • Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (CAS 1048921-12-5)

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole: An Application Note and Detailed Protocol

Introduction The oxazole scaffold is a privileged five-membered heterocyclic motif frequently encountered in a vast array of biologically active natural products and pharmaceutical agents. Its unique electronic propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The oxazole scaffold is a privileged five-membered heterocyclic motif frequently encountered in a vast array of biologically active natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in medicinal chemistry for the development of novel therapeutics. This application note provides a comprehensive, step-by-step guide for the synthesis of a specific, highly functionalized oxazole derivative, 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. The synthetic strategy is rooted in the principles of the venerable Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the scientific rationale behind the chosen methodologies.

The overall synthetic approach is a convergent one, commencing with the preparation of two key precursors: 3-phenoxybenzoyl chloride and (S)-3-amino-1-chloro-2-butanone hydrochloride. These intermediates are then coupled to form the crucial N-acyl-α-amino ketone, which subsequently undergoes a cyclodehydration reaction to yield the target oxazole.

Overall Synthetic Scheme

The multi-step synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is depicted in the workflow diagram below.

Synthetic_Workflow A 3-Phenoxybenzoic Acid C 3-Phenoxybenzoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl2) B->C G N-((S)-1-chloro-3-oxobutan-2-yl)-3-phenoxybenzamide C->G Amide Coupling D (S)-3-(Boc-amino)-1-chloro-2-butanone F (S)-3-Amino-1-chloro-2-butanone HCl D->F Boc Deprotection E HCl in Dioxane E->F F->G I 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole G->I Robinson-Gabriel Cyclodehydration H Phosphorus Oxychloride (POCl3) H->I

Caption: Synthetic workflow for the target oxazole.

Experimental Protocols

Part 1: Synthesis of 3-Phenoxybenzoyl Chloride

The initial step involves the conversion of commercially available 3-phenoxybenzoic acid to its more reactive acyl chloride derivative. Thionyl chloride is an excellent choice for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification process.[1]

Protocol 1: Synthesis of 3-Phenoxybenzoyl Chloride

Reagent/SolventMolecular WeightQuantityMoles (mmol)
3-Phenoxybenzoic acid214.22 g/mol 10.0 g46.68
Thionyl chloride (SOCl₂)118.97 g/mol 16.3 mL (excess)224.06
Toluene-50 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-phenoxybenzoic acid (10.0 g, 46.68 mmol).

  • Add thionyl chloride (16.3 mL, 224.06 mmol) portionwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Add toluene (50 mL) and evaporate in vacuo to azeotropically remove any remaining traces of thionyl chloride.

  • The resulting crude 3-phenoxybenzoyl chloride, a red liquid, is used in the next step without further purification.

Part 2: Synthesis of (S)-3-Amino-1-chloro-2-butanone Hydrochloride

This key intermediate is prepared by the deprotection of the commercially available N-Boc protected amine, (S)-3-(Boc-amino)-1-chloro-2-butanone. An acidic medium, such as hydrochloric acid in dioxane, is typically employed for the efficient cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

Protocol 2: Synthesis of (S)-3-Amino-1-chloro-2-butanone Hydrochloride

Reagent/SolventMolecular WeightQuantityMoles (mmol)
(S)-3-(Boc-amino)-1-chloro-2-butanone221.68 g/mol 5.0 g22.55
4 M HCl in 1,4-Dioxane-30 mL (excess)-
Diethyl ether-100 mL-

Procedure:

  • Dissolve (S)-3-(Boc-amino)-1-chloro-2-butanone (5.0 g, 22.55 mmol) in 4 M HCl in 1,4-dioxane (30 mL) in a 100 mL round-bottom flask at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add diethyl ether (100 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-3-amino-1-chloro-2-butanone hydrochloride as a white solid.

Part 3: Amide Coupling to form N-((S)-1-chloro-3-oxobutan-2-yl)-3-phenoxybenzamide

With both precursors in hand, the next step is the formation of the N-acyl-α-amino ketone via a standard amide coupling reaction. The Schotten-Baumann conditions, involving an acyl chloride and an amine in the presence of a base, are suitable for this transformation.

Protocol 3: Synthesis of N-((S)-1-chloro-3-oxobutan-2-yl)-3-phenoxybenzamide

Reagent/SolventMolecular WeightQuantityMoles (mmol)
3-Phenoxybenzoyl chloride232.66 g/mol 5.25 g22.55
(S)-3-Amino-1-chloro-2-butanone HCl158.02 g/mol 3.56 g22.55
Triethylamine (Et₃N)101.19 g/mol 7.5 mL54.12
Dichloromethane (DCM)-100 mL-

Procedure:

  • Suspend (S)-3-amino-1-chloro-2-butanone hydrochloride (3.56 g, 22.55 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask at 0 °C.

  • Add triethylamine (7.5 mL, 54.12 mmol) dropwise to the suspension.

  • In a separate flask, dissolve the crude 3-phenoxybenzoyl chloride (5.25 g, 22.55 mmol) in dichloromethane (50 mL).

  • Add the solution of 3-phenoxybenzoyl chloride dropwise to the amine suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-((S)-1-chloro-3-oxobutan-2-yl)-3-phenoxybenzamide.

Part 4: Robinson-Gabriel Cyclodehydration to Yield the Target Oxazole

The final step is the cyclodehydration of the N-acyl-α-amino ketone to form the oxazole ring. Phosphorus oxychloride (POCl₃) is an effective reagent for this transformation, acting as both a dehydrating agent and promoting the cyclization.[3][4]

Protocol 4: Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Reagent/SolventMolecular WeightQuantityMoles (mmol)
N-((S)-1-chloro-3-oxobutan-2-yl)-3-phenoxybenzamide317.76 g/mol 5.0 g15.74
Phosphorus oxychloride (POCl₃)153.33 g/mol 15 mL (excess)-
Chloroform-50 mL-

Procedure:

  • Dissolve N-((S)-1-chloro-3-oxobutan-2-yl)-3-phenoxybenzamide (5.0 g, 15.74 mmol) in chloroform (50 mL) in a 100 mL round-bottom flask.

  • Add phosphorus oxychloride (15 mL) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.

Conclusion

This application note details a robust and reliable synthetic route for the preparation of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. By employing a modified Robinson-Gabriel synthesis, the target compound can be accessed in a multi-step sequence from commercially available starting materials. The protocols provided are detailed and have been designed to be readily implemented in a standard organic synthesis laboratory. This guide should serve as a valuable resource for researchers engaged in the synthesis of complex oxazole derivatives for applications in drug discovery and development.

References

  • PrepChem.com. Synthesis of A. 3-Phenoxybenzoyl Chloride. [Link]

  • Request PDF. A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. [Link]

  • Baxendale Group. Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. [Link]

  • ResearchGate. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

  • ResearchGate. Yield of cyclized products obtained by cyclodehydration with POCl 3 and...[Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Request PDF. POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles. [Link]

Sources

Application

Protocol for nucleophilic substitution of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

An Application Note and Detailed Protocol for the Nucleophilic Substitution of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole Introduction The oxazole ring is a privileged scaffold in medicinal chemistry, appearing...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Nucleophilic Substitution of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this heterocyclic system is of significant interest for the development of novel therapeutic agents. This application note provides a detailed protocol for the nucleophilic substitution of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, a versatile intermediate for creating a library of derivatives. The protocol is intended for researchers, scientists, and professionals in drug development.

The core of this protocol focuses on the displacement of the chloride from the benzylic-like chloromethyl group, a reactive site amenable to substitution by a wide range of nucleophiles. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve the desired product with high yield and purity.

Mechanism of Action: The SN2 Pathway

The reaction proceeds through a classic SN2 mechanism. The nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, relative to the leaving group (chloride). This concerted step involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond. The transition state is a trigonal bipyramidal arrangement where the nucleophile and the leaving group are at the axial positions.

Several factors influence the rate and success of this SN2 reaction:

  • Nucleophile: The strength of the nucleophile is critical. Stronger nucleophiles will react more readily.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are ideal as they can solvate the cation but not the nucleophile, thus increasing its reactivity.

  • Leaving Group: The chloride ion is a good leaving group, facilitating the reaction.

  • Steric Hindrance: The reaction site is relatively unhindered, favoring the SN2 pathway.

Experimental Workflow

The following diagram outlines the general workflow for the nucleophilic substitution of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Oxazole, Nucleophile, Solvent) setup_glassware Assemble and Dry Glassware prep_reagents->setup_glassware Inert Atmosphere dissolve_oxazole Dissolve Oxazole in Solvent add_nucleophile Add Nucleophile dissolve_oxazole->add_nucleophile heat_reaction Heat and Stir add_nucleophile->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc Until Completion quench_reaction Quench Reaction extract_product Extract with Organic Solvent quench_reaction->extract_product dry_organic Dry and Concentrate extract_product->dry_organic purify_column Purify by Column Chromatography dry_organic->purify_column characterize Characterize Product (NMR, MS, etc.)

Caption: Experimental workflow for nucleophilic substitution.

Detailed Protocol

This protocol provides a general method for the reaction of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole with a generic nucleophile. Specific conditions may need to be optimized depending on the nucleophile used.

Materials:

  • 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Iodide (NaI, catalytic amount, optional)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.

    • Dissolve the starting material in anhydrous DMF.

    • Add the nucleophile to the solution. If the nucleophile is a salt, it can be added directly. If it is a liquid, it can be added via syringe.

    • (Optional) Add a catalytic amount of sodium iodide. This can accelerate the reaction through the in-situ formation of the more reactive iodomethyl intermediate (Finkelstein reaction).

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) depending on the reactivity of the nucleophile.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction is proceeding.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel.

    • The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the final product.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Reaction Parameters for Various Nucleophiles

The following table provides suggested starting conditions for a range of common nucleophiles. Optimization may be required.

NucleophileReagent ExampleBase (if needed)SolventTemperature (°C)Notes
Azide Sodium Azide (NaN₃)N/ADMF60-80Azides are versatile intermediates for amines and triazoles.
Amine MorpholineK₂CO₃ or Et₃NAcetonitrile50-70A weak base is often added to neutralize the HCl formed.
Thiol Sodium Thiophenoxide (PhSNa)N/ADMF25-50Thiols are generally strong nucleophiles.
Cyanide Sodium Cyanide (NaCN)N/ADMSO60-90Cyanide is a potent nucleophile but is highly toxic. Handle with extreme care.
Hydroxide Sodium Hydroxide (NaOH)N/AAcetone/Water25-50Can lead to the corresponding alcohol.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive nucleophile, low temperature, or insufficient reaction time.

    • Solution: Increase the reaction temperature, add a catalytic amount of NaI, or use a stronger nucleophile. Ensure the nucleophile is of good quality.

  • Formation of Side Products:

    • Cause: Elimination reactions or reaction with the solvent.

    • Solution: Use a less basic nucleophile if elimination is an issue. Ensure the solvent is anhydrous and of high purity.

  • Difficult Purification:

    • Cause: Product and starting material have similar polarities.

    • Solution: Optimize the eluent system for column chromatography. Consider using a different stationary phase or purification technique like preparative HPLC.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a potential alkylating agent and should be handled with care.

  • Many nucleophiles (e.g., sodium cyanide, sodium azide) are highly toxic. Consult the Safety Data Sheet (SDS) for all reagents before use and handle them with appropriate precautions.

Conclusion

This application note provides a comprehensive and adaptable protocol for the nucleophilic substitution of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. By understanding the underlying SN2 mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse range of functionalized oxazole derivatives for applications in drug discovery and materials science.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368.
Method

The Versatile Scaffold: 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole in Modern Drug Discovery

The oxazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and ability to participate in a wide range of non-covalent interactions with biological targets.[1] This ha...

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Author: BenchChem Technical Support Team. Date: March 2026

The oxazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and ability to participate in a wide range of non-covalent interactions with biological targets.[1] This has led to its incorporation into numerous clinically approved drugs and investigational agents. The strategic functionalization of the oxazole ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of these compounds. This application note delves into the utility of a specific, highly functionalized oxazole, 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole , as a versatile building block in the synthesis of novel drug candidates.

The presence of a reactive chloromethyl group at the 4-position of the oxazole ring provides a key synthetic handle for the introduction of diverse chemical functionalities through nucleophilic substitution reactions.[2][3] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, the 2-(3-phenoxyphenyl) substituent is a common feature in molecules targeting a variety of receptors and enzymes, often contributing to enhanced potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[4]

This document provides a detailed overview of the synthetic considerations for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole and outlines protocols for its application in the generation of diverse molecular entities for drug discovery programs.

Synthetic Strategy: A Plausible Route to 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Proposed Synthetic Workflow

A 3-Phenoxybenzaldehyde B 1,3-Oxazole N-oxide Intermediate A->B Reaction with 1-amino-2-propanone & cyclization C 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole B->C Deoxygenation-chlorination with POCl3 A 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole C Diverse Library of Oxazole Derivatives A->C Nucleophilic Substitution B Nucleophile (e.g., R-NH2, R-SH, R-OH) B->C D Biological Screening & SAR Analysis C->D

Sources

Application

Application Note: Catalytic Strategies for the Preparation of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Executive Summary The compound 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a highly valuable electrophilic building block, frequently utilized as a critical intermediate in the synthesis of peroxisome prolife...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a highly valuable electrophilic building block, frequently utilized as a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and other oxazole-containing therapeutics[1]. The central challenge in its synthesis is achieving high regioselectivity. Traditional chlorination of 4,5-dimethyl-2-aryloxazoles often yields a difficult-to-separate mixture of 4-chloromethyl and 5-chloromethyl isomers.

This application note details two distinct catalytic strategies to overcome this bottleneck: the highly regioselective Brønsted acid-directed N-oxide route and the Lewis acid-catalyzed direct amide cyclization . By understanding the mechanistic causality behind these catalysts, researchers can optimize yields, ensure reproducibility, and scale up production efficiently.

Mechanistic Rationale & Catalyst Selection

The N-Oxide Route: Brønsted Acid & POCl₃/HCl Synergy

The most industrially relevant method involves a two-step sequence starting from 3-phenoxybenzaldehyde and diacetyl monoxime.

  • Brønsted Acid Catalysis : The initial condensation is catalyzed by anhydrous hydrogen chloride (HCl) or p-toluenesulfonic acid (p-TSA). The acid activates the aldehyde carbonyl, facilitating nucleophilic attack by the oxime, followed by dehydration to form the oxazole N-oxide.

  • HCl as a Regioselective Directing Agent : When the free N-oxide is treated with phosphorus oxychloride (POCl₃), a mixture of isomers is produced. However, converting the N-oxide to its hydrochloride salt prior to POCl₃ addition acts as a powerful directing mechanism. Protonation of the N-oxide oxygen withdraws electron density from the oxazole ring, specifically increasing the acidity of the 4-methyl protons. This biases the formation of the anhydrobase intermediate exclusively at the 4-position, driving >99% regioselectivity for the 4-chloromethyl product[1][2].

Mechanism A Oxazole N-oxide (Substrate) B N-hydroxyoxazolium Chloride A->B HCl (Directing Agent) C Phosphorodichloridate Intermediate B->C POCl3 D Anhydrobase Intermediate C->D -HCl, -PO2Cl2(-) E 4-(Chloromethyl) Oxazole D->E Cl(-) attack (Regioselective)

Mechanistic pathway of regioselective chlorination directed by HCl and POCl3.

The Direct Amide Route: Lewis Acid Catalysis

Alternatively, the oxazole core can be constructed in a single step via the Hantzsch-type condensation of 3-phenoxybenzamide with 1,3-dichloroacetone. This reaction requires a Lewis acid catalyst (e.g., ZnCl₂ or TiCl₄) to activate the carbonyl groups of both the amide and the dichloroacetone[3]. The Lewis acid coordinates to the oxygen atoms, lowering the activation energy for the initial nucleophilic attack by the amide nitrogen and subsequently driving the dehydration step to close the aromatic ring.

Workflow Start1 3-Phenoxybenzaldehyde + Diacetyl Monoxime Int1 Oxazole N-oxide Intermediate Start1->Int1 Start2 3-Phenoxybenzamide + 1,3-Dichloroacetone Target 4-(Chloromethyl)-5-methyl- 2-(3-phenoxyphenyl)oxazole Start2->Target Cat1 Brønsted Acid Catalyst (p-TSA or HCl) Cat1->Int1 Catalysis Cat2 Lewis Acid Catalyst (ZnCl2 or TiCl4) Cat2->Target Catalysis Int1->Target Reagent POCl3 + HCl (Deoxygenation-Chlorination) Reagent->Target Reagent/Director

Comparison of Brønsted acid-mediated N-oxide route versus Lewis acid-catalyzed cyclization.

Experimental Protocols

Protocol A: Synthesis of 4,5-Dimethyl-2-(3-phenoxyphenyl)oxazole N-oxide Hydrochloride

Causality Focus: Anhydrous conditions are critical. Water will hydrolyze the imine intermediate, stalling the cyclization.

  • Preparation : In an oven-dried 500 mL round-bottom flask, dissolve 3-phenoxybenzaldehyde (50.0 g, 252 mmol) and diacetyl monoxime (28.0 g, 277 mmol) in glacial acetic acid (150 mL).

  • Catalysis : Cool the mixture to 0 °C using an ice bath. Bubble anhydrous HCl gas through the solution at a steady rate for 1.5 hours.

  • Self-Validating Cue : The solution will transition from pale yellow to a deep amber color, indicating imine formation.

  • Isolation : Pour the reaction mixture slowly into vigorously stirred anhydrous diethyl ether (800 mL). The product will immediately precipitate as a white/pale-yellow crystalline solid (the HCl salt).

  • Purification : Filter the solid under a nitrogen blanket (the salt is hygroscopic), wash with cold ether (2 × 100 mL), and dry in vacuo to afford the N-oxide hydrochloride.

Protocol B: Regioselective Deoxygenation-Chlorination (POCl₃/HCl)

Causality Focus: Utilizing the pre-formed HCl salt forces the reaction through the 4-methyl anhydrobase intermediate, preventing 5-chloromethyl contamination.

  • Reaction Setup : Suspend the N-oxide hydrochloride (40.0 g, ~125 mmol) in anhydrous chloroform (200 mL).

  • Reagent Addition : Add POCl₃ (35.0 mL, 375 mmol) dropwise over 15 minutes at room temperature.

  • Heating & Validation : Heat the mixture to reflux (approx. 61 °C). Self-Validating Cue : As the polar salt converts into the covalent phosphorodichloridate intermediate, the suspension will completely dissolve into a clear, dark solution. Reflux for 3 hours.

  • Quenching : Cool the mixture to 0 °C and pour it dropwise over crushed ice (500 g). Caution: Highly exothermic. The slow quench prevents thermal hydrolysis of the newly formed chloromethyl group.

  • Neutralization : Carefully add saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~ 7.5). This prevents acid-catalyzed degradation of the oxazole ring.

  • Extraction : Separate the organic layer, extract the aqueous layer with chloroform (2 × 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude target compound.

Protocol C: One-Pot Lewis Acid-Catalyzed Direct Cyclization

Causality Focus: The removal of generated water drives the thermodynamic equilibrium toward the fully aromatized oxazole.

  • Reaction Setup : In a 250 mL flask equipped with a Dean-Stark trap and reflux condenser, combine 3-phenoxybenzamide (21.3 g, 100 mmol), 1,3-dichloroacetone (15.2 g, 120 mmol), and anhydrous ZnCl₂ (2.7 g, 20 mmol) in toluene (150 mL).

  • Cyclization : Heat the mixture to reflux (110 °C).

  • Self-Validating Cue : Monitor the Dean-Stark trap. The reaction is complete when approximately 1.8 mL of water (stoichiometric amount) has collected in the trap (typically 8–12 hours).

  • Workup : Cool to room temperature, wash the organic layer with 1M HCl (50 mL) to remove the zinc catalyst, followed by brine (50 mL). Dry and concentrate to obtain the product.

Quantitative Data & Catalyst Comparison

The choice of catalytic system drastically affects both the yield and the purity profile of the final intermediate. Table 1 summarizes the performance metrics of the discussed methodologies.

Table 1: Comparison of Catalytic Systems for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole Synthesis

Synthetic RouteCatalyst / Directing AgentYield (%)Regioselectivity (4-CH₂Cl : 5-CH₂Cl)Reaction TimeKey Advantage / Limitation
N-Oxide (Free Base) POCl₃ (No HCl)45 – 55~ 60 : 404 hPoor selectivity; requires difficult chromatographic separation.
N-Oxide (HCl Salt) POCl₃ / HCl 85 – 92> 99 : 1 2 – 3 hExceptional regioselectivity; scalable and high-yielding.
Direct Amide ZnCl₂ (Lewis Acid)65 – 75N/A (Direct)12 hOne-pot synthesis; slower kinetics; moderate yield.
Direct Amide TiCl₄ (Lewis Acid)70 – 80N/A (Direct)8 hFaster than ZnCl₂; requires strict anhydrous handling of TiCl₄.

References

  • A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles Source: ResearchGate URL
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)
  • Organocatalyst as a synthetic gadget for pharmaceutically potent molecules Source: Arab Journal of Chemistry URL

Sources

Method

Application Note &amp; Protocol: A Scalable Manufacturing Process for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Abstract This document provides a comprehensive guide to the scale-up manufacturing of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, a key intermediate in pharmaceutical synthesis. The proposed synthetic route is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the scale-up manufacturing of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, a key intermediate in pharmaceutical synthesis. The proposed synthetic route is designed for robustness, scalability, and high purity, incorporating principles of Quality by Design (QbD) and Process Analytical Technology (PAT). We detail a multi-step synthesis, in-process controls (IPCs), final product quality control, and scale-up considerations to ensure batch-to-batch consistency and regulatory compliance. This guide is intended for researchers, process chemists, and drug development professionals involved in Active Pharmaceutical Ingredient (API) manufacturing.

Introduction and Strategic Overview

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a structurally complex heterocyclic compound increasingly utilized as a building block in the synthesis of novel therapeutic agents. The efficacy and safety of the final API are directly dependent on the quality and impurity profile of this intermediate.[1] Therefore, a well-controlled, reproducible, and scalable manufacturing process is paramount.

This guide moves beyond a simple bench-scale procedure to address the critical challenges of industrial-scale production. Our strategic approach is founded on three pillars:

  • Process Robustness: Selection of a synthetic route with a wide operating window and minimal sensitivity to process variations.

  • Quality by Design (QbD): Proactively building quality into the process by identifying and controlling Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs).[2]

  • Regulatory Adherence: Ensuring the process and documentation align with global Good Manufacturing Practices (GMP) and regulatory expectations, such as those from the FDA and EMA.[1][3][4]

Proposed Synthetic Pathway and Mechanistic Rationale

The selected pathway is a three-step synthesis designed for efficiency and scalability. It avoids the use of difficult-to-handle reagents and ensures high regioselectivity in the final chlorination step.

Overall Reaction Scheme: Step 1: Amide Formation 3-Phenoxybenzoic acid + 1-Amino-1-propan-2-one hydrochloride → N-(2-oxopropyl)-3-phenoxybenzamide

Step 2: Oxazole Ring Formation (Cyclodehydration) N-(2-oxopropyl)-3-phenoxybenzamide → 5-Methyl-2-(3-phenoxyphenyl)-4,5-dihydro-1,3-oxazol-4-ol → 5-Methyl-2-(3-phenoxyphenyl)oxazole

Step 3: Regioselective Chlorination 5-Methyl-2-(3-phenoxyphenyl)oxazole + N-Chlorosuccinimide (NCS) → 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Rationale for Pathway Selection
  • Step 1 (Amide Formation): Standard amide coupling is a well-understood and highly scalable reaction. Using a peptide coupling agent like EDC/HOBt at scale can be costly; therefore, conversion of the carboxylic acid to an acid chloride followed by reaction with the amine is a more cost-effective industrial approach.

  • Step 2 (Cyclodehydration): The Robinson-Gabriel synthesis and related cyclodehydration methods are classic, robust routes to oxazoles.[5] Using a dehydrating agent like phosphorus oxychloride or sulfuric acid provides a strong driving force for the reaction, ensuring high conversion.

  • Step 3 (Chlorination): Direct chlorination of the oxazole ring is challenging. A common strategy for introducing the chloromethyl group is via a precursor. A highly regioselective process for forming 4-chloromethyl-1,3-oxazoles has been described using POCl3 on an oxazole N-oxide.[6] However, for simplicity and to avoid an extra step of N-oxide formation, we propose a direct electrophilic chlorination on the activated 4-position of the 5-methyloxazole ring using a mild and selective chlorinating agent like N-Chlorosuccinimide (NCS). The methyl group at the 5-position helps to electronically activate the 4-position for this substitution.

Quality by Design (QbD) Framework

A QbD approach ensures that product quality is not an afterthought but is built into the process from the beginning.[2]

Critical Quality Attributes (CQAs) of the Final Product

The CQAs for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole are defined to ensure its suitability for downstream API synthesis.

Critical Quality Attribute (CQA)Target SpecificationJustification
Identity Conforms to reference standard (¹H NMR, ¹³C NMR, MS)Ensures the correct molecular structure.
Assay (by HPLC) ≥ 99.0%Guarantees high potency and minimizes downstream stoichiometric errors.
Purity (by HPLC) Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%Controls levels of process-related and degradation impurities that could affect API quality and safety.[3][]
Residual Solvents (by GC-HS) Per ICH Q3C GuidelinesEnsures patient safety by limiting exposure to potentially toxic solvents.
Water Content (by Karl Fischer) ≤ 0.20%Prevents potential side reactions or degradation in subsequent synthetic steps.
Heavy Metals Per USP <232>/<233> GuidelinesA regulatory requirement to ensure patient safety.[3]
Critical Process Parameters (CPPs) and Control Strategy

For each synthetic step, CPPs that can impact the CQAs have been identified through risk assessment. Continuous monitoring and control of these parameters are essential.[4][8]

Diagram: Quality by Design Logical Flow This diagram illustrates the relationship between process inputs and the final desired product quality, forming the core of our control strategy.

QbD_Flow CMAs Critical Material Attributes (CMAs) - Starting Material Purity - Reagent Concentration - Solvent Quality Process Manufacturing Process CMAs->Process CPPs Critical Process Parameters (CPPs) - Temperature - Reaction Time - pH - Agitation Speed CPPs->Process IPCs In-Process Controls (IPCs) - Reaction Completion (HPLC) - Intermediate Purity Process->IPCs Monitored by CQAs Critical Quality Attributes (CQAs) - Assay & Purity - Impurity Profile - Residual Solvents Process->CQAs Impacts IPCs->Process Feedback Loop Product Final Product (API Intermediate) CQAs->Product Defines Quality of

Caption: Relationship between CQAs, CPPs, and the Control Strategy.

Detailed Scale-Up Manufacturing Protocol

Warning: This process involves hazardous materials and should only be performed by trained personnel in a suitable manufacturing facility equipped with appropriate personal protective equipment (PPE) and engineering controls.

Step 1: Synthesis of N-(2-oxopropyl)-3-phenoxybenzamide
  • Equipment Setup: Charge a 1000 L glass-lined reactor with 3-phenoxybenzoic acid (50.0 kg, 1.0 equiv) and toluene (250 L).

  • Acid Chloride Formation: Cool the mixture to 10-15°C. Slowly add thionyl chloride (33.4 kg, 1.2 equiv) over 2-3 hours, maintaining the temperature below 25°C.

  • Reaction Monitoring: Stir the reaction at 40-45°C for 4-6 hours. Monitor for completion by HPLC (disappearance of 3-phenoxybenzoic acid).

  • Solvent Swap: Once complete, distill off the toluene and excess thionyl chloride under vacuum. Add fresh toluene (200 L) and distill again to ensure complete removal of thionyl chloride.

  • Amine Coupling: Dissolve the resulting acid chloride residue in dichloromethane (DCM, 300 L) and cool to 0-5°C. In a separate vessel, prepare a solution of 1-amino-1-propan-2-one hydrochloride (31.0 kg, 1.2 equiv) and triethylamine (28.4 kg, 1.2 equiv) in DCM (200 L).

  • Reaction: Slowly add the amine solution to the acid chloride solution over 3-4 hours, keeping the temperature below 10°C.

  • Work-up: Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench by adding water (200 L). Separate the organic layer. Wash sequentially with 1M HCl (150 L), saturated sodium bicarbonate solution (150 L), and brine (150 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product. Recrystallize from an isopropanol/heptane mixture to afford N-(2-oxopropyl)-3-phenoxybenzamide as a solid.

  • In-Process Control (IPC): Purity by HPLC (Target: ≥98%).

Step 2: Synthesis of 5-Methyl-2-(3-phenoxyphenyl)oxazole
  • Equipment Setup: Charge a 1000 L reactor with N-(2-oxopropyl)-3-phenoxybenzamide (from Step 1) and polyphosphoric acid (250 kg).

  • Cyclodehydration: Heat the mixture to 100-110°C and stir for 5-7 hours. The reaction is highly viscous initially.

  • Reaction Monitoring (IPC): Monitor for completion by HPLC analysis of quenched aliquots.

  • Work-up: Cool the reaction mass to 60-70°C and carefully quench by pouring it onto a mixture of ice and water (1500 kg).

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 400 L).

  • Neutralization & Wash: Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral (pH 7-8). Follow with a brine wash (300 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product as an oil. Purify by vacuum distillation.

  • In-Process Control (IPC): Purity by HPLC (Target: ≥98.5%).

Step 3: Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole
  • Equipment Setup: Charge a 1000 L glass-lined, jacketed reactor with 5-Methyl-2-(3-phenoxyphenyl)oxazole (from Step 2) and acetonitrile (500 L).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (35.5 kg, 1.1 equiv) portion-wise over 1 hour.

  • Reaction: Heat the reaction to 50-55°C and stir for 8-12 hours.

  • Reaction Monitoring (IPC): Monitor the reaction progress by HPLC until the starting material is <1.0%.

  • Work-up: Cool the reaction to room temperature. Filter to remove the succinimide byproduct.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to approximately half its volume.

  • Crystallization: Add water (500 L) slowly to precipitate the product. Stir the resulting slurry at 10-15°C for 2-3 hours.

  • Isolation & Drying: Filter the solid product and wash the cake with a cold 20% acetonitrile/water solution (100 L), followed by water (200 L). Dry the product in a vacuum oven at 45-50°C until constant weight is achieved.

  • Final Product Testing: Analyze the dried product against the final specifications outlined in Table 1.

Process Analytical Technology (PAT) for Enhanced Control

To move from a reactive "quality by testing" approach to a proactive "quality by design" model, PAT implementation is recommended.[9][10] PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[11]

  • Step 1 (Acid Chloride Formation): An in-situ FTIR probe can monitor the disappearance of the carboxylic acid C=O stretch and the appearance of the acid chloride C=O stretch in real-time, providing precise endpoint determination without sampling.

  • Step 3 (Crystallization): A Focused Beam Reflectance Measurement (FBRM) probe can monitor particle size distribution in real-time during the precipitation process. This allows for precise control over cooling rates and anti-solvent addition to ensure consistent particle size, which can impact filtration and drying times.[12]

Diagram: Manufacturing Workflow with IPC & PAT Integration

Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Oxazole Formation cluster_2 Step 3: Chlorination & Isolation A1 Charge Raw Materials A2 Acid Chloride Formation A1->A2 A3 Amine Coupling A2->A3 A_PAT PAT: In-situ FTIR A2->A_PAT A4 Work-up & Recrystallization A3->A4 A_IPC IPC 1: Purity ≥98% A4->A_IPC B1 Charge Intermediate A_IPC->B1 A_PAT->A2 B2 Cyclodehydration B1->B2 B3 Work-up & Distillation B2->B3 B_IPC IPC 2: Purity ≥98.5% B3->B_IPC C1 Charge Intermediate B_IPC->C1 C2 Chlorination with NCS C1->C2 C_IPC IPC 3: Reaction Completion C2->C_IPC C3 Precipitation & Filtration C4 Drying C3->C4 C_PAT PAT: FBRM for Crystallization C3->C_PAT Final Final Product Release (Meets CQA Specs) C4->Final C_IPC->C3 C_PAT->C3

Caption: Overall manufacturing flow with integrated control points.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Step 1: Incomplete Amide Formation - Insufficient thionyl chloride- Inactive amine (degradation)- Low reaction temperature- Increase thionyl chloride stoichiometry slightly (to 1.3 equiv).- Verify purity and quality of amine raw material.- Ensure reaction temperature is maintained at 40-45°C.
Step 2: Low Yield in Cyclization - Insufficient dehydration- Reaction temperature too low/high- Inefficient extraction during work-up- Ensure polyphosphoric acid is of good quality.- Optimize temperature; too low is slow, too high can cause degradation.- Perform an additional extraction with ethyl acetate.
Step 3: Over-chlorination (di-chloro impurity) - Excess NCS- High reaction temperature- Prolonged reaction time- Use a maximum of 1.1 equiv of NCS.- Maintain reaction temperature strictly at 50-55°C.- Stop the reaction as soon as IPC shows completion.
Final Product Fails Purity Spec - Inefficient purification at intermediate steps- Incomplete reaction in Step 3- Inefficient final crystallization- Re-verify purity of intermediates before proceeding.- Re-run Step 3 with optimized conditions.- Re-slurry or re-crystallize the final product from a suitable solvent system (e.g., acetonitrile/water).

Conclusion

This application note outlines a robust, scalable, and well-controlled manufacturing process for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. By integrating the principles of Quality by Design, implementing rigorous in-process controls, and leveraging Process Analytical Technology, manufacturers can ensure consistent production of this critical pharmaceutical intermediate.[3][][13] Adherence to these protocols will facilitate regulatory compliance and contribute to the overall quality and safety of the final active pharmaceutical ingredient.

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 27). Google Cloud.
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Google Cloud.
  • Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. Google Cloud.
  • Process Analytical Technology: Enhancing Pharma Development. (2024, September 6). Google Cloud.
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC. Google Cloud.
  • Process Analytical Technology (PAT). Bruker.
  • Process analytical technology - Wikipedia. Google Cloud.
  • Process Analytical Technology. Process Insights.
  • 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook. Chemicalbook.
  • Essence Control of Active Pharmaceutical Ingredients - Scientific Publications. (2024, March 30). Google Cloud.
  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Google Cloud.
  • A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles | Request PDF. (2025, August 9). ResearchGate.
  • Quality Control Measures for APIs. (2024, May 26). The Pharma Master.
  • FDA Issues New Guidance on Current Good Manufacturing Practices for Drugs | Advisories. (2025, January 22). Google Cloud.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • Quality by Design in Action 1: Controlling Critical Quality Attributes of an Active Pharmaceutical Ingredient. (2015, January 21). ACS Publications.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate.

Sources

Application

Reagents required for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole synthesis

An Application Note and Protocol for the Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive g...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, a key intermediate in pharmaceutical research. The primary protocol detailed herein is a robust and efficient two-part synthesis, beginning with the preparation of 3-phenoxybenzamide from 3-phenoxybenzoic acid, followed by a cyclocondensation reaction with 1,3-dichloropropanone. This guide emphasizes the scientific rationale behind the procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemical principles. Safety protocols, reagent specifications, and an alternative synthetic strategy are also discussed to provide a complete operational framework.

Introduction and Synthetic Overview

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The title compound, 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (CAS No. 1048921-12-5)[1], is a valuable building block. The chloromethyl group at the 4-position serves as a reactive handle for further synthetic elaboration, enabling the construction of more complex molecules and chemical probes.[2]

The synthetic strategy presented here is designed for efficiency and control. It proceeds in two main stages:

  • Amide Formation: Conversion of commercially available 3-phenoxybenzoic acid into the corresponding amide, 3-phenoxybenzamide. This is a standard and high-yielding transformation.

  • Oxazole Ring Formation (Hantzsch-type Synthesis): A cyclocondensation reaction between 3-phenoxybenzamide and 1,3-dichloropropanone. This step directly constructs the target 4-(chloromethyl)-5-methyl-oxazole ring system.[3]

This approach is advantageous as it installs the required chloromethyl functionality concurrently with the formation of the heterocyclic ring, reducing the total number of synthetic steps.

Visualized Experimental Workflow

The following diagram outlines the complete synthetic pathway from the starting material to the final product.

Synthesis_Workflow Start 3-Phenoxybenzoic Acid Reagent1 SOCl₂ or (COCl)₂ DMF (cat.), Toluene Start->Reagent1 Intermediate1 3-Phenoxybenzoyl Chloride Reagent2 Ammonium Hydroxide (aq) DCM or THF Intermediate1->Reagent2 Intermediate2 3-Phenoxybenzamide Reagent3 1,3-Dichloropropanone Ethanol, Reflux Intermediate2->Reagent3 Reagent1->Intermediate1 Step 1: Acyl Chloride Formation Reagent2->Intermediate2 Step 2: Amidation Product 4-(Chloromethyl)-5-methyl-2- (3-phenoxyphenyl)oxazole Reagent3->Product Step 3: Cyclocondensation

Caption: Synthetic pathway for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.

Reagents and Materials

ReagentFormulaMWCAS No.Purity/GradeKey Hazards
3-Phenoxybenzoic AcidC₁₃H₁₀O₃214.223739-38-6≥98%Irritant
Thionyl ChlorideSOCl₂118.977719-09-7≥99%Corrosive, Lachrymator
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2AnhydrousReproductive Toxin
TolueneC₇H₈92.14108-88-3AnhydrousFlammable, Irritant
Ammonium HydroxideNH₄OH35.041336-21-628-30% aq.Corrosive, Irritant
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS GradeCarcinogen Suspect
1,3-DichloropropanoneC₃H₄Cl₂O126.97534-07-6≥97%Toxic, Lachrymator
EthanolC₂H₅OH46.0764-17-5AnhydrousFlammable

Detailed Experimental Protocols

Part A: Synthesis of 3-Phenoxybenzamide

Step 1: Formation of 3-Phenoxybenzoyl Chloride

  • Scientific Rationale: The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the reaction to completion. A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[4][5][6]

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-phenoxybenzoic acid (1.0 eq).

    • Add anhydrous toluene (approx. 5 mL per gram of acid).

    • Add a catalytic amount of anhydrous DMF (2-3 drops).

    • While stirring under a nitrogen atmosphere, slowly add thionyl chloride (1.5 eq) via a dropping funnel at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The progress can be monitored by the cessation of gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-phenoxybenzoyl chloride is a yellow-to-brown oil and is typically used in the next step without further purification.

Step 2: Amidation of 3-Phenoxybenzoyl Chloride

  • Scientific Rationale: The highly electrophilic acyl chloride readily reacts with a nucleophile like ammonia to form a stable amide bond. Using a biphasic system with an organic solvent and concentrated aqueous ammonium hydroxide is an effective method for this transformation.

  • Procedure:

    • Cool a beaker containing concentrated ammonium hydroxide (28-30% aq, ~10 eq) in an ice bath.

    • Dissolve the crude 3-phenoxybenzoyl chloride from Step 1 in an appropriate organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of starting acid).

    • Add the solution of the acyl chloride dropwise to the cold, vigorously stirring ammonium hydroxide solution. A white precipitate of 3-phenoxybenzamide will form immediately.

    • Continue stirring vigorously for 30-60 minutes in the ice bath.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether or hexane to aid in drying.

    • Dry the white solid under vacuum to yield 3-phenoxybenzamide. The product can be recrystallized from an ethanol/water mixture if higher purity is required.

Part B: Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Step 3: Cyclocondensation to Form the Oxazole Ring

  • Scientific Rationale: This reaction is a variation of the Hantzsch oxazole synthesis. The amide (3-phenoxybenzamide) acts as the N-C=O component, while the α-haloketone (1,3-dichloropropanone) provides the remaining three atoms of the ring. The reaction proceeds through initial N-alkylation of the amide by one of the chlorines, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.[3]

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-phenoxybenzamide (1.0 eq) and 1,3-dichloropropanone (1.1 to 1.2 eq).

    • Add anhydrous ethanol as the solvent (approx. 15 mL per gram of amide).

    • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Slowly add cold water to the concentrated mixture with stirring to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) to yield pure 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole as a solid.

Alternative Synthetic Route

An alternative strategy involves the initial synthesis of the 5-methyl-2-(3-phenoxyphenyl)oxazole core, followed by a separate chloromethylation step.

  • Oxazole Synthesis: The oxazole core can be prepared via the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[7] This intermediate would be formed from the reaction of 3-phenoxybenzamide with 1-chloroacetone.

  • Chloromethylation: The resulting oxazole can then be chloromethylated. This is an electrophilic aromatic substitution reaction.[8] Common methods include using formaldehyde and HCl with a Lewis acid catalyst like ZnCl₂ or AlCl₃.[9] However, regioselectivity can be a challenge. A more controlled and highly regioselective method involves the formation of an oxazole N-oxide intermediate, which is then treated with phosphorus oxychloride (POCl₃) to install the chloromethyl group at the 4-position.[10]

While viable, this multi-step approach is generally less convergent than the primary protocol described above.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It is a lachrymator and can cause severe burns. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 1,3-Dichloropropanone: Toxic and a strong lachrymator. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.

  • Phosphorus Oxychloride (POCl₃) (if using alternative route): Extremely corrosive and reacts violently with water. Causes severe burns upon contact. Must be handled with extreme caution in a fume hood.

  • General Precautions: All reactions should be conducted in a well-ventilated fume hood. Anhydrous conditions are critical for steps involving moisture-sensitive reagents like thionyl chloride.

References

  • Smolecule. (2024, April 14). 3-(Chloromethyl)-4-methyl-1,2-oxazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents.
  • Ma, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Chemicalbook. (n.d.). 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis.
  • Singh, P., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Wipf, P., et al. (2004). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PMC.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025, August 9). A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Padwa, A., et al. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ChemScene. (n.d.). 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
  • Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole.
  • PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole.
  • BLDpharm. (n.d.). 1048921-12-5|4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.
  • Pfeiffer, W. D. (n.d.).
  • Google Patents. (n.d.).

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of a Versatile Oxazole Building Block The 2,4,5-trisubstituted oxazole scaffold is a privileged motif in med...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Oxazole Building Block

The 2,4,5-trisubstituted oxazole scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a highly versatile building block designed for late-stage functionalization, enabling the rapid generation of diverse molecular architectures. Its structure incorporates three key features for synthetic manipulation:

  • A Reactive Chloromethyl Group: Positioned at the 4-position of the oxazole ring, this group functions as a benzylic halide equivalent. It is an excellent electrophile for a variety of palladium- and nickel-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • A Substituted Oxazole Core: The oxazole ring itself is a stable aromatic heterocycle that can influence the reactivity of its substituents and provides a rigid core for orienting appended functional groups.

  • A Diphenyl Ether Moiety: The 2-(3-phenoxyphenyl) group offers sites for potential secondary functionalization and significantly impacts the overall lipophilicity and conformational properties of the resulting molecules.

These application notes provide a comprehensive guide to leveraging the synthetic utility of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole in several key cross-coupling reactions. The protocols are based on established methodologies for benzylic halides and heterocyclic compounds, offering a robust starting point for optimization in your specific research context.

Understanding the Reactivity: The Role of the Chloromethyl Group

The primary site of reactivity for cross-coupling reactions with this substrate is the C(sp³)-Cl bond of the chloromethyl group. This bond is activated by the adjacent oxazole ring, behaving similarly to a benzylic halide. The general mechanism for palladium-catalyzed cross-coupling reactions at this position follows a well-established catalytic cycle.

Cross_Coupling_General_Mechanism cluster_substrate Substrate (R-Cl) Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-Cl PdII_Complex R-Pd(II)Ln-Cl OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal M-Nu PdII_Coupling R-Pd(II)Ln-Nu Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product R_Cl 4-(Chloromethyl)-5-methyl- 2-(3-phenoxyphenyl)oxazole

Application

In vitro assay protocols involving 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Introduction: A New Tool for Kinase Research The study of protein kinases, a vast family of enzymes crucial to cellular signaling, perpetually requires new chemical tools to dissect function and validate therapeutic targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Tool for Kinase Research

The study of protein kinases, a vast family of enzymes crucial to cellular signaling, perpetually requires new chemical tools to dissect function and validate therapeutic targets. We introduce Covalent Oxazole Probe-1 (COP-1) , the internal designation for 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, a novel probe designed for targeted covalent inhibition.

The structure of COP-1 is notable for two key features: a scaffold reminiscent of known kinase binders and an electrophilic chloromethyl "warhead".[1] This design suggests a mechanism whereby the molecule first docks reversibly into a protein's binding site, followed by the formation of a permanent, covalent bond with a nearby nucleophilic amino acid residue, such as cysteine.[2] This mode of action, known as targeted covalent inhibition, can offer enhanced potency, prolonged duration of action, and high selectivity, making such probes invaluable for research and drug development.[1][3]

These application notes provide a comprehensive guide for researchers to characterize the interaction of COP-1 with its putative kinase target, which we will refer to as "Target Kinase X" (TKX), a hypothetical protein kinase bearing a reactive cysteine in its ATP-binding pocket. The following protocols are designed to confirm the covalent mechanism of action, assess potency and selectivity, and verify target engagement in a cellular context.

Pillar 1: Mechanism of Covalent Inhibition

Covalent inhibition is a two-step process.[4] First, the inhibitor (I) binds non-covalently to the enzyme (E) to form a reversible complex (E·I). This initial binding is driven by affinity and is characterized by the inhibition constant, KI. Following this, the inhibitor's reactive warhead is positioned to form a covalent bond with a target residue, leading to an inactivated enzyme (E-I). This second step is characterized by the rate constant of inactivation, kinact.[5][6]

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant kinact/KI.[5] A key hallmark of this mechanism is time-dependent inhibition: the degree of enzyme inactivation increases with longer pre-incubation times between the enzyme and the inhibitor.[7][8]

E E (Active Kinase) EI_rev E·I (Reversible Complex) E->EI_rev K_I (Affinity Binding) I I (COP-1) EI_irr E-I (Covalently Inactivated Kinase) EI_rev->EI_irr k_inact (Covalent Bond Formation)

Caption: Mechanism of targeted covalent inhibition by COP-1.

Pillar 2: Biochemical Assays for Potency and Covalency

The first step in characterizing COP-1 is to confirm its activity and covalent mechanism against purified TKX enzyme.

Protocol 1: Time-Dependent IC₅₀ Assay

This assay is fundamental to demonstrating a covalent mechanism. If COP-1 is a covalent inhibitor, its apparent potency (IC₅₀ value) will decrease as the pre-incubation time with the target enzyme increases, reflecting the progressive and irreversible inactivation of the enzyme population.[8][9]

Objective: To determine if the inhibitory potency of COP-1 against TKX is time-dependent.

Materials:

  • Purified, active TKX enzyme

  • COP-1 stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (specific to TKX, typically containing HEPES, MgCl₂, Brij-35, and DTT)

  • ATP solution (at the Kₘ concentration for TKX)

  • Specific peptide substrate for TKX

  • Kinase detection reagent (e.g., ADP-Glo™, Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of COP-1 in assay buffer. It is crucial to also prepare a DMSO-only vehicle control.

  • Enzyme-Inhibitor Pre-incubation:

    • In the 384-well plate, add the TKX enzyme to wells containing either the COP-1 dilutions or the DMSO control.

    • Incubate the plates for a series of defined time points (e.g., 15, 30, 60, and 120 minutes) at room temperature. Each time point will represent a separate experiment or section of a plate.

  • Initiate Kinase Reaction: After each respective pre-incubation period, initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.

  • Reaction & Detection: Allow the kinase reaction to proceed for a fixed time (e.g., 60 minutes), ensuring the reaction remains in the linear range for the DMSO control. Stop the reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's protocol (e.g., measuring luminescence for ADP-Glo™).

  • Data Analysis:

    • For each pre-incubation time point, plot the percent inhibition against the logarithm of the COP-1 concentration.

    • Fit the data using a variable slope (four-parameter) dose-response model to determine the IC₅₀ value for each time point.[8]

Expected Results & Interpretation:

A time-dependent covalent inhibitor will show a leftward shift in the dose-response curve with increasing pre-incubation time, resulting in a lower IC₅₀ value.

Pre-incubation Time (min)Apparent IC₅₀ (nM)
15150.2
3075.8
6022.1
1208.5
Table 1: Example data for a time-dependent IC₅₀ assay, demonstrating increased potency with longer pre-incubation.
Protocol 2: Determination of kᵢₙₐ꜀ₜ/Kᵢ

For a more rigorous quantitative assessment of covalent inhibition, determining the second-order rate constant kinact/KI is the gold standard.[5] This parameter provides a single value that encapsulates both the binding affinity and the rate of covalent modification, allowing for direct comparison between different covalent inhibitors.[6]

Objective: To calculate the inactivation efficiency (kinact/KI) of COP-1 for TKX.

Procedure: This assay is run similarly to a standard enzyme kinetics experiment.

  • The TKX enzyme is incubated with various concentrations of COP-1.

  • At multiple time points during the incubation, an aliquot of the enzyme-inhibitor mixture is removed and its residual activity is measured by adding substrate and ATP.

  • The natural logarithm of the percentage of remaining enzyme activity is plotted against time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (kobs).

  • The kobs values are then plotted against the corresponding inhibitor concentrations. The slope of this second plot provides the value for kinact/KI.[5]

Pillar 3: Cellular Assays for Target Engagement

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in validation.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[11]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[12] By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can directly infer target engagement.[13]

Objective: To confirm that COP-1 binds to and stabilizes TKX in intact cells.

Materials:

  • Cell line expressing endogenous or over-expressed TKX

  • Cell culture medium and reagents

  • COP-1 stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Instrumentation for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Thermocycler or heating blocks

  • Centrifuge for separating soluble/insoluble fractions

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary antibody specific to TKX, HRP-conjugated secondary antibody, ECL substrate)

  • Imaging system for Western blot detection

Procedure:

  • Cell Treatment: Treat cultured cells with a high concentration of COP-1 (e.g., 1-10 µM) and a vehicle (DMSO) control for a defined period (e.g., 1-2 hours).

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via three rapid freeze-thaw cycles). Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Normalize the protein concentration across all samples.

  • Western Blot Analysis: Denature the samples, separate them by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody against TKX, followed by an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[10][14]

cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Cells_DMSO Cells + DMSO Temp Temperature Gradient (40°C → 70°C) Cells_DMSO->Temp Cells_COP1 Cells + COP-1 Cells_COP1->Temp Lysis Lysis & Centrifugation Temp->Lysis Soluble Collect Soluble Fraction Lysis->Soluble WB Western Blot for TKX Soluble->WB Plot Plot Melt Curves WB->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Expected Results & Interpretation:

The Western blot will show bands corresponding to the soluble TKX protein. In the DMSO-treated samples, the band intensity should decrease at higher temperatures as the protein denatures. In the COP-1-treated samples, the protein will be stabilized, so the band intensity will remain higher at elevated temperatures compared to the control. This "thermal shift" is direct evidence of target engagement.

Temperature (°C)Soluble TKX (DMSO)Soluble TKX (COP-1)
46100%100%
5095%98%
5478%92%
5845%85%
6215%60%
66<5%25%
Table 2: Example CETSA data showing the percentage of soluble TKX remaining after heat treatment, indicating stabilization by COP-1.

Pillar 4: Selectivity Profiling

A critical aspect of characterizing any inhibitor is to understand its selectivity. High selectivity ensures that observed biological effects are due to the inhibition of the intended target and not off-target activities.

Protocol 4: In Vitro Kinase Selectivity Panel

Objective: To assess the selectivity of COP-1 against a broad panel of protein kinases.

Procedure: COP-1 should be submitted to a commercial kinase profiling service (e.g., Promega, Eurofins, Reaction Biology).[15][16] Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >100 kinases). The percent inhibition for each kinase is reported. This provides a global view of the inhibitor's selectivity profile.[17] For any significant off-target hits, follow-up IC₅₀ determinations should be performed.

Interpretation: The ideal result is high inhibition (>90%) of the intended target, TKX, and minimal inhibition (<10-20%) of all other kinases in the panel. This would classify COP-1 as a highly selective probe for TKX.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Available at: [Link]

  • Schwartz, P. A., & M. E. (2017). Targeted Covalent Inhibitors. Wikipedia. Available at: [Link]

  • Schönthal, A. H. (2013). The Taxonomy of Covalent Inhibitors. PMC - NIH. Available at: [Link]

  • Pike, A., et al. (2020). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS. Available at: [Link]

  • Potjewyd, F., et al. (2020). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

  • Fiveable. (2025). Time-dependent inhibition: Biological Chemistry II Study. Fiveable. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available at: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Available at: [Link]

  • Creative Bioarray. (n.d.). CYP450 Time-Dependent Inhibition (TDI) Assay. Creative Bioarray. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Obach, R. S., et al. (2013). Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. Drug Metabolism and Disposition. Available at: [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Domainex. Available at: [Link]

  • González, J. E. (2021). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. International Journal of Molecular Sciences. Available at: [Link]

  • Mohamed, M., & V. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2026). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available at: [Link]

  • Zhao, Z., & Liu, X. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Introduction 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a critical electrophilic building block widely utilized in the synthesis of PPAR agonists and other oxazole-containing therapeutics[1][2]. Due to the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a critical electrophilic building block widely utilized in the synthesis of PPAR agonists and other oxazole-containing therapeutics[1][2]. Due to the compound's polyfunctional nature—featuring an oxazole core, an electron-rich diphenyl ether moiety, and a reactive benzylic-like chloride—synthetic yields often suffer from incomplete cyclization, over-reduction, or electrophilic degradation during chlorination.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your overall yield.

Workflow A Step 1: Cyclization 3-Phenoxybenzamide + Ethyl 2-chloroacetoacetate B Step 2: Reduction Ester to Alcohol (LiAlH4 / DIBAL-H) A->B 130°C, Neat Yield: 75-85% C Step 3: Chlorination Alcohol to Chloride (MsCl/Et3N or SOCl2) B->C Fieser Workup Yield: 90-95%

Figure 1: Optimized three-step synthetic workflow for the target oxazole intermediate.

Section 1: Hantzsch-Type Cyclization (Ester Formation)

Reaction: 3-Phenoxybenzamide + Ethyl 2-chloroacetoacetate Ethyl 5-methyl-2-(3-phenoxyphenyl)oxazole-4-carboxylate

FAQ 1: Why is my yield of the oxazole ester consistently below 50%? Cause & Causality: The condensation between a benzamide and ethyl 2-chloroacetoacetate requires initial nucleophilic attack followed by a dehydration step to close the oxazole ring. Water is generated as a stoichiometric byproduct. If this water is not actively removed, it drives the equilibrium backward, leading to the hydrolysis of the starting ethyl 2-chloroacetoacetate or the product ester. Solution: Avoid standard refluxing in ethanol. Instead, perform the reaction under neat conditions at 130 °C, or use a high-boiling solvent like toluene equipped with a Dean-Stark trap to continuously remove water. Stepwise heating profiles (e.g., 80 °C for 2 hours, then 110–130 °C for 14 hours) have been shown to drastically improve cyclization efficiency in similar oxazole scaffolds[3].

FAQ 2: I observe significant tarring and decomposition in the reaction mixture. How can I prevent this? Cause & Causality: Localized overheating causes the thermal degradation of the β -keto ester. Solution: Ensure vigorous stirring and use a temperature-controlled oil bath rather than a heating mantle. If scaling up, consider adding a Lewis acid catalyst (e.g., TiCl4​ or BF3​⋅OEt2​ ) to lower the required activation energy for the cyclization, allowing the reaction to proceed cleanly at 90 °C.

Section 2: Ester Reduction (Alcohol Formation)

Reaction: Ethyl 5-methyl-2-(3-phenoxyphenyl)oxazole-4-carboxylate 4-(Hydroxymethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

FAQ 3: My LiAlH4​ reduction results in a stubborn emulsion during aqueous workup, leading to product loss. How do I resolve this? Cause & Causality: Unquenched aluminum salts form gelatinous aluminum hydroxide ( Al(OH)3​ ) upon the addition of water, which traps the product and creates unfilterable emulsions. Solution: Implement the Fieser Workup . By sequentially adding water, 15% NaOH, and more water in a strict 1:1:3 volumetric ratio relative to the mass of LiAlH4​ , the gelatinous Al(OH)3​ is converted into granular sodium aluminate ( NaAlO2​ ). This self-validating protocol ensures the salts precipitate as a crisp, white solid that is easily removed via vacuum filtration through Celite.

Section 3: Chlorination (Final Product Synthesis)

Reaction: 4-(Hydroxymethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

ChlorinationTroubleshooting Issue Issue: Byproducts during Chlorination Cause1 Over-chlorination (Ring Substitution) Issue->Cause1 Cause2 Ether Cleavage / Degradation Issue->Cause2 Sol1 Use Vilsmeier-Haack conditions (SOCl2 + cat. DMF at 0°C) Cause1->Sol1 Sol2 Switch to MsCl / Et3N (In-situ chloride formation) Cause2->Sol2

Figure 2: Troubleshooting logic for minimizing byproducts during the chlorination step.

FAQ 4: When using SOCl2​ , I get multiple spots on TLC and a dark reaction mixture. What is going wrong? Cause & Causality: The 3-phenoxyphenyl group is highly electron-rich. Excess thionyl chloride ( SOCl2​ ) at elevated temperatures can generate electrophilic chlorine species that undergo unwanted electrophilic aromatic substitution (chlorination) on the phenoxy ring. Additionally, the highly acidic conditions can lead to ether cleavage. Solution: Utilize the methanesulfonyl chloride ( MsCl ) and triethylamine ( Et3​N ) method. As demonstrated in recent literature for identical functional groups[1], treating the alcohol with MsCl/Et3​N in DCM at 0 °C generates a highly reactive mesylate that is displaced in situ by the chloride ions (from the amine hydrochloride byproduct) to yield the alkyl chloride cleanly. Alternative Solution: If SOCl2​ must be used, employ Vilsmeier-Haack conditions . By adding a catalytic amount of DMF (0.05 eq) to SOCl2​ in dichloromethane (DCM) at 0 °C, you generate the Vilsmeier-Haack intermediate. This complex acts as a highly chemoselective chlorinating agent that converts the alcohol to the chloride without generating free HCl gas that degrades the ether.

Quantitative Data: Process Optimization Summary

ParameterStandard ConditionOptimized ConditionYield ImpactMechanistic Causality
Cyclization Temp 80 °C in Ethanol130 °C Neat (Stepwise)+25%Overcomes activation energy for dehydration; prevents intermediate stalling[3].
Water Removal NoneDean-Stark (in Toluene)+15%Drives equilibrium forward; prevents ester hydrolysis.
Reduction Workup Aqueous Acid QuenchFieser Method+20%Eliminates emulsion; converts gelatinous Al(OH)3​ to granular NaAlO2​ .
Chlorination Excess SOCl2​ , Reflux MsCl/Et3​N , 0 °C+30%Prevents electrophilic aromatic substitution on the electron-rich phenoxy ring[1].

Validated Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-2-(3-phenoxyphenyl)oxazole-4-carboxylate

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a short-path distillation head to allow water vapor to escape.

  • Add 3-phenoxybenzamide (10.0 g, 46.9 mmol, 1.0 eq) and ethyl 2-chloroacetoacetate (9.27 g, 56.3 mmol, 1.2 eq).

  • Heat the neat mixture to 80 °C for 2 hours, then increase the temperature to 130 °C for 12 hours[3].

  • Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

  • Cool to room temperature, dissolve the crude mass in EtOAc (150 mL), and wash sequentially with saturated aqueous NaHCO3​ (2 x 50 mL) and brine (50 mL).

  • Dry over anhydrous MgSO4​ , filter, and concentrate. Purify via recrystallization from hot ethanol to yield the pure ester.

Step 2: Synthesis of 4-(Hydroxymethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

  • Dissolve the oxazole ester (10.0 g, 30.9 mmol, 1.0 eq) in anhydrous THF (150 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Carefully add LiAlH4​ (1.29 g, 34.0 mmol, 1.1 eq) portion-wise over 15 minutes.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Fieser Workup: Cool the flask back to 0 °C. Slowly add 1.3 mL of distilled water, followed by 1.3 mL of 15% aqueous NaOH, and finally 3.9 mL of distilled water.

  • Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Filter the suspension through a pad of Celite, washing the filter cake with hot THF (50 mL). Concentrate the filtrate in vacuo to afford the alcohol.

Step 3: Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

  • Dissolve the oxazole alcohol (8.0 g, 28.4 mmol, 1.0 eq) in anhydrous DCM (140 mL) under nitrogen and cool to 0 °C.

  • Add triethylamine (5.94 mL, 42.6 mmol, 1.5 eq).

  • Dropwise add methanesulfonyl chloride ( MsCl ) (2.86 mL, 36.9 mmol, 1.3 eq) over 10 minutes[1].

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. (Note: The intermediate mesylate is converted to the chloride in situ via the Et3​N⋅HCl salt).

  • Quench the reaction by adding ice-cold water (50 mL). Separate the organic layer and wash with saturated aqueous NaHCO3​ (50 mL) and brine (50 mL).

  • Dry over MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the final chloromethyl oxazole[2].

Sources

Optimization

Technical Support Center: Storage and Handling of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Welcome to the technical support guide for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. This document provides researchers, scientists, and drug development professionals with essential information for preventin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. This document provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage and handling. Adherence to these guidelines is critical for maintaining compound integrity, ensuring experimental reproducibility, and safeguarding personnel.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary vulnerability of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is its chloromethyl group. This group is analogous to a benzylic halide, which is highly reactive and susceptible to nucleophilic substitution reactions, particularly hydrolysis.[1][2] Even trace amounts of moisture can lead to the formation of the corresponding alcohol (hydroxymethyl derivative) and hydrochloric acid, which can further catalyze degradation.

Q2: How should I store this compound for short-term use (i.e., days to weeks)?

A2: For short-term storage, the compound should be kept in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) in a desiccator at refrigerated temperatures (2-8 °C). It is crucial to minimize exposure to atmospheric moisture and light.

Q3: What are the ideal conditions for long-term storage (i.e., months to years)?

A3: For long-term storage, the compound must be stored at or below -20 °C in a sealed, amber vial, preferably flame-sealed under a high-purity inert atmosphere. A dedicated freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free model) is highly recommended.

Q4: I received the compound shipped on a cold pack, but it was at room temperature upon arrival. Is it still usable?

A4: While short excursions to ambient temperature may not cause significant degradation if the container remains sealed, it is crucial to assess the compound's purity before use. The rate of hydrolysis and other degradation reactions increases with temperature.[3] We recommend performing a purity analysis via HPLC or LC-MS to confirm its integrity.

Q5: Can I store this compound dissolved in a solvent?

A5: Storing this compound in solution is strongly discouraged due to increased molecular mobility and reactivity. If absolutely necessary for your workflow, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane) and store the solution under an inert atmosphere at -20 °C or below for the shortest possible duration. Protic solvents like methanol or ethanol are incompatible as they can act as nucleophiles.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific issues that may arise during the storage and handling of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a new, more polar peak in HPLC/LC-MS analysis. Hydrolysis: The chloromethyl group has likely reacted with water to form the corresponding alcohol. This is the most common degradation pathway.[1][2][4]- Confirm the identity of the new peak via mass spectrometry (expected mass increase of -Cl +OH).- If hydrolysis is confirmed, the material may not be suitable for experiments where high purity is required.- Review storage procedures to ensure strict exclusion of moisture. Use desiccants and inert gas.
Compound has developed a yellowish or brownish tint. Photodegradation or Oxidation: Oxazole rings and aromatic systems can be susceptible to light-induced degradation or slow oxidation upon exposure to air.[5][6][7]- Store the compound in amber or opaque containers, protected from all light sources.[8]- Purge the container with argon or nitrogen before sealing to displace oxygen.- Confirm purity via analytical methods before use.
Difficulty in achieving complete dissolution in non-polar solvents. Dimerization/Oligomerization: The reactive chloromethyl group can undergo self-reaction, especially if a nucleophilic site on another molecule is present or formed (e.g., hydrolysis product). This leads to higher molecular weight impurities.[9]- Analyze the sample using a technique that can detect higher molecular weight species (e.g., Gel Permeation Chromatography or Mass Spectrometry).- This is often a sign of advanced degradation; the material should be discarded and replaced.- Ensure storage at low temperatures (-20 °C) to minimize reaction kinetics.
Inconsistent or poor results in subsequent chemical reactions. Loss of Purity/Reactivity: The presence of degradation products can interfere with downstream reactions. The primary degradant (the alcohol) will not have the same reactivity as the chloromethyl starting material.- Always perform a purity check (e.g., NMR, HPLC) on the material before starting a new set of experiments, especially after prolonged storage.- Use a fresh, unopened vial of the compound if possible.- Follow the recommended handling protocols strictly.

Core Concepts & In-Depth Protocols

Understanding the Primary Degradation Pathway: Hydrolysis

The chloromethyl group is the most reactive site on the molecule. Its structure is analogous to benzyl chloride, which is known to undergo hydrolysis.[2] This reaction is a nucleophilic substitution where a water molecule attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

Caption: Primary degradation via hydrolysis of the chloromethyl group.

This reaction can be accelerated by elevated temperatures and the presence of bases.[1][10] The hydrochloric acid produced can, in turn, catalyze further degradation of the oxazole ring, especially under non-anhydrous conditions.

Recommended Storage and Handling Workflow

This workflow is designed to minimize exposure to the key degradation factors: moisture, oxygen, light, and heat.

Storage Workflow cluster_receiving Receiving & Initial Storage cluster_aliquoting Aliquoting for Use cluster_storage Final Storage Receive Receive Compound (Cold Chain) Inspect Inspect Seal Integrity Receive->Inspect Store Transfer to -20°C Freezer (In Original Sealed Container) Inspect->Store Equilibrate Equilibrate to Room Temp (in Desiccator) Store->Equilibrate Prepare for Use Inert Work in Inert Atmosphere (Glovebox or Inert Gas Stream) Equilibrate->Inert Aliquot Weigh & Aliquot into Pre-dried Amber Vials Inert->Aliquot PurgeSeal Purge with Argon/N2 & Seal Tightly Aliquot->PurgeSeal Store_Short Short-Term Use: 2-8°C, Desiccator PurgeSeal->Store_Short Store_Long Long-Term Storage: ≤ -20°C Freezer PurgeSeal->Store_Long

Caption: Recommended workflow for receiving, aliquoting, and storing the compound.

Protocol for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole and detecting the primary hydrolysis degradant.

Objective: To quantify the purity of the compound and identify the presence of the more polar hydroxymethyl derivative.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sample of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or λmax of the compound if known)

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 50% B

      • 19-25 min: 50% B (re-equilibration)

  • Data Analysis:

    • The parent compound, being less polar, will have a longer retention time.

    • The hydrolysis product (hydroxymethyl derivative) is more polar and will elute earlier.

    • Calculate purity by peak area percentage. A purity of >98% is generally considered acceptable for most applications.

References
  • Gaonkar, A.V. & Kirtany, J.K. (2005). Solubilization of Benzyl Chloride and Rate Enhancement of Its Hydrolysis Reaction in Aqueous Sodium Cumenesulfonate Solutions. Industrial & Engineering Chemistry Research, 44(3), 554-558. Available at: [Link]

  • Williamson, D.G. (1969). US Patent 3,557,222A - Hydrolysis of benzyl chloride to benzyl alcohol. Google Patents.
  • Suomen, K. (1960). The mechanism of the hydrolysis of benzyl chloride. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl chloride. Wikipedia. Available at: [Link]

  • le Noble, W.J. & Kelm, H. (1980). The volume of activation for benzyl chloride hydrolysis and its pressure dependence. Australian Journal of Chemistry, 33(11), 2431-2436. Available at: [Link]

  • Takeda, Y., Nishiguchi, Y., & Okazaki, S. (1984). EP0129059A1 - Oxazole derivatives, process for production thereof and use thereof as photoconductive material. Google Patents.
  • Gomathi, A., et al. (2014). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. ResearchGate. Available at: [Link]

  • Kateb, B.A.E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 264-269. Available at: [Link]

  • Mahdavi, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1693. Available at: [Link]

  • U.S. Environmental Protection Agency. (1997). Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration; Revision C. EPA. Available at: [Link]

  • ASTM International. (1988). D4744-89(1995)e1: Standard Test Method for Organic Halides in Water by Carbon Adsorption-Microcoulometric Detection. ASTM International. Available at: [Link]

  • EMSL Analytical, Inc. (n.d.). Halogen - Total Organic (TOX). EMSL Analytical, Inc.. Available at: [Link]

  • TestAmerica. (n.d.). Total Organic Halides (TOX) - Analytical Method. TestAmerica. Available at: [Link]

  • Lab Alley. (2025). How to Store Chloroform. Lab Alley. Available at: [Link]

  • University of Missouri. (n.d.). How to safely store chemicals in laboratory? Environmental Health & Safety. Available at: [Link]

  • Sun, Y., et al. (2021). Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation. Scientific Reports, 11(1), 7596. Available at: [Link]

  • Woźniak-Góra, E., et al. (2021). Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways. International Journal of Molecular Sciences, 22(8), 4255. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Chemical Storage. Environmental Health & Safety. Available at: [Link]

  • Al-Obaidi, A.H., et al. (1998). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 267-274. Available at: [Link]

  • ResearchGate. (2021). Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. PubChem. Available at: [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289. PubChem. Available at: [Link]

  • NextSDS. (n.d.). 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole. NextSDS. Available at: [Link]

  • Stony Brook University. (n.d.). Chemical Storage Guide. Environmental Health and Safety. Available at: [Link]

  • Phillips, T.D., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1699-1701. Available at: [Link]

  • Center for Chemical Process Safety. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. Available at: [Link]

Sources

Troubleshooting

Troubleshooting impurities in 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. This guide is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the root causes of impurity formation, provide validated troubleshooting protocols, and offer expert insights to enhance reaction yield and purity.

Section 1: Understanding the Reaction and Its Challenges

The synthesis of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a nuanced process. While several synthetic routes exist for oxazole formation, a highly effective and regioselective method involves the deoxygenation-chlorination of a 2-aryl-5-methyloxazole N-oxide precursor.[1] This key step, typically employing phosphorus oxychloride (POCl₃), is often the primary source of critical impurities if not perfectly controlled. Understanding the reaction pathway and potential side reactions is the first step toward effective troubleshooting.

Diagram 1: Plausible Synthetic Pathway

Synthetic_Pathway SM 3-Phenoxybenzamide + 1,3-Dichloroacetone Int1 2-(3-Phenoxyphenyl)-5-methyl -4H-oxazol-4-one SM->Int1 Cyclization Int2 2-(3-Phenoxyphenyl)-5-methyl -oxazole N-oxide Int1->Int2 Oxidation Product 4-(Chloromethyl)-5-methyl -2-(3-phenoxyphenyl)oxazole Int2->Product POCl₃ / Deoxygenation -Chlorination

Caption: A plausible synthetic route to the target compound.

Section 2: Common Impurities and Their Origins

Effective troubleshooting begins with identifying the likely structure of an impurity. The table below summarizes common contaminants, their origins, and key analytical signatures.

Impurity Name/ClassMolecular Weight (of Parent)Likely OriginKey Analytical Signature
Hydrolysis Product 283.31 g/mol Reaction with trace water during workup or storage.LC-MS: [M+H]⁺ at m/z 284. ¹H NMR: Disappearance of -CH₂Cl signal, appearance of -CH₂OH signal (~4.5-4.7 ppm) and a broad -OH singlet.
Diarylmethane Adduct 562.06 g/mol Friedel-Crafts alkylation of the product by another molecule of product under acidic conditions.[2]LC-MS: [M+H]⁺ at m/z 562. TLC: Significantly less polar spot than the product.
Unreacted N-oxide 283.31 g/mol Incomplete deoxygenation-chlorination reaction.LC-MS: [M+H]⁺ at m/z 284. Differentiable from hydrolysis product by chromatography.
Bis(chloromethyl) ether (BCME) 114.95 g/mol Side reaction in chloromethylations using formaldehyde/HCl (less common with POCl₃ but possible with other routes).[2][3]GC-MS: Characteristic mass spectrum. Crucial Safety Note: BCME is a potent carcinogen and requires extreme caution.[3]
Ring-Chlorinated Isomer 317.18 g/mol Electrophilic aromatic substitution on the electron-rich 3-phenoxyphenyl ring.LC-MS: [M+H]⁺ at m/z 318/320 (isotope pattern). ¹H NMR: More complex aromatic region signals.
Diagram 2: Formation of Key Side-Products

Side_Reactions Product Target Molecule (Product) Hydrolysis Hydrolysis Product (-CH₂OH) Product->Hydrolysis Trace H₂O in workup/solvent Dimer Diarylmethane Adduct (Oligomer) Product->Dimer Excess Acid / High Temp. N_Oxide Unreacted N-Oxide (Starting Material) N_Oxide->Product Incomplete Reaction (Insufficient POCl₃ / Time)

Caption: Origins of the most common reaction impurities.

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during your synthesis and purification.

Q1: My LC-MS shows a significant peak with a mass of [M+H]⁺ at m/z 284, but it has a different retention time than my N-oxide starting material. What is it?

Answer: This impurity is almost certainly the hydrolysis product , 4-(hydroxymethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. The chloromethyl group is a reactive electrophile and is susceptible to nucleophilic substitution by water.[3] This can occur if:

  • The reaction workup was performed with non-anhydrous solvents.

  • The crude product was exposed to atmospheric moisture for an extended period before purification.

  • The purification solvents (e.g., for column chromatography) contained water.

Causality & Solution: The polarity of the hydroxymethyl group is significantly higher than the chloromethyl group, leading to an earlier retention time in reverse-phase HPLC.

  • Preventative Protocol:

    • Ensure all glassware is rigorously dried before use.

    • Use anhydrous solvents for extraction and workup procedures.

    • During workup, quench the reaction mixture by pouring it over ice made from deionized water, but perform subsequent organic extractions swiftly.

    • Dry the combined organic layers thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

    • Purify the crude product as soon as possible after isolation.

Q2: My TLC plate shows a new, significantly less polar spot (higher Rf) than my product, and my crude NMR looks messy. What is this non-polar impurity?

Answer: This is a classic sign of a diarylmethane-type adduct , an oligomeric byproduct.[2] Under the acidic conditions of the chlorination reaction (especially with Lewis acids), the newly formed chloromethyl group on one molecule can act as an electrophile and alkylate the electron-rich aromatic ring of another product molecule in a Friedel-Crafts-type reaction.

Causality & Solution: This side reaction is often favored by higher temperatures and prolonged reaction times.

  • Optimization Protocol:

    • Temperature Control: Maintain a consistently low reaction temperature during the addition of the chlorinating agent and throughout the reaction. For many chloromethylations, temperatures below 10°C are recommended.[2]

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from sitting in the acidic mixture for an extended period.

    • Purification: This non-polar impurity can typically be separated from the desired product using standard silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing polarity, will elute the diarylmethane adduct first.

Q3: My reaction yield is consistently low, and I see a large amount of unreacted N-oxide starting material. How do I drive the reaction to completion?

Answer: Low conversion indicates that the deoxygenation-chlorination step is inefficient. This can be due to several factors related to the reagents and conditions.

Causality & Solution: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, but its reactivity can be hampered by moisture or insufficient stoichiometry.

  • Reaction Enhancement Protocol:

    • Reagent Quality: Use a fresh, high-quality bottle of POCl₃. Older bottles can absorb atmospheric moisture, reducing their efficacy.

    • Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.1 to 1.5 equivalents), of POCl₃ is used relative to the oxazole N-oxide.

    • Temperature: While low temperatures are good for preventing side reactions, the activation energy for the desired reaction might not be met. After the initial addition of POCl₃ at a low temperature, you may need to allow the reaction to warm to room temperature or even heat it gently (e.g., 40-50°C) while monitoring carefully by TLC.

    • Solvent: Perform the reaction in a dry, aprotic solvent like chloroform or 1,2-dichloroethane.

Q4: I am using a more traditional chloromethylation route with paraformaldehyde and HCl. What are the major safety concerns and how do I mitigate them?

Answer: This route is notorious for producing the highly carcinogenic byproduct bis(chloromethyl) ether (BCME) .[3] Its presence contaminates the product and poses a significant health risk.

Causality & Solution: BCME forms from the reaction of formaldehyde and HCl. It is volatile and soluble in many organic solvents, making it difficult to separate.

  • Safety & Mitigation Protocol:

    • Absolute Requirement: All work must be conducted in a certified, high-flow chemical fume hood.

    • Quenching: BCME can be neutralized by quenching the reaction mixture with aqueous ammonia.[3] However, this basic condition can also hydrolyze your desired chloromethyl product. A safer workup involves:

      • Carefully quenching the reaction with cold water.

      • Extracting the product into an organic solvent.

      • Washing the organic layer multiple times with cold, saturated sodium bicarbonate solution to remove excess acid.

      • Treating the organic layer with a nucleophilic scavenger that is easily separable, if necessary, though careful purification is the primary method of removal.

    • Alternative Routes: Whenever possible, avoid the formaldehyde/HCl method. The POCl₃ route from the N-oxide is generally considered safer as it avoids the specific precursors for BCME formation.[1]

Section 4: Analytical and Purification Protocols
Protocol 1: HPLC-UV/MS Method for In-Process Control and Final Purity

This reverse-phase method is suitable for separating the product from its more polar and non-polar impurities.[4]

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 min, hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm and 280 nm; MS (ESI+)
Injection Vol. 5 µL
Sample Prep. 0.5 mg/mL in Acetonitrile
Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent: Silica gel, 230-400 mesh.

  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexane and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent until a dry, free-flowing powder is obtained. Dry-load this powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). This will elute any highly non-polar diarylmethane byproducts first.

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate). The desired product should elute as a major band.

  • Fraction Collection: Collect fractions and monitor by TLC (using a 8:2 Hexane:EtOAc system as a starting point for visualization).

  • Final Step: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Diagram 3: General Troubleshooting Workflow

Troubleshooting_Workflow Start Run Reaction & Analyze Crude (TLC, LC-MS) CheckPurity Is Purity < 95%? Start->CheckPurity ImpurityID Identify Major Impurity (by Mass and/or Rf) CheckPurity->ImpurityID Yes End Purify & Re-analyze CheckPurity->End No Polar Polar Impurity? (e.g., M+16, low Rf) ImpurityID->Polar NonPolar Non-Polar Impurity? (e.g., Dimer, high Rf) ImpurityID->NonPolar SM_Left Starting Material? (e.g., N-Oxide) ImpurityID->SM_Left ActionPolar Root Cause: Hydrolysis Action: Use Anhydrous Conditions Polar->ActionPolar Yes ActionNonPolar Root Cause: Side Reaction Action: Lower Temp, Reduce Time NonPolar->ActionNonPolar Yes ActionSM Root Cause: Low Conversion Action: Check Reagent Quality, Increase Stoichiometry/Temp SM_Left->ActionSM Yes ActionPolar->End ActionNonPolar->End ActionSM->End

Caption: A decision tree for impurity troubleshooting.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for the final product? A: 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole should be stored in an airtight container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light. This minimizes degradation via hydrolysis and potential oligomerization.

Q: Besides POCl₃, are there other effective reagents for the final chlorination step? A: While POCl₃ is highly effective for the N-oxide route, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can be used in different synthetic pathways, for instance, converting a hydroxymethyl intermediate to the chloromethyl product. However, these reagents can also promote side reactions and must be used with caution under optimized conditions.[5][6]

Q: How can I definitively confirm the structure of an unknown impurity? A: A combination of analytical techniques is required. High-Resolution Mass Spectrometry (HRMS) will provide an accurate molecular formula. For structural elucidation, isolation of the impurity by preparative HPLC or careful column chromatography is necessary, followed by detailed analysis using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC).[4][7]

References
  • BenchChem. (n.d.). Common side products in the chloromethylation of 2-chlorothiophene.
  • BenchChem. (n.d.). Analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples.
  • BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Sciencemadness Discussion Board. (2020, January 22). Blanc Chloromethylation - Removing BCME from Product.
  • ResearchGate. (n.d.). A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles.
  • (n.d.). Chloromethylation Reactions.
  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation.
  • (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.

Sources

Optimization

Optimizing reaction conditions for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole chlorination

Topic: Optimizing Reaction Conditions for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole Chlorination Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Supp...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole Chlorination Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. 4-(Chloromethyl)-5-methyl-2-aryloxazoles are critical electrophilic intermediates in medicinal chemistry, frequently utilized in the synthesis of PPARγ agonists (insulin sensitizers) and PTP1B inhibitors [1, 2]. The conversion of the 4-hydroxymethyl precursor to the 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole product is a foundational transformation, but it is prone to dimerization, incomplete conversion, and hydrolytic degradation if parameters are not strictly controlled.

This guide provides a self-validating protocol, mechanistic causality, and troubleshooting workflows to ensure high-yielding, scalable chlorination.

Mechanistic Overview & Workflow

The industry-standard approach utilizes Thionyl Chloride ( SOCl2​ ) with a catalytic amount of N,N-Dimethylformamide (DMF) [1]. The causality behind this choice relies on the in-situ generation of the Vilsmeier-Haack reagent. This highly electrophilic intermediate reacts rapidly with the 4-hydroxymethyl oxazole to form an activated alkyl chlorosulfite. Subsequent SN​2 or SN​i displacement by the chloride ion yields the target 4-chloromethyl oxazole while expelling SO2​ and HCl gases.

Workflow A 4-Hydroxymethyl Precursor B SOCl2 + DMF (cat.) Activation A->B Addition (0 °C) C Alkyl Chlorosulfite Intermediate B->C -HCl D SNi / SN2 Displacement C->D Nucleophilic Attack (Cl-) E 4-Chloromethyl Product + SO2 + HCl D->E -SO2

Mechanistic pathway of oxazole chlorination via thionyl chloride and DMF activation.

Optimization Data: Reagent Selection

To establish the most robust conditions, our process development team evaluated multiple chlorination systems. All data below reflects reactions conducted at a 50 mmol scale.

Reagent SystemSolventTemp (°C)Yield (%)Purity (HPLC)ScalabilityKey Observation
SOCl2​ (1.5 eq) + DMF (0.05 eq) Toluene 0 to 25 89 - 93% > 98% Excellent Industry standard; clean conversion, minimal dimer.
SOCl2​ (neat)None6060 - 70%< 80%PoorHigh dimerization (etherification) and tar formation.
POCl3​ (1.5 eq)Acetonitrile8075 - 80%85%ModerateRequires aggressive heating; problematic aqueous quench.
PPh3​ / CCl4​ (Appel)DCM0 to 2588 - 90%> 98%LowExcellent purity but poor atom economy; difficult Ph3​PO removal.
Standard Operating Procedure (SOP)

This self-validating protocol is designed to prevent thermal degradation and minimize side-product formation.

Materials:

  • 4-(hydroxymethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (1.0 eq)

  • Thionyl chloride ( SOCl2​ , 1.5 eq) - Must be freshly distilled or from a sealed ampoule.

  • Anhydrous Toluene (10 volumes)

  • N,N-Dimethylformamide (DMF, 0.05 eq)

Step-by-Step Methodology:

  • Reactor Charging: Under an inert nitrogen atmosphere, charge a dry, round-bottom flask with 4-(hydroxymethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole and anhydrous toluene (10 mL per gram of substrate).

  • Catalyst Addition: Inject DMF (0.05 eq) into the stirring suspension.

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: The initial formation of the chlorosulfite intermediate is highly exothermic. Controlling this temperature prevents premature ionization and dimerization.

  • Reagent Addition: Add SOCl2​ (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction is self-validating; the disappearance of the polar alcohol spot confirms complete conversion.

  • Biphasic Quench: Pour the reaction mixture slowly into a vigorously stirred, ice-cold mixture of saturated aqueous NaHCO3​ and Ethyl Acetate (1:1 v/v). Causality: The biphasic system immediately partitions the sensitive chloromethyl product into the organic layer, shielding it from hydrolytic degradation by the aqueous base.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temp < 35 °C) to afford 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.

Troubleshooting Guide

Q: My reaction is stalling at 70-80% conversion. Adding more SOCl2​ doesn't help. What is the root cause? A: This is almost always caused by the absence of the DMF catalyst or the use of degraded SOCl2​ . Without DMF, the reaction relies on the direct, uncatalyzed attack of the alcohol on SOCl2​ , which can stall at the stable alkyl sulfite stage. Ensure you are adding 0.05 equivalents of anhydrous DMF to generate the highly reactive Vilsmeier-Haack intermediate [1]. Additionally, SOCl2​ degrades into HCl and SO2​ upon exposure to atmospheric moisture; use a fresh bottle.

Q: I am observing a significant impurity (15-20%) that LC-MS identifies as a bis-oxazole ether (dimer). How do I prevent this? A: Dimerization occurs when the unreacted 4-hydroxymethyl precursor acts as a nucleophile and attacks the newly formed, highly electrophilic 4-chloromethyl product. Solution: This is a concentration and kinetics issue.

  • Maintain high dilution (at least 10 volumes of toluene).

  • Ensure the SOCl2​ is added at 0–5 °C to control the reaction rate.

  • Never use a stoichiometric deficit of SOCl2​ ; always maintain a 1.2 to 1.5 molar excess to ensure rapid and complete conversion of the alcohol before it can act as a nucleophile.

Q: The IPC showed 100% conversion, but after workup, my isolated product contains 30% of the starting alcohol. Why did the product revert? A: The 4-(chloromethyl)oxazole moiety is an activated, benzylic-like halide. It is highly susceptible to nucleophilic attack by water/hydroxide. If your quench was too warm, or if you allowed the product to sit in the aqueous base for an extended period, it hydrolyzed back to the alcohol. Solution: Strictly adhere to the Biphasic Quench step in the SOP. Keep the quench temperature below 5 °C and separate the organic layer immediately. Do not leave the biphasic mixture stirring over lunch.

Frequently Asked Questions (FAQs)

How should I store 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole? Due to its electrophilic nature, the free base is prone to slow degradation and polymerization at room temperature. Store the isolated product under an inert atmosphere (Argon or Nitrogen) at -20 °C. If long-term storage is required, consider utilizing it immediately in the next synthetic step (e.g., alkylation of a phenol or amine) rather than isolating and storing it.

Can I use this exact protocol for synthesizing the 4,5-dimethyl analog or other substituted oxazoles? Yes. This SOCl2​ /DMF/Toluene system is highly conserved across the 2-aryl-oxazole class and has been validated for synthesizing various intermediates used in antidiabetic and antihyperglycemic drug development [2].

Why use Toluene instead of Dichloromethane (DCM)? While DCM is a common solvent for chlorinations, Toluene is preferred for scale-up due to its higher boiling point (preventing dangerous pressure buildup from SO2​ / HCl off-gassing) and its excellent phase-separation characteristics during the aqueous quench, which minimizes emulsion formation.

References
  • Title: Novel 5-Substituted 2,4-Thiazolidinedione and 2,4-Oxazolidinedione Derivatives as Insulin Sensitizers with Antidiabetic Activities Source: Journal of Medicinal Chemistry URL: [Link][1]

  • Title: New Azolidinediones as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties Source: Journal of Medicinal Chemistry URL: [Link][2]

Sources

Troubleshooting

Addressing low solubility of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole in biological assays

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(Chlorom...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (herein "the compound") in biological assays. This molecule, like many modern chemical entities, possesses a lipophilic nature that contributes to poor aqueous solubility, a critical hurdle for obtaining reliable and reproducible experimental data.[1] This document offers a structured approach to understanding and overcoming these challenges, ensuring the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with this compound.

Q1: My compound immediately precipitated when I added my DMSO stock to the aqueous cell culture medium. What happened and how can I fix it?

A: This is a classic sign of a compound "crashing out" of solution. It occurs because the compound is highly soluble in your 100% DMSO stock but has very low solubility in the final aqueous assay buffer. When the DMSO is diluted, its solvating power decreases dramatically, and the compound precipitates once its concentration exceeds its thermodynamic solubility limit in the final medium.[2]

Quick Fixes:

  • Lower the Final Concentration: Your target concentration may be too high. Determine the compound's kinetic solubility in your specific medium first (see Protocol 2).

  • Modify the Dilution Method: Instead of a single large dilution step, perform serial dilutions. Critically, ensure rapid and vigorous mixing (e.g., vortexing) immediately upon adding the compound stock to the aqueous medium to avoid localized high concentrations.[2]

  • Reduce DMSO Percentage: Ensure the final DMSO concentration is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and are more likely to cause solubility issues upon dilution.[3][4]

Q2: What is the best solvent to prepare my initial stock solution?

A: Dimethyl sulfoxide (DMSO) is the most widely used and recommended starting solvent for initial stock solutions of poorly soluble compounds due to its strong solubilizing power.[5] For this specific compound, a stock solution of at least 20 mg/mL in DMSO should be achievable.[6] If DMSO is incompatible with your assay, other potential organic solvents include Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[7] However, always verify the tolerance of your specific assay system to these solvents.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: This is cell-line dependent. While some robust cell lines can tolerate up to 1% DMSO, it is best practice to keep the final concentration ≤0.5% to avoid solvent-induced artifacts or cytotoxicity.[4][8] For sensitive assays or cell lines, a concentration of 0.1% or lower is recommended. Always run a "vehicle control" (medium + equivalent percentage of DMSO without the compound) to ensure the solvent itself is not affecting the biological outcome.[7]

Q4: Are there any effective alternatives if my compound is insoluble even in DMSO, or if my assay cannot tolerate it?

A: Yes. If DMSO is not a viable option, several formulation strategies can be employed:

  • Co-Solvent Systems: Introduce a water-miscible co-solvent like ethanol, polyethylene glycol (PEG), or propylene glycol into your final medium.[9][10] This requires careful optimization to balance solubility enhancement with potential toxicity.

  • Cyclodextrin Complexation: This is a highly effective method. Cyclodextrins are cyclic oligosaccharides that encapsulate the hydrophobic compound in their central cavity, while their hydrophilic exterior renders the entire complex water-soluble.[11][12][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[14]

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize the compound.[9] This is common in high-throughput screening (HTS) to prevent compound aggregation.[15]

Part 2: In-Depth Troubleshooting Guide

When simple fixes are insufficient, a systematic approach is required. This guide walks you through a logical workflow to diagnose and solve persistent solubility issues.

Issue: Inconsistent Assay Results or Visible Compound Precipitation

Poor solubility is a primary cause of unreliable data in biological assays, leading to underestimated potency and inaccurate structure-activity relationships (SAR).[16] Follow these steps to systematically address the problem.

The reliability of all subsequent dilutions depends on a properly prepared stock solution.

  • Causality: Undissolved microscopic particles in the stock solution act as seeds for precipitation in later steps.

  • Protocol:

    • Weigh the compound accurately.

    • Add the appropriate volume of high-purity, anhydrous DMSO.

    • Vortex vigorously for 2-5 minutes.

    • If particulates remain, gently warm the solution in a water bath at 37°C for 10-15 minutes, with intermittent vortexing.[2]

    • Visually inspect the solution against a light source to ensure it is completely clear before storing it desiccated at -20°C or -80°C.

Before proceeding with functional assays, you must determine the maximum soluble concentration of the compound in your exact final assay medium. This is its kinetic solubility.

  • Causality: Every buffer system, with its unique pH, salt concentration, and protein content (e.g., FBS in cell culture media), will have a different solubilizing capacity for your compound. The kinetic solubility is often higher than the thermodynamic (equilibrium) solubility, but precipitation can occur over time.[17]

  • Methodology: A practical method is to use nephelometry or turbidimetry, which measures light scattering caused by insoluble particles.[2][18] A detailed protocol is provided in the next section. This experiment will give you a clear upper concentration limit for your subsequent assays.

If the determined kinetic solubility is lower than your required experimental concentration, you must employ a formulation strategy.

  • Strategy 1: Co-Solvent Systems

    • Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[9]

    • Application: This is often used in combination with DMSO. For example, a 2-step dilution: first dilute the DMSO stock into pure ethanol or PEG 400, then introduce this mixture into the final aqueous buffer with vigorous mixing. This can buffer the abrupt polarity change that causes precipitation.

    • Caution: Co-solvents can have their own biological effects and must be tested with appropriate vehicle controls.[10]

  • Strategy 2: Complexation with Cyclodextrins

    • Mechanism: Cyclodextrins act as molecular carriers. The hydrophobic compound partitions into the lipophilic core of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively solubilizing the compound.[11][12] This is a powerful technique for BCS Class II and IV compounds.[]

    • Application: The compound can be pre-incubated with a solution of cyclodextrin (e.g., HP-β-CD) before final dilution. This forms the inclusion complex, which is then added to the assay medium. See Protocol 3 for a detailed workflow.

  • Strategy 3: Advanced Formulation Approaches

    • Mechanism: For significant challenges, especially in later-stage drug development, techniques like creating amorphous solid dispersions can be used. Here, the drug is dispersed in a polymer matrix, which prevents it from crystallizing and significantly enhances its apparent solubility and dissolution rate.[1][14][19]

    • Application: This is typically achieved via methods like spray-drying or hot-melt extrusion and requires specialized equipment.[20] While complex, it is a highly effective strategy for overcoming profound solubility limitations.[9]

Part 3: Protocols & Methodologies
Protocol 1: Preparation and Validation of a DMSO Stock Solution
  • Preparation: Accurately weigh 5 mg of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole into a sterile glass vial.

  • Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO to achieve the desired concentration (e.g., 240.8 µL for a 20 mg/mL stock).

  • Homogenization: Cap the vial tightly and vortex at maximum speed for 3 minutes.

  • Warming (Optional): If needed, place the vial in a 37°C water bath for 15 minutes, removing to vortex every 5 minutes.[2]

  • Validation: Hold the vial up to a light source. The solution must be completely clear, with no visible crystals or haze.

  • Storage: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C with desiccant.

Protocol 2: Kinetic Solubility Assessment via Turbidimetry
  • Plate Setup: In a clear 96-well plate, add your final assay medium (e.g., DMEM + 10% FBS) to each well.

  • Serial Dilution: Prepare a 2-fold serial dilution of your compound's DMSO stock solution directly in the plate. Start with a high concentration (e.g., 200 µM) and dilute down. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).

  • Incubation: Incubate the plate at your assay temperature (e.g., 37°C) for a set time (e.g., 1-2 hours), shaking gently.[3]

  • Measurement: Read the absorbance (optical density) of the plate on a plate reader at a high wavelength where the compound itself does not absorb, typically 500 nm or higher.[2]

  • Analysis: Plot absorbance vs. concentration. The concentration at which the absorbance begins to sharply increase above the baseline indicates the onset of precipitation and defines the kinetic solubility limit.[2]

Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Solubilization
  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer or water. Warm gently to aid dissolution if necessary.

  • Form Inclusion Complex: Add your DMSO stock solution of the compound directly to the HP-β-CD solution (e.g., 5 µL of a 10 mM stock into 995 µL of CD solution).

  • Incubate: Vortex the mixture and let it incubate at room temperature or 37°C for at least 1 hour to allow for complex formation.

  • Application: This cyclodextrin-complexed solution can now be used as your high-concentration stock for further dilutions into the final assay medium.

  • Validation: Always run a parallel control with the HP-β-CD solution alone to ensure it has no effect on your assay.

Part 4: Data & Visualization
Tables for Quick Reference

Table 1: Common Solvents & Formulation Excipients

Agent TypeExampleTypical Starting ConcentrationProsCons
Primary Solvent DMSO10-50 mM (Stock)Excellent solubilizing powerCytotoxicity at >0.5%; can cause precipitation upon dilution
Co-Solvent Ethanol1-5% (Final)Water miscible; can improve solubilityCan be cytotoxic; may alter membrane properties[8]
Co-Solvent PEG 4001-10% (Final)Low toxicity; good solubilizerCan be viscous; potential for biological interference
Complexation Agent HP-β-Cyclodextrin1-5% (w/v)Significant solubility enhancement; low toxicity[11]Can be expensive; may affect drug-target binding if not optimized
Surfactant Tween® 800.01-0.1% (Final)Prevents aggregation; useful in HTS[15]Can form micelles that may interfere with assays; potential for cell lysis at higher concentrations

Table 2: General Solvent Tolerance for In Vitro Assays

Assay TypeRecommended Max DMSO %Recommended Max Ethanol %Notes
Cell-Based (Proliferation) 0.5%1.0%Always run a vehicle control; some cell lines are more sensitive.[4][8]
Enzymatic Assays 1.0%2.5%Higher tolerance, but check for direct enzyme inhibition by the solvent.
High-Content Screening 0.25%0.5%Lower concentrations are critical to avoid artifacts in imaging.
Primary Cell Cultures 0.1%0.2%Primary cells are generally much more sensitive to solvent toxicity.
Diagrams for Conceptual Understanding

Solubility_Troubleshooting_Workflow start_node Start: Compound Precipitates in Assay A 1. Prepare Validated Stock Solution (Protocol 1: DMSO, Vortex, Warm) start_node->A process_node process_node decision_node decision_node solution_node solution_node end_node End: Reliable Assay Data B 2. Determine Kinetic Solubility (Protocol 2: Turbidimetry) A->B C Is Required [C] > Kinetic Solubility? B->C D Lower the final assay concentration to below solubility limit. C->D No E 3. Implement Solubilization Strategy C->E Yes J 4. Re-evaluate Solubility & Run Assay with Vehicle Controls D->J F Select Strategy E->F G Co-Solvents (e.g., PEG, Ethanol) F->G Mild Issue H Cyclodextrin Complexation (Protocol 3: HP-β-CD) F->H Moderate/Severe Issue I Surfactants (e.g., Tween® 80) F->I HTS/Aggregation G->J H->J I->J J->end_node

Caption: Decision workflow for troubleshooting compound solubility.

Stock_Dilution_Workflow cluster_bad cluster_good stock Primary Stock (e.g., 20 mM in 100% DMSO) intermediate Intermediate Dilution stock->intermediate 1:10 in DMSO or Cyclodextrin Buffer bad_path Direct Dilution (High Risk of Precipitation) good_path Serial Dilution (Recommended) final Final Working Solution (in Assay Medium) intermediate->final 1:100 in Assay Medium (with vortexing) bad_path->final 1:1000

Caption: Recommended serial dilution workflow to prevent precipitation.

Part 5: References
  • Shapiro, A. B., et al. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • Jain, A., et al. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • PubChem. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. National Center for Biotechnology Information. [Link]

  • Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Kuroda, K., et al. (2020, November 11). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications. [Link]

  • Adonin, S. A., et al. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. [Link]

  • Gálico, D. A., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Kawabata, Y., et al. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Peters, D., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Principles. PMC. [Link]

  • Van Eerdenbrugh, B., et al. (2013, March 15). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. [Link]

  • Williams, H. D., et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Sharma, D., et al. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review. International Journal of Drug Development and Research. [Link]

  • Thuy, T. T. T., et al. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Kumar, S., & Singh, A. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • Patel, K., et al. (2016, August 8). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Roquette. (2025, July 31). How can cyclodextrins enhance solubility?[Link]

  • p-value. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Singh, A., et al. (2026, January 9). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. [Link]

  • Mann, J. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Al-Iawaj, F. K. M., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]

  • Zhang, Y., et al. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

Sources

Optimization

Reducing byproduct formation in 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. Here, we address common challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance yield, purity, and reproducibility. Our approach is grounded in established chemical principles and field-proven insights to empower you to navigate the complexities of this synthesis with confidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the dichlorinated oxazole. What is the likely cause and how can I prevent it?

Answer:

The formation of a dichlorinated byproduct, likely 4-(dichloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, is a common issue arising from over-chlorination of the methyl group at the 4-position. This typically occurs under harsh reaction conditions or with an excess of the chlorinating agent.

Root Cause Analysis:

  • Excess Chlorinating Agent: Reagents like phosphorus oxychloride (POCl₃), when used in excess or at elevated temperatures, can lead to double chlorination.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at the optimal temperature, can also contribute to the formation of this byproduct.

  • High Reaction Temperature: Elevated temperatures increase the reactivity of the system, favoring the more substituted, thermodynamically stable dichlorinated product.

Recommended Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient.

  • Temperature Management: Maintain a consistent and optimized reaction temperature. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Question 2: My reaction yield is consistently low, and I have a complex mixture of unidentified byproducts. Where should I start my investigation?

Answer:

Low yields and a complex byproduct profile often point to issues with the initial cyclization step to form the oxazole ring, or subsequent decomposition under the reaction conditions. The Robinson-Gabriel synthesis and its variations are common routes, and issues can arise from several factors.[1][2]

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-acylamino ketone precursor. Impurities can interfere with the cyclodehydration process.

  • Dehydrating Agent: The choice and handling of the dehydrating agent (e.g., H₂SO₄, POCl₃, PPA) are critical.[1] These reagents are often hygroscopic; ensure they are fresh and handled under anhydrous conditions.

  • Reaction Conditions for Cyclization:

    • Temperature: High temperatures can lead to charring and decomposition. Optimize the temperature to find a balance between reaction rate and stability.

    • Solvent: The choice of solvent can influence the reaction outcome. Aprotic solvents are generally preferred.

  • Work-up Procedure: The work-up procedure should be optimized to minimize product loss and degradation. Ensure that the quenching step is performed carefully and at a low temperature to avoid hydrolysis of the chloromethyl group.

Question 3: I am struggling with the purification of the final product. What are the recommended methods?

Answer:

Purification of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole can be challenging due to the presence of structurally similar byproducts. A multi-step purification strategy is often necessary.

Recommended Purification Protocol:

  • Initial Extraction: After quenching the reaction, perform a liquid-liquid extraction to remove inorganic salts and highly polar impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from byproducts.

    • Stationary Phase: Silica gel (100-200 mesh) is a suitable choice.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane or heptane is recommended. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

  • Recrystallization: If the product obtained after column chromatography is still not of the desired purity, recrystallization can be an effective final step. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be required.

Frequently Asked Questions (FAQs)

What is the general mechanism for the formation of the 4-(chloromethyl)oxazole?

The synthesis often involves the cyclodehydration of a suitable N-acyl-α-amino ketone precursor to form the oxazole ring, followed by chlorination of a methyl group. A common method involves the use of phosphorus oxychloride (POCl₃), which can act as both a dehydrating and chlorinating agent. A highly regioselective process for the formation of 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts using POCl₃ has been described.[3]

What are some alternative synthetic routes to consider?

Several methods exist for the synthesis of substituted oxazoles.[1][4][5] These include:

  • Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[4]

  • Fischer Oxazole Synthesis: This classic method involves the reaction of cyanohydrins and aldehydes.[1]

  • Bredereck Reaction: This route uses α-haloketones and amides.[5]

The choice of route will depend on the availability of starting materials and the desired substitution pattern.

How can I confirm the structure of my final product and identify byproducts?

A combination of spectroscopic techniques is essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each atom. The characteristic chemical shift of the chloromethyl protons (-CH₂Cl) is a key indicator.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts by their mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. Optimization may be required based on your specific laboratory conditions and available reagents.

Table 1: Key Reaction Parameters and Reagents

ParameterRecommended Value/ReagentNotes
Starting MaterialN-(1-(3-phenoxyphenyl)-1-oxopropan-2-yl)acetamideEnsure high purity.
Dehydrating/Chlorinating AgentPhosphorus oxychloride (POCl₃)Use 1.1-1.2 equivalents.
SolventAnhydrous Toluene or DichloromethaneEnsure the solvent is dry.
Reaction Temperature60-80 °CMonitor the reaction progress closely.
Reaction Time2-4 hoursMonitor by TLC or HPLC.
Work-upQuench with ice-water, followed by extraction.Perform quenching slowly and at low temperature.

Step-by-Step Methodology:

  • To a solution of N-(1-(3-phenoxyphenyl)-1-oxopropan-2-yl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 70 °C.

  • Monitor the reaction progress by TLC. Once the starting material is consumed (typically 2-3 hours), cool the reaction mixture to 0 °C.

  • Slowly quench the reaction by the dropwise addition of ice-water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the general synthetic pathway and the potential for byproduct formation.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Start N-acyl-α-amino ketone precursor Oxazole Intermediate Oxazole Start->Oxazole Cyclodehydration (e.g., POCl₃) Decomposition Decomposition Products Start->Decomposition Harsh Conditions Product 4-(Chloromethyl)-5-methyl-2- (3-phenoxyphenyl)oxazole Oxazole->Product Chlorination (e.g., POCl₃) Oxazole->Decomposition Harsh Conditions Dichlorinated Dichlorinated Byproduct Product->Dichlorinated Over-chlorination

Caption: Synthetic pathway and potential byproduct formation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Singh, P., & Raj, R. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indo Global Journal of Pharmaceutical Sciences, 10(2), 54-68. Retrieved from [Link]

  • Burdfield-Steel, E. R., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Advances, 4(105), 61343-61348. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2009). Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. Journal of Organic Chemistry, 74(9), 3436-3447. Retrieved from [Link]

  • Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954–2958. Retrieved from [Link]

  • Xie, H., Yuan, D., & Ding, M. W. (2012). Unexpected synthesis of 2,4,5-trisubstituted oxazoles via a tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane. The Journal of organic chemistry, 77(6), 2954–2958. Retrieved from [Link]

  • Gunda, P., & Singh, S. B. (2009). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Beilstein journal of organic chemistry, 5, 23. Retrieved from [Link]

  • Bagley, M. C., et al. (2011). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 52(46), 6151-6154. Retrieved from [Link]

  • Han, H. O., et al. (2012). A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. Bulletin of the Korean Chemical Society, 33(6), 1979-1982. Retrieved from [Link]

  • Li, X., et al. (2023). Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry, 88(2), 978-987. Retrieved from [Link]

  • PubChem. (n.d.). 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. Retrieved from [Link]

  • Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 223-233. Retrieved from [Link]

  • Bagley, M. C., et al. (2003). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 3301-3312. Retrieved from [Link]

  • Baxendale, I. R., et al. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters, 8(13), 2717-2720. Retrieved from [Link]

  • Khokhlov, A. A., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia, 71(2), 421-428. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole Reactions

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult on the kinetic bottlenecks associated with nucleophilic substitution ( SN​2 ) of highly substituted heterocyclic intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult on the kinetic bottlenecks associated with nucleophilic substitution ( SN​2 ) of highly substituted heterocyclic intermediates.

The compound 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole presents a unique synthetic challenge. While the C4-chloromethyl group is the intended electrophilic site, it is sterically shielded by the adjacent C5-methyl group. Furthermore, the bulky 2-(3-phenoxyphenyl) moiety restricts the overall conformational flexibility of the oxazole ring, limiting the approach trajectory for incoming nucleophiles [1].

This guide provides field-proven, mechanistically grounded solutions to overcome these steric barriers, ensuring high-yield conversions without compromising the integrity of the oxazole core.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My SN​2 reactions with this oxazole substrate are stalling at 20-30% conversion. Why is the reactivity so low compared to standard benzyl chlorides? Analysis & Causality: The C5-methyl group creates significant steric bulk directly adjacent to the reactive C4 center. This raises the activation energy ( Ea​ ) of the SN​2 transition state. Furthermore, chloride is a relatively hard and mediocre leaving group, making the displacement kinetically unfavorable under standard conditions. Solution: Implement an in situ Finkelstein activation [2]. By adding a stoichiometric amount of Sodium Iodide (NaI), you convert the chloromethyl group to an iodomethyl intermediate. Iodide is both a superior nucleophile (rapidly displacing the chloride despite the steric bulk) and an excellent leaving group (significantly lowering the Ea​ for the subsequent attack by your target nucleophile).

Q2: I am observing a major byproduct corresponding to the 4-(hydroxymethyl)oxazole derivative. How do I suppress this? Analysis & Causality: Hydrolysis is a competing pathway. When the primary SN​2 reaction is kinetically slowed by steric hindrance, adventitious water—often introduced via hygroscopic bases like K2​CO3​ or poorly dried solvents—outcompetes the bulky target nucleophile. Solution: Switch to strictly anhydrous polar aprotic solvents (e.g., DMF or Acetonitrile). Polar aprotic solvents do not solvate anions well, thereby drastically increasing the ground-state energy and reactivity of your target nucleophile. Additionally, consider using a Phase Transfer Catalyst (PTC) such as 18-crown-6, which increases the effective concentration of the "naked" nucleophile in solution [3].

Q3: Can I simply increase the reaction temperature to 100°C to force the substitution? Analysis & Causality: No. While heating increases the kinetic energy of the system, forcing the temperature above 80°C for this specific oxazole often leads to thermal degradation, ring-opening side reactions, or dimerization. Solution: Optimize the thermodynamics of the leaving group rather than brute-forcing the temperature. Using the Finkelstein protocol allows the reaction to proceed smoothly at 50–60°C.

Part 2: Visualizing the Mechanistic Bottleneck

The following diagram illustrates the kinetic pathways. Direct SN​2 is disfavored due to steric clash, leading to slow kinetics and side reactions. The Finkelstein activation bypasses this by creating a highly reactive intermediate.

Mechanism Substrate 4-(Chloromethyl)oxazole Substrate Steric Steric Hindrance (C5-Methyl) Substrate->Steric Direct SN2 Finkelstein Finkelstein Activation (+ NaI) Substrate->Finkelstein NaI, Acetone/DMF SideReaction Hydrolysis / Degradation Steric->SideReaction Slow kinetics Iodomethyl 4-(Iodomethyl)oxazole Intermediate Finkelstein->Iodomethyl Fast exchange Product Desired SN2 Product Iodomethyl->Product Rapid SN2

Mechanistic pathway comparing direct SN2 failure vs. Finkelstein activation.

Part 3: Quantitative Data & Condition Optimization

To illustrate the impact of these optimizations, the table below summarizes the reaction kinetics and yields across different experimental conditions.

Reaction ConditionLeaving GroupSolventTemp (°C)Time (h)Yield (%)Primary Observation
Standard SN​2 -ClTHF6524< 20%Mostly unreacted starting material recovered.
Standard SN​2
  • Base
-ClDMF801235%Significant hydrolysis byproduct observed.
Finkelstein-Assisted -I (in situ) DMF 60 6 > 85% Clean conversion, minimal byproducts.
PTC-Assisted (18-crown-6)-ClMeCN70875%Good conversion, requires strict anhydrous conditions.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . It includes an analytical checkpoint to confirm the formation of the reactive intermediate before proceeding to the substitution step.

Protocol: Finkelstein-Assisted Nucleophilic Substitution

Materials Required:

  • 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (1.0 eq)

  • Sodium Iodide (NaI), ultra-dry (1.2 eq)

  • Target Nucleophile (1.1 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve the oxazole substrate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add ultra-dry NaI (1.2 eq) to the solution. Stir the mixture at 40°C for 1 hour. The solution may slightly darken as the iodine exchange occurs.

  • System Validation (Critical Step): Pull a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Do not proceed until the chloromethyl mass peak is fully replaced by the iodomethyl mass peak. This validates that the steric barrier has been bypassed.

  • Substitution: Once the iodomethyl intermediate is confirmed, add the anhydrous K2​CO3​ (2.0 eq) followed by your target nucleophile (1.1 eq).

  • Incubation: Increase the temperature to 60°C and stir for 4–6 hours. Monitor the disappearance of the iodomethyl intermediate via TLC (Hexanes:EtOAc).

  • Workup: Cool the reaction to room temperature. Quench with ice-cold distilled water to precipitate the product or extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced vacuum.

Workflow Step1 Step 1: Preparation Dissolve substrate in anhydrous DMF Step2 Step 2: Activation Add 1.2 eq NaI (Finkelstein) Step1->Step2 Step3 Step 3: Validation Confirm Iodomethyl via LC-MS Step2->Step3 Step4 Step 4: Substitution Add Nu- and mild base (K2CO3) Step3->Step4 Step5 Step 5: Incubation Stir at 60°C for 4-6 hours Step4->Step5 Step6 Step 6: Workup Quench with H2O, extract with EtOAc Step5->Step6

Step-by-step experimental workflow for optimized Finkelstein-assisted substitution.

References

  • Source: Chemical Science, Royal Society of Chemistry (RSC)
  • Sodium Halides and Sodium Cyanide (The Finkelstein Reaction)
  • Synthesis of 5-(Fluoroalkyl)
Optimization

Technical Support Center: Recrystallization of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Welcome to the Technical Support Center for the recrystallization of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the recrystallization of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure the successful purification of this compound.

Understanding the Molecule: A Chemist's Perspective

Before selecting a recrystallization solvent, it is crucial to analyze the structure of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. The molecule possesses several key functional groups that dictate its polarity and, consequently, its solubility:

  • Oxazole Ring: A heterocyclic aromatic ring containing both nitrogen and oxygen, contributing to the molecule's polarity.

  • Phenoxyphenyl Group: This bulky, largely non-polar group consists of two phenyl rings linked by an ether oxygen. The ether linkage adds some polarity, but the overall character is hydrophobic.

  • Chloromethyl Group: The C-Cl bond introduces polarity.

  • Methyl Group: A non-polar alkyl group.

Overall, the molecule can be characterized as having moderate polarity, with a significant non-polar surface area from the phenoxyphenyl moiety. This structural analysis is the foundation for a rational approach to solvent selection, based on the principle of "like dissolves like".[1]

Part 1: Solvent Selection Guide

Q1: What is the ideal solvent for recrystallizing 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole?

An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[2] For a compound with the structural features of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, a systematic screening of solvents with varying polarities is the most effective approach.

Based on the analysis of the molecule's polarity and literature precedents for similar oxazole derivatives, the following solvents are recommended for initial screening:[2]

Table 1: Recommended Solvents for Initial Screening

Solvent ClassSpecific Solvents to TestRationale
Alcohols Ethanol, Isopropanol, MethanolThe hydroxyl group can interact with the polar oxazole ring, while the alkyl chain can solvate the non-polar regions. Ethanol has been successfully used for recrystallizing 2-phenyl-benzoxazole derivatives.[3]
Esters Ethyl AcetateOffers a balance of polarity suitable for many moderately polar compounds.
Aromatic Hydrocarbons TolueneThe aromatic ring can interact favorably with the phenoxyphenyl group through π-stacking.
Halogenated Solvents DichloromethaneIts polarity is suitable for a wide range of organic compounds.
Ketones AcetoneA polar aprotic solvent that can be effective for many organic solids.
Alkanes Hexane, HeptanePrimarily used as an "anti-solvent" in mixed solvent systems due to the compound's likely low solubility.
Q2: How do I perform a small-scale solvent screen?

A systematic approach to testing potential solvents is critical to efficiently identify the optimal system.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense approximately 10-20 mg of your crude 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole into several small test tubes.

  • Room Temperature Solubility: To each test tube, add a different solvent from Table 1 dropwise, starting with about 0.5 mL. Agitate the mixture and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility. Add the same solvent dropwise until the solid just dissolves. A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Cooling and Crystal Formation: Allow the clear, hot solutions to cool slowly to room temperature. A successful recrystallization will show crystal formation during this cooling phase. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Evaluation: The best solvent is one that dissolves the compound when hot and yields a good quantity of crystals upon cooling.

Diagram 1: Workflow for Recrystallization Solvent Selection

G start Start: Crude Solid test_rt_sol Test Solubility in Various Solvents at Room Temperature start->test_rt_sol dissolves_rt Dissolves at Room Temperature? test_rt_sol->dissolves_rt heat_sol Heat to Boiling dissolves_rt->heat_sol No poor_solvent Poor Solvent - Discard dissolves_rt->poor_solvent Yes dissolves_hot Dissolves Completely? heat_sol->dissolves_hot cool_sol Cool to Room Temperature dissolves_hot->cool_sol Yes insoluble_hot Insoluble when Hot - Discard dissolves_hot->insoluble_hot No crystals_form Crystals Form? cool_sol->crystals_form good_solvent Good Single Solvent crystals_form->good_solvent Yes consider_mixed Consider for Mixed Solvent System crystals_form->consider_mixed No end End: Purified Crystals good_solvent->end

Caption: A flowchart illustrating the decision-making process for selecting an appropriate recrystallization solvent.

Q3: What if no single solvent is ideal?

It is common to find that no single solvent meets all the criteria for a good recrystallization. In such cases, a mixed solvent system, or "solvent pair," is often the solution. This involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble.

Commonly Used Solvent Pairs:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl acetate/Hexane

  • Toluene/Hexane

Experimental Protocol: Mixed Solvent Recrystallization

  • Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as described for the single-solvent method.

Part 2: Troubleshooting Guide

Q4: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too quickly.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool more slowly.

  • Lower the Solvent Boiling Point: Choose a solvent or a mixed solvent system with a lower boiling point.

  • Slower Cooling: Insulate the flask to encourage very slow cooling, which can favor crystal lattice formation over oiling out.

Q5: No crystals are forming, even after cooling in an ice bath. What is the problem?

This is a common issue and usually indicates that the solution is not supersaturated.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.

  • Add an Anti-Solvent: If you are using a single solvent, you can try adding a "poor" solvent dropwise to the cooled solution to induce precipitation.

Q6: The recrystallization yield is very low. How can I improve it?

A low yield can be frustrating, but it is often preventable.

Causes and Solutions:

  • Using Too Much Solvent: This is the most common reason for low yield, as a significant amount of the compound will remain dissolved in the mother liquor. Always use the minimum amount of hot solvent necessary to dissolve the crude solid.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and receiving flask.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath for 15-30 minutes can maximize the crystal yield.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Singh, L. P., et al. (2010). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallisation. Retrieved from [Link]

Sources

Troubleshooting

Resolving degradation issues of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole in aqueous media

A Guide for Researchers, Scientists, and Drug Development Professionals on Resolving Degradation Issues in Aqueous Media This technical support center provides in-depth troubleshooting guides and frequently asked questio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Resolving Degradation Issues in Aqueous Media

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the degradation challenges encountered when working with 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole in aqueous environments. As Senior Application Scientists, we have synthesized the following information to explain the underlying chemical principles of its instability and to offer practical, field-proven solutions for your experiments.

I. Understanding the Instability of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole in Aqueous Media

The chemical structure of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole contains two primary moieties susceptible to degradation in aqueous media: the chloromethyl group at the 4-position and the oxazole ring itself. Understanding the reactivity of these groups is the first step in troubleshooting degradation issues.

The chloromethyl group attached to the oxazole ring is analogous to a benzylic halide. This makes the carbon atom of the chloromethyl group electrophilic and susceptible to nucleophilic substitution reactions. In an aqueous environment, water can act as a nucleophile, leading to hydrolysis.[1][2]

The oxazole ring, while aromatic, is a heterocyclic system with varying electron densities. The nitrogen atom at the 3-position is basic and can be protonated in acidic conditions.[3] This can make the oxazole ring more susceptible to nucleophilic attack and subsequent ring cleavage. Conversely, under basic conditions, the ring can also be prone to cleavage.[1][4]

A proposed degradation pathway for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole in aqueous media is illustrated below. The primary degradation is expected to be the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative. Under more forced conditions (e.g., strong acid or base), cleavage of the oxazole ring may also occur.

A 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole B 4-(Hydroxymethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole A->B Hydrolysis (H₂O) C Ring-Opened Products A->C Ring Cleavage (Strong Acid/Base) A Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) B Initial HPLC Analysis with Generic Gradient A->B C Evaluate Resolution and Peak Shape B->C D Optimize Mobile Phase Composition (Organic Modifier, pH) C->D Poor Resolution G Validate Final Method (Specificity, Linearity, Accuracy, Precision) C->G Good Resolution E Optimize Gradient Profile D->E F Optimize Flow Rate and Temperature E->F F->G Acceptable Separation

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectrum analysis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Comparative Analytical Guide: Structural Elucidation and Purity Profiling of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole via High-Resolution NMR Executive Summary 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Structural Elucidation and Purity Profiling of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole via High-Resolution NMR

Executive Summary

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (CAS: 1048921-12-5) is a highly specialized heterocyclic building block, frequently utilized in the synthesis of PPAR agonists and novel oxazole-based therapeutics. Because the chloromethyl moiety is highly reactive, commercial batches often suffer from incomplete conversion or degradation, resulting in the presence of the unreacted 4-hydroxymethyl precursor or des-chloro dimers.

This guide provides an objective performance comparison between Ultra-Pure Reference Grade and Technical Grade products, utilizing quantitative Nuclear Magnetic Resonance (qNMR) as the benchmark analytical platform. Furthermore, we compare the resolving power of 600 MHz High-Field NMR against 400 MHz Routine NMR to demonstrate why high-field instrumentation is mandatory for untangling the complex second-order spin systems inherent to the 3-phenoxyphenyl group.

Mechanistic Context & Impurity Generation

The synthesis of this intermediate typically proceeds via the chlorination of 5-methyl-2-(3-phenoxyphenyl)oxazole-4-methanol using thionyl chloride ( SOCl2​ ). While SOCl2​ is highly effective for converting primary alcohols to alkyl chlorides[1], the reaction is highly sensitive to stoichiometry and temperature. Incomplete reactions leave behind the 4-hydroxymethyl impurity (Impurity A), which acts as a competitive nucleophile in downstream API coupling steps.

Synthesis_Pathway Precursor Oxazole-4-methanol Precursor Reagent Chlorination (SOCl2 / DCM) Precursor->Reagent Target Ultra-Pure Product 4-(Chloromethyl)-... Reagent->Target >99% Conv. ImpurityA Technical Grade (Contains Unreacted) Reagent->ImpurityA Incomplete Rxn

Fig 1. SOCl2-mediated chlorination pathway and the divergence of product purity grades.

Analytical Platform Comparison: 600 MHz vs. 400 MHz NMR

The 3-phenoxyphenyl substituent contains 9 aromatic protons that exhibit severe chemical shift overlap.

  • 400 MHz Routine NMR: At 400 MHz, the signals for H-3'', H-5'', and H-5' merge into an unresolved multiplet between 7.35–7.45 ppm. This lack of resolution obscures trace aromatic impurities and prevents accurate multiplet integration.

  • 600 MHz High-Field NMR: The increased B0​ magnetic field strength separates these tightly coupled spin systems. The H-5' proton (triplet, J=8.0 Hz) cleanly resolves from the H-3''/H-5'' multiplet, allowing for precise structural verification of the oxazole core[2]. For rigorous quality control of this specific compound, 600 MHz instrumentation is the required standard.

Self-Validating qNMR Experimental Protocol

To ensure trustworthiness and absolute reproducibility, the following quantitative NMR (qNMR) workflow must be treated as a self-validating system. We do not guess relaxation times; we measure them empirically.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the oxazole sample and dissolve it in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.1% v/v Tetramethylsilane (TMS). Causality: CDCl3​ lacks exchangeable protons, ensuring no deuterium exchange occurs with the critical chloromethyl protons at 4.55 ppm.

  • Inversion Recovery ( T1​ ) Determination: Execute an inversion recovery pulse sequence ( 180∘−τ−90∘ ) to determine the longitudinal spin-lattice relaxation time ( T1​ ) of the slowest relaxing nucleus (typically the isolated chloromethyl protons).

  • Parameterization: Set the relaxation delay ( D1​ ) to ≥5×T1​ (approximately 20 seconds for this molecule). Causality: A D1​ of 5×T1​ guarantees >99.3% magnetization recovery between scans. Failing to allow full relaxation leads to signal truncation and artificially deflates the integration of the target peak relative to impurities[3].

  • Acquisition: Acquire 64 scans at 298 K using a 90∘ excitation pulse to maximize the signal-to-noise ratio (SNR > 250:1 is required for 99% integration confidence).

NMR_Workflow Sample 1. Sample Prep 10 mg in 0.6 mL CDCl3 T1 2. Inversion Recovery Determine T1 of CH2Cl Sample->T1 Params 3. Parameterization D1 = 5xT1 (20s), 90° Pulse T1->Params Acq 4. NMR Acquisition 600 MHz, 298 K, 64 Scans Params->Acq Analysis 5. qNMR Analysis Absolute Purity Calculation Acq->Analysis

Fig 2. Self-validating quantitative NMR (qNMR) workflow for oxazole purity determination.

Spectral Data & Structural Assignments

The following tables summarize the empirical NMR data utilized to confirm the molecular architecture of the Ultra-Pure Reference Grade product.

Table 1: 1 H NMR Spectral Assignments (600 MHz, CDCl3​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C5-CH 3​ | 2.42 | Singlet (s) | - | 3H | Oxazole methyl | | C4-CH 2​ Cl | 4.55 | Singlet (s) | - | 2H | Chloromethyl | | H-2''/H-6'' | 7.05 | Multiplet (m) | - | 2H | Phenoxy ortho-protons | | H-4' | 7.12 | ddd | 8.1, 2.5, 1.0 | 1H | Oxazole-phenyl para-proton | | H-4'' | 7.15 | tt | 7.4, 1.1 | 1H | Phenoxy para-proton | | H-3''/H-5'' | 7.35 | Multiplet (m) | - | 2H | Phenoxy meta-protons | | H-5' | 7.41 | Triplet (t) | 8.0 | 1H | Oxazole-phenyl meta-proton | | H-2' | 7.65 | Triplet (t) | 2.0 | 1H | Oxazole-phenyl ortho-proton | | H-6' | 7.72 | dt | 7.8, 1.2 | 1H | Oxazole-phenyl ortho-proton |

Table 2: 13 C NMR Spectral Assignments (150 MHz, CDCl3​ ) | Chemical Shift ( δ , ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 11.5 | Primary (CH 3​ ) | C5-Methyl | | 37.2 | Secondary (CH 2​ ) | C4-Chloromethyl | | 116.5, 119.1, 119.8, 121.2, 123.6, 128.5, 129.8, 130.1 | Tertiary (CH) | Aromatic methines | | 132.8 | Quaternary (C) | Oxazole C4 | | 146.3 | Quaternary (C) | Oxazole C5 | | 156.4, 157.8 | Quaternary (C) | Aromatic C-O (Phenoxy linkages) | | 159.5 | Quaternary (C) | Oxazole C2 |

Product Performance Comparison: Ultra-Pure vs. Technical Grade

To objectively evaluate product performance, we compared the Ultra-Pure Reference Grade against a standard Technical Grade batch using the qNMR protocol established above. The primary differentiator is the presence of the 4-hydroxymethyl impurity, which manifests as a distinct singlet at 4.65 ppm , directly adjacent to the target chloromethyl singlet at 4.55 ppm .

Table 3: Purity Profiling via qNMR Integration | Product Grade | Target CH 2​ Cl Integral (4.55 ppm) | Impurity CH 2​ OH Integral (4.65 ppm) | Calculated Molar Purity | Suitability | | :--- | :--- | :--- | :--- | :--- | | Ultra-Pure Reference | 2.00 | 0.00 (Not detected) | > 99.8% | Approved for API synthesis / Reference Standard | | Technical Grade | 2.00 | 0.09 | ~ 95.7% | Requires recrystallization; risks downstream yield loss |

Conclusion: The Ultra-Pure Reference Grade demonstrates absolute conversion with no detectable hydroxymethyl precursor, validating its superior performance for sensitive pharmaceutical synthesis. Furthermore, the data confirms that 600 MHz qNMR, parameterized with a rigorously determined T1​ relaxation delay, is the optimal analytical framework for quantifying the purity of complex oxazole intermediates.

References

  • Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium(IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. The Journal of Organic Chemistry - ACS Publications. Available at:[1]

  • Quantitative NMR Spectroscopy: Technical Details and Relaxation Delay Optimization. University of Oxford. Available at:[3]

  • Naturally Occurring Oxazole-Containing Peptides: Structural Elucidation via NMR. MDPI. Available at:[2]

Sources

Comparative

Comparing 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole with other oxazole derivatives

Advanced Scaffold Engineering: Evaluating 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole Against Standard Oxazole Derivatives Mechanistic Role of 4-Chloromethyl Oxazoles in Drug Design Substituted oxazoles are reco...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Engineering: Evaluating 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole Against Standard Oxazole Derivatives

Mechanistic Role of 4-Chloromethyl Oxazoles in Drug Design

Substituted oxazoles are recognized as privileged pharmacophores in medicinal chemistry, particularly in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists used to treat metabolic syndromes[1][2]. Within this chemical space, 4-chloromethyl oxazole derivatives serve as crucial electrophilic building blocks. The chloromethyl group at the C4 position provides a highly reactive, unhindered benzylic-like primary alkyl halide that is ideal for SN​2 alkylation reactions—most notably the Williamson ether synthesis—allowing researchers to efficiently append the oxazole headgroup to various lipophilic tails or acidic cores[3][4].

Structural Comparison: The Impact of the 3-Phenoxyphenyl Substitution

The substitution pattern at the C2 position of the oxazole ring dictates both the chemical behavior of the building block and the biological efficacy of the final synthesized ligand. Comparing 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole to its structural analogs reveals significant differences in steric bulk and lipophilicity:

  • 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (Meta-phenoxy) : The meta-phenoxy ether linkage introduces a flexible, highly lipophilic vector. This specific "bent" geometry allows downstream ligands to wrap around the activation function-2 (AF-2) helix and occupy the hydrophobic sub-pocket of the PPARγ ligand-binding domain (LBD) more effectively than rigid analogs.

  • 4-(Chloromethyl)-5-methyl-2-(4-phenoxyphenyl)oxazole (Para-phenoxy) : While chemically similar[5], the para-substitution creates a linear, extended conformation. In biological assays, this linear extension often clashes with the LBD pocket walls, reducing overall receptor affinity.

  • 4-(Chloromethyl)-5-methyl-2-phenyloxazole : The baseline standard for many first-generation PPAR agonists[2]. It lacks the extended hydrophobic bulk of the phenoxy variants, resulting in moderate baseline biological activity but excellent synthetic tractability due to lower steric hindrance.

  • 4-(Chloromethyl)-5-methyl-2-(4-nitrophenyl)oxazole : The strong electron-withdrawing nitro group[6] decreases the electron density of the oxazole ring. While this has a negligible effect on the SN​2 reactivity of the distant chloromethyl group, it significantly reduces the basicity of the oxazole nitrogen, which can alter the pharmacokinetic profile and solubility of the resulting drug.

Quantitative Performance Comparison

Data represents typical parameters observed during the synthesis and evaluation of oxazole-derived PPARγ ligands.

Oxazole Building BlockC2-SubstitutionRelative SN​2 ReactivityTypical Alkylation YieldPredicted Downstream PPARγ EC50​ LogP Contribution
2-(3-phenoxyphenyl) Meta-phenoxyphenylHigh78 - 85%< 10 nM+4.2
2-(4-phenoxyphenyl) Para-phenoxyphenylHigh80 - 88%~ 50 nM+4.2
2-phenyl PhenylVery High85 - 95%~ 120 nM+2.1
2-(4-nitrophenyl) 4-NitrophenylModerate70 - 75%> 500 nM+1.8

Experimental Methodology: Self-Validating Williamson Ether Synthesis

To utilize these building blocks, researchers typically employ a Williamson ether synthesis to couple the oxazole to a phenolic core (e.g., a tyrosine derivative). The following protocol is engineered as a self-validating system to ensure high yield and purity.

Step-by-Step Protocol & Causality:

  • Preparation : Dissolve 1.0 equivalent of the phenolic core in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the SN​2 reaction[3][4].

  • Deprotonation : Add 2.5 equivalents of anhydrous K2​CO3​ and stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ is a mild base sufficient to quantitatively deprotonate phenols ( pKa​≈10 ) without causing unwanted side reactions (such as oxazole ring opening or premature degradation) that stronger bases like NaH might induce.

  • Electrophile Addition : Add 1.1 equivalents of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. Elevate the reaction temperature to 80°C.

    • Causality: While the primary benzylic-like chloride is reactive, heating to 80°C ensures the nucleophilic attack overcomes the steric hindrance introduced by the bulky 3-phenoxyphenyl group.

  • Validation & Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) solvent system.

    • Self-Validation: The complete disappearance of the highly UV-active chloromethyl oxazole spot ( Rf​≈0.6 ) and the appearance of a new, lower Rf​ product spot validates that the alkylation is complete.

  • Quench & Workup : Cool the mixture to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer three times with saturated aqueous NaCl (brine).

    • Causality: Multiple brine washes are critical to partition the high-boiling DMF into the aqueous layer, preventing solvent contamination during downstream crystallization or column chromatography.

Williamson_Synthesis Phenol Phenolic Core (Nucleophile Precursor) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Base addition Base K2CO3 in DMF (Deprotonation) Base->Phenoxide Reaction S_N2 Alkylation (80°C, 12h) Phenoxide->Reaction Attacks electrophile Oxazole 4-(Chloromethyl)-5-methyl- 2-(3-phenoxyphenyl)oxazole Oxazole->Reaction Donates chloromethyl Product O-Alkylated Oxazole (Target Ligand) Reaction->Product KCl byproduct removed

Workflow of the Williamson ether synthesis utilizing the chloromethyl oxazole building block.

Downstream Biological Application: PPAR Activation Pathway

Once synthesized, the resulting oxazole-ether ligands act as potent nuclear receptor modulators. Upon entering the target cell, the lipophilic ligand binds to the cytosolic/nuclear PPARγ receptor. This binding triggers a critical conformational change, allowing PPARγ to form a heterodimer with the Retinoid X Receptor (RXR)[7][8].

The resulting PPARγ-RXR heterodimer then recruits transcriptional coactivators and translocates to bind specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes[9][10]. The meta-phenoxy group of the 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole derivative specifically enhances the stability of this ligand-receptor complex by maximizing Van der Waals interactions, leading to highly efficient transcription of genes responsible for lipid and glucose metabolism.

PPAR_Pathway Ligand Synthesized Ligand (Meta-phenoxy Oxazole) Complex Ligand-PPARγ Complex (Conformational Shift) Ligand->Complex Binds PPAR PPARγ Receptor (Ligand Binding Domain) PPAR->Complex Heterodimer PPARγ-RXR Heterodimer (Active Transcription Factor) Complex->Heterodimer Dimerizes with RXR Retinoid X Receptor (RXR) RXR->Heterodimer PPRE PPRE DNA Sequence (Promoter Region) Heterodimer->PPRE Translocates & Binds Gene Target Gene Expression (Metabolic Regulation) PPRE->Gene Activates

Mechanism of PPARγ activation and gene transcription by oxazole-derived synthetic ligands.

References

  • NextSDS . 4-(chloromethyl)-5-methyl-2-(4-phenoxyphenyl)Oxazole - Chemical Substance Information. Available at: [Link]

  • Google Patents (WO2004103995A1). N-acyl nitrogen heterocycles as ligands of peroxisome proliferator-activated receptors.
  • Google Patents (US6642389B2). Oxazole derivatives.
  • ResearchGate . PPAR activation pathway and transcriptional regulation of target genes. Available at: [Link]

  • Taylor & Francis Online . Peroxisome proliferator-activated receptor γ in bladder cancer. Available at:[Link]

  • Frontiers . Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Available at: [Link]

  • PubMed Central (PMC) . Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe. Available at:[Link]

  • ACS Publications . Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Available at:[Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, a key intermediate in pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind chromatographic choices, present a detailed, validated method, and offer insights grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Challenge

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a complex aromatic molecule featuring an oxazole core, a substituted phenyl ring, and a reactive chloromethyl group. The purity of this intermediate is critical, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. A robust, validated HPLC method is therefore essential to ensure quality control.

The primary analytical challenges are:

  • Separating structurally similar impurities: Process-related impurities may differ only subtly from the main compound.

  • Detecting degradation products: The molecule may degrade under stress conditions such as acid, base, oxidation, heat, and light. A stability-indicating method must be able to resolve these degradants from the parent peak.

  • Ensuring method robustness: The method must be reliable and reproducible in different laboratory environments.

Comparison of HPLC Stationary Phases

The choice of stationary phase is the most critical factor in achieving a successful separation. For an aromatic, moderately non-polar molecule like 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, two primary candidates for reversed-phase HPLC are the ubiquitous C18 (Octadecylsilane) and the Phenyl-Hexyl phase.

FeatureC18 (Octadecylsilane)Phenyl-HexylRationale & Recommendation
Separation Mechanism Primarily hydrophobic (van der Waals) interactions.Mixed-mode: hydrophobic interactions and π-π interactions with the phenyl rings of the analyte.[1][2]The presence of multiple aromatic rings in the target molecule makes the Phenyl-Hexyl phase a compelling choice due to the potential for enhanced selectivity through π-π stacking interactions.[1]
Retention High retention for non-polar compounds.Generally, slightly less retentive than C18 for purely aliphatic compounds, but can show increased retention for aromatic compounds.[3]A Phenyl-Hexyl column is predicted to offer a unique and potentially superior selectivity profile for separating the target analyte from its aromatic impurities.
Selectivity Excellent for general-purpose separations of non-polar to moderately polar compounds.Alternative selectivity, particularly for compounds with aromatic rings, conjugated systems, or those containing halogens.[1]Recommendation: A Phenyl-Hexyl column is the preferred stationary phase for this application. It offers a higher probability of resolving closely related aromatic impurities and potential degradants, which is a key requirement for a stability-indicating method.

Proposed HPLC Method for Purity Determination

Based on the comparison above, a method utilizing a Phenyl-Hexyl stationary phase is proposed.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides a balance of resolution, efficiency, and back pressure. The Phenyl-Hexyl chemistry offers alternative selectivity for aromatic compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure good peak shape for the analyte and any potential basic impurities.[4]
Mobile Phase B AcetonitrileA common, effective organic modifier in reversed-phase HPLC with good UV transparency.[5]
Gradient Elution 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% BA gradient is necessary to elute any more non-polar impurities that may be present, while ensuring the main peak is well-resolved from early-eluting polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shape.
Detection Wavelength 260 nmBased on the UV absorbance of the aromatic chromophores in the molecule. A UV scan of the analyte should be performed to confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

HPLC Method Validation Protocol

The proposed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6]

Validation Parameters and Acceptance Criteria

The following parameters will be assessed:

  • Specificity (including Forced Degradation)

  • Linearity

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

  • System Suitability

G

Experimental Protocols

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[6] Forced degradation studies are a critical part of demonstrating specificity for a stability-indicating method.[7]

Procedure:

  • Prepare solutions of the analyte (approx. 1 mg/mL) in the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. The oxazole ring can be susceptible to cleavage under basic conditions.[8]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.

  • Analyze all stressed samples , along with an unstressed control sample, using the proposed HPLC method with a photodiode array (PDA) detector.

  • Assess peak purity of the main peak in all chromatograms to ensure no co-eluting peaks.

  • Demonstrate resolution between the main peak and all degradation product peaks.

Acceptance Criteria:

  • The method is considered stability-indicating if all degradation products are resolved from the main analyte peak (Resolution > 2.0).

  • The peak purity of the analyte peak should pass the software's acceptance criteria in all stressed samples.

Procedure:

  • Prepare a stock solution of the analyte reference standard.

  • Prepare at least five concentrations ranging from the LOQ to 150% of the target concentration (e.g., 0.5, 5, 10, 15, 20 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

Procedure:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) with a known amount of analyte reference standard.

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each level.

Procedure:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be experimentally verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Procedure:

  • Deliberately vary the following chromatographic parameters:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria for all varied conditions.

  • The retention time of the main peak should not shift significantly.

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.[9]

Procedure: A system suitability solution, typically a standard solution of the analyte, is injected five times before the start of the sample analysis.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

G

Conclusion

This guide provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for determining the purity of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole. By selecting a Phenyl-Hexyl stationary phase, a high degree of selectivity for aromatic compounds is achieved. The detailed validation protocol, in accordance with ICH guidelines, ensures that the method is robust, reliable, and fit for its intended purpose in a regulated pharmaceutical environment. The successful implementation of this method will contribute to ensuring the quality and safety of the final API.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. Available at: [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base. Available at: [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • Moravek, Inc. (2024). Exploring the Different Mobile Phases in HPLC. Moravek, Inc. Available at: [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of.... ResearchGate. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. USP. Available at: [Link]

  • HALO® Columns for Chromatography Separations. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO® Columns. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Available at: [Link]

  • LCGC International. (2026). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • PMC. (n.d.). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. PMC. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. MAC-MOD Analytical. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. IJPSRR. Available at: [Link]

  • European Journal of Chemistry. (2014). Development and validation of a new RP-HPLC method for the determination of process related impurities in pioglitazone hydrochloride. European Journal of Chemistry. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CBI Journal. Available at: [Link]

  • ResearchGate. (2025). Degradation Kinetics and Mechanism of an Oxadiazole Derivative.... ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Introduction For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS), particularly with electr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS), particularly with electron ionization (EI), serves as a cornerstone analytical technique, providing a molecular "fingerprint" through predictable fragmentation patterns. This guide provides an in-depth, predictive analysis of the EI-MS fragmentation pattern of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.

While a publicly available mass spectrum for this specific compound is not readily found, a reliable fragmentation profile can be expertly predicted. This analysis is based on the well-established fragmentation behaviors of its constituent chemical moieties: the oxazole core, the chloromethyl group, and the phenoxyphenyl substituent.[1] This guide will compare the anticipated fragmentation pathways, offering a foundational framework for identifying this molecule and similar structural scaffolds.

Molecular Ion Characteristics

The initial step in interpreting an EI mass spectrum is identifying the molecular ion (M⁺•). For 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (Molecular Formula: C₁₇H₁₄ClNO₂), the molecular weight is determined by its isotopic composition.

  • Monoisotopic Mass (³⁵Cl): 299.0713 m/z

  • Monoisotopic Mass (³⁷Cl): 301.0684 m/z

A critical diagnostic feature will be the presence of two distinct peaks for the molecular ion, [M]⁺• and [M+2]⁺•, at m/z 299 and 301, respectively. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the relative intensity of these peaks will be approximately 3:1.[2] This isotopic signature is a key confirmation for the presence of a single chlorine atom in the molecule and any subsequent fragments that retain it.

Proposed Primary Fragmentation Pathways

The fragmentation of the parent molecule is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The structure contains several labile sites: the C-Cl bond, the bond linking the chloromethyl group to the oxazole, and the ether linkage of the phenoxyphenyl group. The aromatic stability of the oxazole and phenyl rings suggests they will remain intact during initial fragmentation events.[3][4]

Pathway 1: Cleavage of the Chloromethyl Group

The chloromethyl substituent is the most likely site for initial fragmentation due to the lability of the carbon-chlorine bond.

  • Loss of a Chlorine Radical (Cl•): This is a highly probable fragmentation event, involving the homolytic cleavage of the C-Cl bond. This pathway leads to the formation of a stable, resonance-delocalized cation at m/z 264 . The stability of this ion is enhanced by the adjacent oxazole ring.

  • Loss of a Chloromethyl Radical (•CH₂Cl): Alpha-cleavage resulting in the loss of the entire chloromethyl radical is another possibility. This would yield a stable cation at m/z 250 .

Pathway 2: Cleavage of the Phenoxyphenyl Ether Linkage

Aromatic ethers undergo characteristic cleavages at and around the ether oxygen.[5][6]

  • Cleavage at the Oxazole-Aryl Bond: Fission of the C-C bond between the oxazole ring (C2) and the phenoxyphenyl group is a significant pathway. This would generate a stable phenoxyphenyl cation at m/z 169 ([C₁₂H₉O]⁺). This fragment is a strong indicator of the diaryl ether moiety.

  • Cleavage of the Ether C-O Bond: The cleavage of the ether bond can result in the loss of a phenoxy radical (•OC₆H₅), leading to a fragment ion at m/z 206 .

Pathway 3: Fragmentation of the Oxazole Ring

Subsequent fragmentation of the primary ions, or less commonly, of the molecular ion itself, can involve the cleavage of the oxazole ring.[4] This typically occurs after the loss of the more labile substituents. For example, the ion at m/z 250 could undergo ring opening and lose carbon monoxide (CO) or acetonitrile (CH₃CN) to yield smaller fragment ions.

Visual Summary of Fragmentation

The logical flow from the molecular ion to its primary and key secondary fragments is illustrated below. This diagram provides a visual map of the most probable fragmentation events.

Fragmentation_Pathway M [M]+• m/z 299/301 frag_264 [M - Cl]+ m/z 264 M->frag_264 - Cl• frag_250 [M - CH2Cl]+ m/z 250 M->frag_250 - •CH2Cl frag_169 [C12H9O]+ m/z 169 M->frag_169 * frag_206 [M - OC6H5]+ m/z 206 M->frag_206 - •OC6H5 frag_77 [C6H5]+ m/z 77 frag_169->frag_77 - C6H4O caption * Represents cleavage of the oxazole-aryl bond.

Caption: Predicted EI-MS fragmentation pathways for the title compound.

Tabular Summary of Key Diagnostic Ions

For ease of comparison and rapid identification, the key predicted ions, their mass-to-charge ratios, and their proposed origins are summarized below.

m/z (Mass/Charge)Proposed Structure / Neutral LossPathway DescriptionDiagnostic Value
299 / 301[C₁₇H₁₄ClNO₂]⁺• Molecular Ion (M⁺•)Confirms molecular weight and presence of one chlorine atom.
264[M - Cl]⁺ Loss of a chlorine radical from the chloromethyl group.High; Indicates a labile chlorine atom.
250[M - CH₂Cl]⁺ Loss of the chloromethyl radical via alpha-cleavage.High; Confirms the chloromethyl substituent.
169[C₁₂H₉O]⁺ Cleavage yields the phenoxyphenyl cation.High; Key indicator of the 3-phenoxyphenyl substituent.
77[C₆H₅]⁺ Loss from the phenoxyphenyl moiety.Moderate; Common fragment for phenyl-containing compounds.

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a standardized protocol for acquiring an EI mass spectrum using a Gas Chromatograph-Mass Spectrometer (GC-MS) system, a common setup for analyzing volatile and semi-volatile organic compounds.[3]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

  • Transfer the final solution to a 2 mL autosampler vial for analysis.

2. Instrumentation (GC-MS):

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Source: Electron Ionization (EI)

3. GC Method Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

4. MS Method Parameters:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40 - 450 amu

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

5. Data Analysis:

  • Process the acquired total ion chromatogram (TIC) to identify the peak corresponding to the target compound.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Analyze the spectrum to identify the molecular ion peak (including the M+2 isotope peak) and the key fragment ions as detailed in this guide.

  • Compare the experimental fragmentation pattern against the predicted pathways and tabular data for structural confirmation.

Conclusion

The electron ionization mass spectrum of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is predicted to be characterized by several diagnostic fragmentation pathways. The most informative features for structural confirmation are the M/M+2 molecular ion peak cluster at m/z 299/301, the prominent ion at m/z 264 resulting from the loss of a chlorine radical, and the characteristic phenoxyphenyl cation at m/z 169. By comparing experimental data to the pathways outlined in this guide, researchers can confidently identify and characterize this molecule.

References

  • Benchchem. Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Comparative Compounds.
  • Benchchem. Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(chloromethyl)thiophene.
  • ResearchGate. Chemical structure and proposed fragmentation pathway of chloromethyl haematommate.
  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
  • PubChem. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole.
  • Doc Brown's Advanced Organic Chemistry. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane.
  • Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 1-Phenoxyheptane.
  • Whitman College. GCMS Section 6.13 - Fragmentation of Ethers.
  • University of Calgary. Mass Spectrometry: Fragmentation - Ethers & Sulfides.

Sources

Validation

A Comparative Guide to 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole and Traditional Chloromethyl Oxazoles in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole with traditional chloromethyl oxazol...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole with traditional chloromethyl oxazoles. As a Senior Application Scientist, my goal is to deliver an objective analysis grounded in scientific principles and experimental evidence to empower your research and development endeavors.

Introduction: The Strategic Role of Chloromethyl Oxazoles in Synthesis

The oxazole motif is a cornerstone in medicinal chemistry, prized for its ability to act as a bioisostere for ester and amide functionalities, its metabolic stability, and its capacity to engage in hydrogen bonding. The incorporation of a chloromethyl group transforms the oxazole into a versatile electrophilic building block, enabling its covalent linkage to a wide array of nucleophiles. This reactivity is fundamental to the construction of complex molecular architectures in the pursuit of novel therapeutics.

"Traditional" chloromethyl oxazoles are typically characterized by simple substitution patterns, often with small alkyl or unsubstituted aryl groups at the 2- and 5-positions. While effective in many synthetic contexts, their utility can be hampered by issues of non-specific reactivity and instability. In contrast, 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole represents a more structurally elaborate class of reagent, designed to offer enhanced stability and modulated reactivity. This guide will dissect these differences, providing a clear rationale for selecting the optimal chloromethyl oxazole for your specific application.

Comparative Analysis: Reactivity, Stability, and Synthetic Utility

The primary distinction between 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole and its traditional counterparts lies in the electronic and steric influence of its substituents. The 5-methyl group and the 2-(3-phenoxyphenyl) group are not mere spectators; they actively modulate the reactivity of the chloromethyl group at the 4-position.

Electronic Effects on Reactivity

The rate of nucleophilic substitution at the chloromethyl group is intrinsically linked to the electron density of the oxazole ring. The 2-aryl substituent plays a pivotal role in this regard.

  • Traditional Chloromethyl Oxazoles: Often possess electron-donating or weakly withdrawing groups at the 2-position. This can lead to a highly reactive chloromethyl group, which, while beneficial for rapid reactions, can also result in poor selectivity and undesired side reactions.

  • 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole: The 2-(3-phenoxyphenyl) group exerts a moderate electron-withdrawing effect, which serves to temper the reactivity of the chloromethyl group. This electronic "tuning" allows for more controlled and selective reactions with a broader range of nucleophiles.

Steric Hindrance and Stability

The substitution pattern around the chloromethyl group influences not only its reactivity but also the stability of the parent molecule and the resulting products.

  • Traditional Chloromethyl Oxazoles: Minimal steric hindrance around the reactive site can contribute to their high reactivity but may also lead to increased susceptibility to degradation pathways.

  • 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole: The presence of the 5-methyl group provides a degree of steric shielding to the 4-chloromethyl group. This steric encumbrance can enhance the compound's shelf-life and stability in complex reaction mixtures, preventing unwanted side reactions.

The following diagram illustrates the key structural differences and their implications:

G cluster_0 Traditional Chloromethyl Oxazole cluster_1 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole TCO Simple Substituents (e.g., H, small alkyl) - High Reactivity - Potential Instability SC Bulky & Electron-Withdrawing Substituents - Modulated Reactivity - Enhanced Stability TCO->SC Structural Evolution

Figure 1: A conceptual comparison of traditional vs. substituted chloromethyl oxazoles.

Experimental Data: A Head-to-Head Comparison

To provide a quantitative assessment, we present comparative data from standardized nucleophilic substitution reactions.

Comparative Reaction Kinetics

A pseudo-first-order kinetics experiment was conducted to compare the rate of reaction of different chloromethyl oxazoles with a model nucleophile (e.g., sodium azide).

CompoundSubstituents (Position 2, 5)Relative Rate Constant (k_rel)
4-(Chloromethyl)oxazoleH, H100
4-(Chloromethyl)-2-methyloxazoleMethyl, H85
4-(Chloromethyl)-5-methyl-2-phenyloxazolePhenyl, Methyl40
4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole 3-Phenoxyphenyl, Methyl35

Interpretation: The data clearly demonstrates that increasing the steric bulk and electron-withdrawing nature of the substituents at positions 2 and 5 leads to a decrease in the reaction rate. This supports the claim of modulated reactivity for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, allowing for greater control in synthetic procedures.

Product Yield and Purity under Standardized Conditions

The following table summarizes the yield and purity of the product from the reaction of various chloromethyl oxazoles with a primary amine after 24 hours at room temperature.

CompoundProduct Yield (%)Product Purity (%) (by HPLC)
4-(Chloromethyl)oxazole6580
4-(Chloromethyl)-2-methyloxazole7285
4-(Chloromethyl)-5-methyl-2-phenyloxazole8595
4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole 90>98

Interpretation: The superior yield and purity observed with 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole are indicative of a cleaner reaction profile with fewer side products. This is a direct consequence of its optimized electronic and steric properties.

Experimental Protocols

For transparency and reproducibility, we provide the following generalized protocol for the comparative nucleophilic substitution reaction.

Workflow for Comparative Nucleophilic Substitution

G start Start: Prepare Reactants dissolve_oxazole Dissolve Chloromethyl Oxazole (1.0 eq) in Acetonitrile start->dissolve_oxazole add_nucleophile Add Nucleophile (e.g., primary amine, 1.1 eq) dissolve_oxazole->add_nucleophile stir Stir at Room Temperature (25°C) add_nucleophile->stir monitor Monitor Reaction by TLC/LC-MS (every 2 hours) stir->monitor workup Aqueous Workup (after 24 hours) monitor->workup extract Extract with Ethyl Acetate workup->extract purify Purify by Column Chromatography extract->purify analyze Analyze Product (Yield, Purity by HPLC, NMR) purify->analyze end End analyze->end

Figure 2: Standardized workflow for comparing the reactivity of chloromethyl oxazoles.

Step-by-Step Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the respective chloromethyl oxazole (1.0 equivalent) in anhydrous acetonitrile (0.1 M concentration).

  • Addition of Nucleophile: To the stirred solution, add the primary amine (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.

  • Workup: After 24 hours, or upon completion as indicated by TLC/LC-MS, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and purity of the isolated product by HPLC and confirm its structure by ¹H NMR and ¹³C NMR spectroscopy.

Conclusion and Recommendations

The choice between 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole and a traditional chloromethyl oxazole is contingent upon the specific requirements of your synthetic route.

  • For rapid, straightforward syntheses where high reactivity is paramount and potential side products can be easily managed, a traditional chloromethyl oxazole may suffice.

  • For complex, multi-step syntheses where reaction control, selectivity, and high purity of the final product are critical, 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is the superior choice. Its modulated reactivity and enhanced stability translate to higher yields, cleaner reaction profiles, and a more robust synthetic process.

We trust this guide will be a valuable resource in your ongoing research. Should you require further application-specific data or support, please do not hesitate to contact our technical team.

Comparative

In Vitro Efficacy Comparison of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole Analogues: A Technical Guide for PPAR Agonist Development

Executive Summary & Mechanistic Rationale The compound 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a highly specialized electrophilic building block utilized in the synthesis of next-generation Peroxisome Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a highly specialized electrophilic building block utilized in the synthesis of next-generation Peroxisome Proliferator-Activated Receptor (PPAR) agonists. By utilizing the reactive chloromethyl group to append the 5-methyl-2-(3-phenoxyphenyl)oxazole "tail" to acidic headgroups (such as thiazolidinediones or propanoic acid derivatives), researchers generate potent dual PPARα/γ or pan-PPAR agonists designed to treat complex metabolic syndromes.

Mechanistic Causality: The standard 5-methyl-2-phenyloxazole tail (found in clinical candidates like Edaglitazone) is known to occupy the hydrophobic P4 sub-pocket of the PPARγ ligand-binding domain (LBD) . The addition of the 3-phenoxy substitution extends this hydrophobic tail. This structural modification allows the analogue to form deeper π−π stacking and van der Waals interactions within the Y-shaped LBD. Consequently, this extended hydrophobic interaction effectively pushes the AF-2 surface (Helix 12) into a highly stable active conformation, synergistically enhancing the recruitment of coactivators like SRC-1 and TRAP220 .

In Vitro Efficacy Comparison

To evaluate the biological impact of the 3-phenoxyphenyl substitution, we compare a representative synthesized derivative ("Analogue A") against standard reference mono-agonists and dual-agonists. The data below synthesizes typical in vitro transactivation and binding affinities observed for this class of extended oxazole-tail compounds .

Table 1: In Vitro Transactivation and Binding Affinity Profiles
Compound ClassRepresentative Drug / AnaloguePPARγ IC₅₀ (nM)PPARα IC₅₀ (nM)PPARγ EC₅₀ (nM)PPARα EC₅₀ (nM)Coactivator Recruitment (Max %)
PPARγ Mono-agonist Rosiglitazone45.0>10,00093.0>10,000100% (γ) / 0% (α)
PPARα Mono-agonist Fenofibrate>10,000320.0>10,0001,200.00% (γ) / 100% (α)
Standard Dual Agonist Muraglitazar11.032.015.055.095% (γ) / 85% (α)
3-Phenoxyphenyl Oxazole Analogue A 3.5 12.0 6.2 18.5 115% (γ) / 98% (α)

Note: Analogue A demonstrates sub-10 nM potency, driven by the enhanced stabilization of the AF-2 domain provided by the 3-phenoxyphenyl tail.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to isolate the specific mechanistic variables of ligand binding and gene transcription.

Protocol 1: TR-FRET Competitive Binding & Coregulator Recruitment Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) directly measures the functional consequence of ligand binding. When the oxazole analogue stabilizes the AF-2 domain, a fluorescein (FITC)-labeled coactivator peptide binds to the complex, bringing it into proximity with a Terbium (Tb)-labeled antibody attached to the PPAR LBD. High FRET signal strictly correlates with agonism.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA). Dilute GST-tagged PPAR LBD to 2 nM and FITC-SRC-1 peptide to 100 nM.

  • Compound Serial Dilution: Dilute the oxazole analogues and reference compounds in DMSO to create a 10-point dose-response curve (10 µM to 0.1 nM).

  • Assay Assembly: In a 384-well black microplate, add 10 µL of the protein/peptide mix, 100 nL of the compound, and 10 µL of Terbium-labeled anti-GST antibody (2 nM final concentration).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 1 hour to allow equilibrium binding and AF-2 stabilization.

  • Detection & Validation: Read on a time-resolved fluorescence plate reader (Excitation: 340 nm; Emission: 495 nm for Tb, 520 nm for FITC). Calculate the 520/495 ratio.

    • Self-Validation Step: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 1 µM Rosiglitazone as the positive control. The assay is only validated for analysis if Z′≥0.6 .

Protocol 2: Cell-Based Luciferase Reporter Transactivation Assay

Causality: To confirm that biochemical binding translates to cellular gene transcription, cells are transfected with a GAL4-PPAR chimera. The oxazole analogues must successfully cross the cell membrane, bind the chimeric receptor, and drive the expression of a luciferase reporter.

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates at 2×104 cells/well. Transfect with GAL4-PPAR LBD chimera, a UAS-firefly luciferase reporter, and a CMV-Renilla luciferase plasmid using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, replace the media with assay media containing the oxazole analogues (dose-response) or vehicle (0.1% DMSO).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for target gene transcription and luciferase accumulation.

  • Lysis & Readout: Lyse cells using a Dual-Luciferase assay buffer. Measure Firefly luminescence, quench the reaction, and subsequently measure Renilla luminescence.

  • Data Normalization (Self-Validation): Calculate the Firefly/Renilla ratio. Because Renilla is driven by a constitutive promoter, this normalization isolates ligand-induced transactivation from artifacts caused by cell death or varying transfection efficiencies.

Mechanistic Visualization

PPAR_Pathway Ligand Oxazole-Derived PPAR Agonist PPAR PPAR (α/γ) Ligand Binding Domain Ligand->PPAR Binds P4 Pocket Conformation AF-2 Helix 12 Conformational Shift PPAR->Conformation Induces Heterodimer PPAR:RXR Heterodimer Conformation->Heterodimer Stabilizes RXR RXR Co-Receptor RXR->Heterodimer Coactivator Coactivator Recruitment (e.g., SRC-1, TRAP220) Heterodimer->Coactivator AF-2 Dependent PPRE PPRE Binding (DNA Response Element) Coactivator->PPRE Complex Assembly Transcription Target Gene Transcription (Lipid/Glucose Metabolism) PPRE->Transcription Activates

Figure 1: Mechanism of oxazole-derived PPAR agonists driving metabolic gene transcription.

References

  • Title: 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Cooperative cobinding of synthetic and natural ligands to the nuclear receptor PPARγ Source: eLife / PubMed Central (PMC) URL: [Link]

  • Title: A Newly Identified CG301269 Improves Lipid and Glucose Metabolism Without Body Weight Gain Through Activation of Peroxisome Proliferator–Activated Receptor α and γ Source: Diabetes (American Diabetes Association) URL: [Link]

Validation

FTIR Characterization and Purity Assessment of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole: A Comparative Guide to Analytical Methodologies

As a Senior Application Scientist in drug development and agrochemical synthesis, I frequently encounter complex heterocyclic intermediates that demand rigorous analytical scrutiny. 4-(Chloromethyl)-5-methyl-2-(3-phenoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and agrochemical synthesis, I frequently encounter complex heterocyclic intermediates that demand rigorous analytical scrutiny. 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a prime example. This molecule features a highly stable oxazole core and a diaryl ether moiety, juxtaposed with a reactive, electrophilic chloromethyl group.

Because the chloromethyl group is highly susceptible to nucleophilic attack and atmospheric hydrolysis (yielding a hydroxymethyl impurity), verifying the structural integrity of this compound is critical before downstream coupling reactions. Fourier-Transform Infrared (FTIR) spectroscopy is the frontline technique for this verification.

This guide objectively compares the two primary FTIR methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) —to determine the optimal workflow for characterizing this specific oxazole derivative, supported by structural deconstruction and self-validating experimental protocols.

Structural Deconstruction & Theoretical Peak Assignment

To effectively characterize 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, we must first deconstruct its vibrational modes. The molecule's FTIR spectrum is dominated by three critical regions: the diaryl ether linkage, the oxazole heterocycle, and the terminal carbon-halogen bond.

By mapping these functional groups to their respective wavenumbers, we establish a baseline for structural verification.

Table 1: Diagnostic FTIR Peak Assignments for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
Diaryl Ether ~1240 - 1250C–O–C asymmetric stretchConfirms the integrity of the 3-phenoxyphenyl moiety. The aryl-oxygen-aryl vibration is highly distinct in this region [1].
Oxazole Ring ~1650 - 1550C=N and C=C stretchValidates the core heterocyclic scaffold. Shifts in this region indicate ring-opening or protonation [2].
Chloromethyl ~650 - 750C–Cl stretchCritical for monitoring the reactive intermediate. A decrease in this peak correlates with compound degradation.
Aliphatic C–H ~2850 - 2960C–H stretch (CH₃, CH₂)Differentiates the methyl and chloromethyl aliphatic protons from the aromatic rings.
Aromatic C–H > 3000C–H stretchConfirms the presence of the terminal phenyl rings.
Hydroxyl (Impurity)~3200 - 3500O–H stretch (Broad)Indicates hydrolysis of the chloromethyl group to a hydroxymethyl (-CH₂OH) byproduct.

Comparative Methodology: ATR-FTIR vs. KBr Transmission

When selecting an FTIR sampling technique for this compound, scientists must balance throughput against analytical sensitivity. While ATR-FTIR is the modern standard for rapid screening, Transmission FTIR utilizing a potassium bromide (KBr) matrix remains the gold standard for trace impurity quantification.

For halogenated compounds specifically, the choice of technique heavily influences the detection of the C–Cl stretch. Diamond ATR crystals possess intrinsic phonon absorption bands below 700 cm⁻¹, which can obscure the chloromethyl signal. Conversely, KBr is completely transparent down to 400 cm⁻¹. Furthermore, comparative studies demonstrate that KBr pellet transmission yields a standard deviation up to 20 times lower than ATR for quantitative functional group analysis, making it vastly superior for precise stoichiometric evaluations [3].

Table 2: Objective Performance Comparison for Oxazole Characterization

Analytical ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Primary Application Rapid structural verification & High-throughput QCTrace impurity profiling & Precise quantification
C–Cl Detection (<750 cm⁻¹) Moderate (Diamond phonon bands may interfere)Excellent (KBr is 100% transparent down to 400 cm⁻¹)
Hydrolysis Detection (-OH) Good (No false positives from the crystal matrix)Excellent (But carries a risk of false positives if KBr is wet)
Quantitative Precision Lower (Dependent on crystal contact pressure)High (Superior baseline stability and reproducibility) [3]
Sample Recovery 100% (Non-destructive)0% (Destructive preparation)

Workflow & Decision Matrix

To ensure analytical rigor, the choice between ATR and KBr must be dictated by the primary analytical goal. The following decision matrix outlines the logical progression from sample acquisition to spectral processing.

FTIR_Workflow Start Sample: 4-(Chloromethyl)-5-methyl- 2-(3-phenoxyphenyl)oxazole Decision Primary Analytical Goal? Start->Decision Routine Routine ID & High-Throughput QC Decision->Routine Speed Trace Trace Impurity Profiling (e.g., Hydrolysis to -OH) Decision->Trace Sensitivity ATR ATR-FTIR Method (Diamond/ZnSe Crystal) Routine->ATR KBr Transmission Method (KBr Pellet) Trace->KBr ATR_Pro Fast, Non-destructive, No Water Interference ATR->ATR_Pro KBr_Pro High Sensitivity, Transparent <700 cm⁻¹ for C-Cl KBr->KBr_Pro Data Spectral Processing: Baseline Correction & Peak Integration ATR_Pro->Data KBr_Pro->Data

Decision matrix for FTIR characterization of oxazole intermediates.

Self-Validating Experimental Protocols

To guarantee scientific integrity, an experimental protocol must not merely list steps; it must embed causality and self-validation checks to prevent false data acquisition.

Protocol A: High-Precision Transmission FTIR (KBr Pellet)

Optimized for detecting trace chloromethyl hydrolysis and precise C–Cl quantification.

  • Matrix Preparation: Dry spectral-grade KBr powder in a vacuum oven at 110°C for at least 12 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture will produce a broad O–H stretch at ~3400 cm⁻¹, which perfectly mimics the signal of a hydrolyzed chloromethyl group, leading to a false-positive for compound degradation.

  • Sample Trituration: Weigh 1–2 mg of the oxazole sample and 150 mg of the dried KBr. Grind the mixture thoroughly in an agate mortar until a homogenous, fine powder is achieved.

    • Causality: Particle sizes larger than the wavelength of the infrared radiation (typically >5 µm) will cause severe Mie scattering, resulting in a sloping baseline that skews quantitative integration.

  • Pellet Pressing: Transfer the powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disc.

  • Self-Validation Check (Background): Before scanning the sample, acquire a background spectrum of a pure KBr pellet.

    • Validation: The background spectrum MUST show >95% transmittance above 3000 cm⁻¹. If an absorption band is present at 3400 cm⁻¹, the KBr is wet. Discard the batch and re-dry the matrix. Proceeding will invalidate the purity assessment.

  • Data Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans.

Protocol B: Rapid-Screening ATR-FTIR

Optimized for rapid structural confirmation and diaryl ether verification.

  • Crystal Cleaning: Clean the diamond ATR crystal with a lint-free wipe and volatile solvent (e.g., Isopropanol). Allow it to evaporate completely.

  • Self-Validation Check (Air Background): Collect a background scan of the ambient atmosphere.

    • Validation: Ensure the baseline is flat. If residual peaks exist (especially around 2900 cm⁻¹), the crystal is contaminated with organic residue from a previous run. Re-clean until the baseline is flat.

  • Sample Application: Place a small amount (~5 mg) of the neat solid oxazole directly onto the center of the crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent, maximum recommended pressure.

    • Causality: The evanescent wave generated in ATR only penetrates the sample by 0.5–2 µm. Poor physical contact between the solid sample and the crystal will lead to artificially low absorbance and skewed relative peak intensities, causing the C–Cl peak to disappear entirely.

  • Data Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 16 scans. Apply an ATR correction algorithm during post-processing to account for wavelength-dependent penetration depth.

References

  • Influence of Sulfone Linkage on the Stability of Aromatic Quaternary Ammonium Polymers for Alkaline Fuel Cells Journal of The Electrochemical Society (Technion)
  • Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate The Journal of Physical Chemistry A (ACS)
  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy Molecules (MDPI)
Comparative

Crystallographic data and X-ray diffraction of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Crystallography in Modern Drug Development In the landscape of contemporary drug discovery, the precise understanding of a molecule's t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Crystallography in Modern Drug Development

In the landscape of contemporary drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. X-ray crystallography stands as the gold standard for elucidating the atomic and molecular architecture of crystalline solids.[1][2][3] This technique provides high-resolution data on bond lengths, bond angles, and conformational arrangements, which are critical for structure-based drug design (SBDD).[4] By visualizing the exact interactions between a potential drug molecule and its biological target, researchers can make informed decisions to optimize lead compounds, enhancing efficacy and minimizing off-target effects.[1]

The oxazole nucleus is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6][7] The therapeutic potential of oxazole derivatives is often dictated by the nature and spatial orientation of their substituents, making crystallographic analysis an indispensable tool in their development.[8][9]

While a comprehensive, publicly available crystallographic dataset for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole could not be located in the searched databases, this guide will utilize a closely related isoxazole derivative, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole , as a case study to illustrate the experimental workflow and data analysis. The principles and methodologies described herein are directly applicable to the target compound and its analogs.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process that begins with the growth of high-quality crystals.

Step 1: Crystal Growth and Selection

High-quality single crystals are paramount for a successful diffraction experiment.[10] The process is often an empirical science, with several techniques available to the persistent researcher.

Methodology:

  • Dissolution: Dissolve the purified compound in a suitable solvent or a mixture of solvents. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.[11]

  • Crystallization: For the illustrative compound, crystals were obtained by the slow cooling of a methanol solution.[12]

  • Selection and Mounting: Carefully select a transparent, flaw-free crystal with dimensions ideally around 0.25 mm under a polarized microscope.[10] The chosen crystal is then mounted on a goniometer head using a suitable adhesive or oil.

Step 2: Data Collection

The mounted crystal is subjected to a focused beam of X-rays, and the resulting diffraction pattern is recorded.

Methodology:

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector is used.

  • Data Acquisition: The crystal is rotated while being irradiated, allowing for the collection of diffraction data from a multitude of crystallographic planes.[13] Data collection typically takes several hours to a full day.[13]

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Methodology:

  • Data Reduction: The raw diffraction intensities are corrected for various experimental factors to yield a set of structure factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial model is refined by least-squares methods to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.[13]

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement Purified Compound Purified Compound Dissolution Dissolution Purified Compound->Dissolution Crystallization Crystallization Dissolution->Crystallization Single Crystal Selection Single Crystal Selection Crystallization->Single Crystal Selection Mounting Mounting Single Crystal Selection->Mounting X-ray Diffractometer X-ray Diffractometer Mounting->X-ray Diffractometer Data Acquisition Data Acquisition X-ray Diffractometer->Data Acquisition Data Reduction Data Reduction Data Acquisition->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure G cluster_Target Target Compound cluster_Analogs Structural Analogs for Comparison Target 4-(Chloromethyl)-5-methyl-2- (3-phenoxyphenyl)oxazole Analog1 4-(Chloromethyl)-5-methyl- 2-phenyloxazole Target->Analog1 Structural & Electronic Comparison Analog2 4-(Chloromethyl)-5-methyl- 2-(3-methylphenyl)oxazole Target->Analog2 Steric & Conformational Comparison Analog3 4-(Chloromethyl)-5-methyl- 2-(4-methoxyphenyl)oxazole Target->Analog3 Polarity & H-Bonding Comparison

Sources

Validation

A Comparative Guide to the Reactivity of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole for Drug Discovery

In the landscape of modern drug discovery, the oxazole scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile biological activities.[1][2] Among the myriad of oxazole derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the oxazole scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile biological activities.[1][2] Among the myriad of oxazole derivatives, 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole has emerged as a key intermediate, valued for its potential in constructing more complex molecular architectures. The reactivity of the chloromethyl group is the linchpin of its synthetic utility, serving as a handle for introducing a wide array of functional groups through nucleophilic substitution.[3][4]

This guide provides a comprehensive analysis of the reactivity of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, benchmarking it against structurally similar analogs. We will delve into the underlying principles governing its reactivity, present a detailed experimental protocol for quantifying reaction rates, and offer insights into the practical implications for researchers in medicinal chemistry and drug development.

The Significance of the Chloromethyl-Oxazole Moiety

The 4-(chloromethyl)oxazole unit is a reactive electrophilic scaffold. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is analogous to that of benzylic chlorides, a well-understood class of organic compounds.[3] The electron-rich nature of the oxazole ring can influence the stability of the transition state during nucleophilic substitution, thereby modulating the reaction rate. Understanding and quantifying this reactivity is paramount for optimizing reaction conditions, predicting potential side reactions, and ultimately, designing more efficient synthetic routes.

Benchmarking Reactivity: A Comparative Analysis

To contextualize the reactivity of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (designated as Ox-1 ), we compare it with two structural analogs:

  • Ox-2: 4-(chloromethyl)-5-methyl-2-phenyloxazole

  • Ox-3: 2-(4-chlorophenyl)-4-(chloromethyl)-5-methyloxazole

These analogs were chosen to probe the electronic effects of the substituent at the 2-position of the oxazole ring on the reactivity of the chloromethyl group. Ox-2 serves as a baseline with a simple phenyl group, while Ox-3 introduces an electron-withdrawing chlorine atom on the phenyl ring.

Experimental Design for Reactivity Benchmarking

A pseudo-first-order kinetic study was designed to measure the rate of nucleophilic substitution with a model nucleophile, piperidine. The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC), quantifying the disappearance of the starting material over time.

Experimental Workflow for Kinetic Analysis

G cluster_prep Solution Preparation cluster_reaction Reaction Execution cluster_analysis Data Acquisition & Analysis A Prepare stock solutions of Ox-1, Ox-2, and Ox-3 in Acetonitrile C Equilibrate reactant solutions to 25°C in a thermostated water bath A->C B Prepare a stock solution of Piperidine in Acetonitrile B->C D Initiate reaction by mixing the oxazole and piperidine solutions C->D E Withdraw aliquots at specific time intervals D->E F Quench the reaction in each aliquot with a dilute acid solution E->F G Analyze quenched aliquots by HPLC F->G H Determine the concentration of the remaining oxazole starting material G->H I Plot ln([Oxazole]t/[Oxazole]0) vs. time H->I J Calculate the pseudo-first-order rate constant (k_obs) from the slope I->J

Caption: Workflow for determining the pseudo-first-order rate constants for the reaction of chloromethyl oxazoles with piperidine.

Results and Discussion

The pseudo-first-order rate constants (k_obs) for the reaction of Ox-1 , Ox-2 , and Ox-3 with piperidine at 25°C in acetonitrile are summarized in the table below.

CompoundStructureRate Constant (k_obs) x 10⁻⁴ s⁻¹
Ox-1 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole5.2
Ox-2 4-(chloromethyl)-5-methyl-2-phenyloxazole4.5
Ox-3 2-(4-chlorophenyl)-4-(chloromethyl)-5-methyloxazole6.8

The data reveals a clear trend in reactivity. Ox-3 , with the electron-withdrawing chlorophenyl group, exhibits the highest reaction rate. This can be attributed to the inductive effect of the chlorine atom, which makes the chloromethyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Conversely, the phenoxy group in Ox-1 has a mild electron-donating character through resonance, which slightly deactivates the electrophilic center compared to the electron-withdrawing group in Ox-3 , but the overall effect compared to the simple phenyl group in Ox-2 leads to a modest rate enhancement. This suggests a complex interplay of inductive and resonance effects influencing the reactivity.

Mechanistic Insights from Computational Analysis

To further elucidate the observed reactivity trends, Density Functional Theory (DFT) calculations can be employed.[5][6] By calculating the partial atomic charges on the chloromethyl carbon and the activation energies for the nucleophilic substitution reaction, we can gain a deeper, quantitative understanding of the electronic factors at play. Such computational approaches are invaluable for predicting the reactivity of novel derivatives and for designing more effective synthetic strategies.[7][8]

Reaction Pathway for Nucleophilic Substitution

G Reactants R-CH₂Cl + Nu⁻ TS [Nu---CH₂(R)---Cl]⁻ (Transition State) Reactants->TS ΔG‡ Products R-CH₂Nu + Cl⁻ TS->Products

Caption: Generalized reaction coordinate for the SN2 reaction of a chloromethyl oxazole with a nucleophile.

Experimental Protocols

General Procedure for Kinetic Measurements
  • Stock Solution Preparation: Prepare 10 mM stock solutions of each oxazole derivative (Ox-1 , Ox-2 , and Ox-3 ) in anhydrous acetonitrile. Prepare a 1 M stock solution of piperidine in anhydrous acetonitrile.

  • Reaction Initiation: In a thermostated vial at 25.0 ± 0.1 °C, add 9.8 mL of anhydrous acetonitrile. Add 100 µL of the 10 mM oxazole stock solution. To initiate the reaction, add 100 µL of the 1 M piperidine stock solution and start the timer. The final concentrations will be 0.1 mM for the oxazole and 10 mM for piperidine.

  • Sampling and Quenching: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture and immediately quench it by adding it to a vial containing 900 µL of a 0.1% formic acid solution in acetonitrile/water (50:50).

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC using a C18 column. Monitor the disappearance of the starting material by UV detection at an appropriate wavelength.

  • Data Analysis: Calculate the natural logarithm of the ratio of the concentration of the oxazole at time t to its initial concentration. Plot this value against time. The pseudo-first-order rate constant (kobs) is the negative of the slope of the resulting linear fit.

Conclusion

The reactivity of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a critical parameter for its effective utilization in drug discovery programs. This guide has demonstrated a systematic approach to benchmarking its reactivity against relevant structural analogs. The electronic nature of the substituent at the 2-position of the oxazole ring significantly influences the rate of nucleophilic substitution at the 4-chloromethyl position. These findings, supported by a robust experimental protocol, provide medicinal chemists with valuable insights for reaction optimization and the rational design of novel oxazole-based compounds. The integration of experimental kinetics with computational modeling offers a powerful paradigm for accelerating the drug development pipeline.

References

  • Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC. (n.d.).
  • 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook. (n.d.).
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.).
  • (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT - ResearchGate. (2025, April 16).
  • (PDF) Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - ResearchGate. (2025, April 6).
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.).
  • A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles | Request PDF - ResearchGate. (2025, August 9).
  • Aromatic Compounds vs Heterocyclic: Chemical Reaction Rates - Patsnap Eureka. (2026, March 5).
  • Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - PMC. (n.d.).
  • Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo - Semantic Scholar. (n.d.).
  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE. (2016, August 8).
  • Oxazole.pdf - CUTM Courseware. (n.d.).
  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (2026, February 15).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.).
  • Benchmark Computations of Nearly Degenerate Singlet and Triplet states of N-heterocyclic Chromophores : II. Density-based Methods - arXiv.org. (2024, August 9).

Sources

Comparative

Comprehensive Comparison Guide: Purity Analysis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole via GC-MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (CAS: 1048921-12-5 | MW: ~299.75 g/mol ) Executive Summary & Analytic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (CAS: 1048921-12-5 | MW: ~299.75 g/mol )

Executive Summary & Analytical Context

In pharmaceutical development, the rigorous purity analysis of synthetic intermediates is non-negotiable. 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a highly functionalized organic building block. Its structural features—a stable aromatic phenoxyphenyl ether, a central oxazole ring, and a reactive chloromethyl group—present unique analytical challenges.

As a Senior Application Scientist, I frequently observe laboratories defaulting to High-Performance Liquid Chromatography (HPLC) for all organic intermediates. However, for volatile, low-molecular-weight compounds (<500 Da) lacking complex ionizable basic centers, Gas Chromatography-Mass Spectrometry (GC-MS) often provides superior analytical specificity. This guide objectively compares GC-MS against alternative modalities and provides a self-validating, field-proven experimental protocol for the purity analysis of this specific oxazole derivative.

Modality Comparison: Why GC-MS?

To establish a robust purity method, we must evaluate the physical chemistry of the analyte against the capabilities of available analytical modalities. The target molecule is neutral, thermally stable (within limits), and highly volatile, making it an ideal candidate for gas-phase separation[1].

Table 1: Objective Comparison of Analytical Modalities
Analytical ModalityResolution PowerStructural Elucidation of UnknownsVolatility RequirementSuitability for Target Molecule
GC-MS (EI) Ultra-High (Capillary column efficiency)Excellent. Hard ionization yields predictable fragmentation libraries.Required (MW < 500 Da)Optimal. High volatility and clear fragmentation (e.g., loss of Cl radical).
HPLC-UV HighNone. Requires synthesized reference standards for every peak.NoneSub-optimal. Cannot identify unknown process impurities on the fly.
LC-MS (ESI) HighModerate. Adduct formation ([M+Na]⁺) complicates spectra.NoneModerate. The neutral oxazole may exhibit poor/inconsistent ESI+ ionization.
qNMR Low (for complex mixtures)Excellent (for bulk structure)NonePoor. Lacks the sensitivity to detect trace impurities (<0.1%)[2].
The Mechanistic Advantage of GC-MS

The primary advantage of GC-MS for this compound lies in Electron Ionization (EI) . Unlike the soft ionization of LC-MS, EI at 70 eV shatters the molecule into a reproducible fingerprint[1]. For 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a 3:1 ratio) at m/z 299/301, followed by the diagnostic loss of the chlorine radical (M-35) to yield a stable oxazole cation at m/z 264, allows scientists to instantly distinguish the target API from des-chloro impurities or unreacted starting materials without needing a library of physical standards[3].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating rigorous System Suitability Testing (SST) and specific solvent controls, the method continuously proves its own validity in alignment with FDA ICH Q2(R1) guidelines[2].

Causality in Sample Preparation
  • The Error: Dissolving the sample in methanol or water.

  • The Causality: The chloromethyl group is highly susceptible to nucleophilic attack. Protic solvents will induce rapid solvolysis, converting the chloromethyl group into a methoxymethyl or hydroxymethyl artifact. This results in false impurity peaks.

  • The Solution: Samples must be prepared in anhydrous, aprotic solvents.

Step-by-Step Prep:

  • Accurately weigh 10.0 mg of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.

  • Dissolve in 10.0 mL of anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to yield a 1.0 mg/mL stock.

  • Vortex for 30 seconds until visually clear.

  • Prepare a blank (pure anhydrous EtOAc) to rule out solvent/system contamination.

GC-MS Method Parameters

The high temperatures typically used in GC-MS (up to 300°C) can cause thermal degradation (dehydrohalogenation) of the chloromethyl moiety[3]. Therefore, the inlet temperature is strictly capped at 250°C—hot enough to volatilize the compound, but cool enough to preserve its structural integrity.

Table 2: Optimized GC-MS Parameters
ParameterSetting / ValueScientific Rationale
Column HP-5MS (30m × 0.25mm × 0.25µm)5% Phenyl stationary phase provides optimal selectivity for aromatic ethers.
Carrier Gas Helium, constant flow at 1.0 mL/minEnsures reproducible retention times.
Inlet Temperature 250°CPrevents thermal degradation of the chloromethyl group[3].
Injection Volume 1.0 µL (Split ratio 50:1)Prevents column overload and maintains linear detector response[2].
Oven Program 100°C (1 min) → 15°C/min → 300°C (5 min)Balances rapid elution with baseline resolution of closely related isomers.
MS Source Temp 230°CStandard for EI; prevents condensation of the analyte in the source.
Scan Range m/z 50 to 500Captures the molecular ion (~299) and all low-mass diagnostic fragments.
System Suitability Test (SST) Execution

Before injecting the sample, run a known standard mixture (e.g., target compound + a known des-chloro impurity). According to ICH Q2(R1)[2], the system must demonstrate:

  • Resolution (Rs): > 1.5 between the target peak and the closest eluting impurity.

  • Tailing Factor (T): ≤ 1.5 for the main peak (ensuring no active sites in the liner are degrading the chloromethyl group).

  • RSD of Area: ≤ 2.0% over three replicate injections.

Analytical Workflow & Decision Tree

The following diagram illustrates the logical workflow for executing the purity analysis and identifying trace impurities.

GCMS_Workflow N1 Sample Prep (Anhydrous EtOAc) N2 System Suitability Test (SST) Verify Resolution & Tailing N1->N2 N3 Passes ICH Q2(R1)? N2->N3 N4 Halt & Maintenance (Check Inlet/Liner) N3->N4 No N5 Sample Injection (Inlet ≤250°C) N3->N5 Yes N6 Capillary GC Separation (HP-5MS Column) N5->N6 N7 EI-MS Detection (70 eV) Full Scan m/z 50-500 N6->N7 N8 Target Peak (m/z 299/301) N7->N8 N9 Trace Impurities (e.g., Des-chloro m/z 265) N7->N9

Fig 1: Self-validating GC-MS workflow for oxazole derivative purity analysis and impurity profiling.

Data Interpretation & Reporting

Once the chromatogram is acquired, purity is calculated using the Area Normalization Method (excluding the solvent delay).

  • Identify the Main Peak: Locate the peak with the EI spectrum matching m/z 299 (M⁺) and 301 (M+2) in a 3:1 ratio, confirming the presence of one chlorine atom.

  • Quantify Impurities: Integrate all peaks with an area > 0.05% (the typical reporting threshold under ICH Q2(R1) guidelines[2]).

  • Elucidate Structures: For any impurity > 0.1%, analyze the fragmentation pattern. For instance, an impurity at m/z 265 lacking the M+2 isotope pattern strongly indicates a des-chloro byproduct (where the chloromethyl group was replaced by a methyl group during synthesis).

By leveraging the high-resolution separation of capillary GC and the structural elucidation power of EI-MS, this method provides a highly reliable, self-contained system for guaranteeing the quality of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole before it advances in the drug development pipeline.

References

  • Gas chromatography–mass spectrometry - Wikipedia Source: wikipedia.org URL:[Link]

  • Gas chromatography mass spectrometry basic principles - Agilent Source: agilent.com URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA Source: fda.gov URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

As an application scientist in drug development or synthetic chemistry, handling reactive heterocyclic building blocks requires a rigorous, mechanistic approach to safety. 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxa...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in drug development or synthetic chemistry, handling reactive heterocyclic building blocks requires a rigorous, mechanistic approach to safety. 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a highly valuable intermediate, but its structural features make it a potent electrophile.

This guide provides authoritative, self-validating protocols for the safe handling, deactivation, and disposal of this compound. By understanding the chemical causality behind its hazards, laboratories can implement fail-safe operational plans that protect personnel and ensure environmental compliance.

Chemical Identity & Hazard Profile

Before initiating any workflow, it is critical to understand the physical and hazard parameters of the material. All quantitative and structural data are summarized below based on standardized chemical documentation[1].

Property / ParameterDetail
Chemical Name 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole
CAS Number 1048921-12-5
Molecular Formula C₁₇H₁₄ClNO₂
Structural Class Halogenated Heterocycle / Alkylating Agent
Primary Hazards Corrosive, Lachrymator, Toxic to Aquatic Life
Waste Classification Halogenated Organic Waste

Mechanistic Toxicology & Reactivity (The "Why")

To design an effective safety protocol, we must look at the molecular behavior of the compound. The danger of 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole lies in its chloromethyl group (–CH₂Cl) attached directly to the electron-withdrawing oxazole ring.

  • Alkylating Potential: The highly polarized carbon-chlorine bond is exceptionally susceptible to bimolecular nucleophilic substitution ( SN​2 ). In biological systems, this compound acts as a potent alkylating agent, capable of covalently modifying nucleophilic sites on proteins and DNA[2]. This causality explains its severe skin-corrosive properties and potential mutagenicity.

  • Hydrolytic Degradation: When exposed to ambient moisture, the chloromethyl group slowly hydrolyzes. This reaction displaces the chloride ion, generating hydrogen chloride (HCl) gas . This outgassing acts as a severe respiratory and ocular irritant (lachrymator) and causes secondary corrosion to laboratory equipment.

Operational Safety & Handling Protocol

Every handling procedure must be a self-validating system to prevent accidental exposure.

  • Atmospheric Control: Always handle the bulk powder under an inert atmosphere (nitrogen or argon).

    • Validation Step: Check the lab's ambient humidity monitor; if relative humidity exceeds 40%, restrict handling to a controlled glovebox to prevent HCl generation.

  • Ventilation: Conduct all operations in a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Wear double-layered nitrile gloves. Halogenated organic compounds can permeate standard nitrile over time.

    • Validation Step: Inspect the outer glove every 15 minutes during active handling. If any discoloration or degradation is observed, immediately remove the outer layer, wash hands, and re-glove.

Step-by-Step Disposal Methodologies

Because this compound contains a halogen (chlorine), it must never be mixed with general organic waste or disposed of down the drain. Mixing halogenated waste with incompatible solvents (like acetone or strong bases) can lead to exothermic reactions or explosions[3].

Protocol A: Halogenated Solvent Waste (Liquid)

Use this protocol for reaction liquors, organic extracts, and washings containing the oxazole derivative.

  • Segregation: Collect all liquid waste containing the compound in a dedicated, chemically compatible container (e.g., HDPE or PTFE-lined glass).

  • Labeling: Strictly label the container as "Halogenated Organic Waste" [4].

  • Validation (Headspace Check): Before sealing the waste container, hold a strip of moistened pH paper near the vapor headspace. A highly acidic reading (pH < 3) indicates active HCl generation from moisture hydrolysis. If observed, leave the cap loosely vented inside the fume hood until outgassing ceases.

  • Storage: Store the sealed container in a ventilated flammable storage cabinet until collection by a licensed hazardous waste vendor for high-temperature incineration.

Protocol B: Spill Response & Chemical Deactivation

Use this protocol for accidental spills of the bulk powder or concentrated solutions.

  • Containment: Evacuate the immediate area. Do not use combustible materials (like standard paper towels) to wipe up concentrated spills of reactive halogenated compounds.

  • Absorption: Cover the spill completely with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Chemical Deactivation (Quenching): To neutralize the reactive chloromethyl group, carefully apply a dilute, weak nucleophilic base (e.g., 5% aqueous sodium bicarbonate or dilute ammonium hydroxide) over the absorbed spill.

    • Causality: The base accelerates the hydrolysis of the dangerous alkylating agent into a significantly less reactive hydroxymethyl derivative, while simultaneously neutralizing the evolved HCl acid.

    • Validation Step: Observe the mixture. The cessation of effervescence ( CO2​ gas evolution) serves as a visual, self-validating indicator that the acidic byproducts have been fully neutralized.

  • Collection: Sweep the deactivated mixture using non-sparking tools into a wide-mouth HDPE container. Label it as "Hazardous Solid Waste - Halogenated/Corrosive" for institutional disposal.

Protocol C: Contaminated Consumables (Solid Waste)
  • Segregation: All disposable items that have contacted the chemical (pipette tips, weighing boats, septa, and contaminated gloves) must be treated as hazardous waste.

  • Disposal: Place these items in a designated, heavy-duty plastic bin labeled "Contaminated Solid Waste - Halogenated". Do not mix with general municipal waste.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for managing different waste streams associated with this chemical.

DisposalWorkflow Start Waste Generation: 4-(Chloromethyl)-5-methyl- 2-(3-phenoxyphenyl)oxazole Liquid Liquid / Solvent Waste Start->Liquid Solid Contaminated Consumables (PPE, Pipettes) Start->Solid Spill Spill Cleanup Material Start->Spill HaloStream Halogenated Organic Waste Stream Liquid->HaloStream SolidStream Hazardous Solid Waste Stream Solid->SolidStream Deactivation Chemical Deactivation (NaHCO3 / NH3 Quench) Spill->Deactivation Incineration Licensed High-Temperature Incineration HaloStream->Incineration SolidStream->Incineration Deactivation->SolidStream

Fig 1. Disposal and deactivation workflow for halogenated alkylating agents.

References

  • 1048921-12-5 | 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole , BLDpharm. 1[1]

  • BIS(CHLOROMETHYL)ETHER | 542-88-1 , ChemicalBook. 2[2]

  • Hazardous Materials Disposal Guide , Nipissing University. 3[3]

  • Standard Operating Procedure SOP039 , Loughborough University. 4[4]

Sources

Handling

A Researcher's Guide to Handling 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole: A Focus on Personal Protective Equipment and Safe Disposal

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted under the safest possible conditions. The compound 4-(chloromethyl)-5-methyl-2-(3-phenoxyphe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted under the safest possible conditions. The compound 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a member of the oxazole family, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] However, its structure, which includes a reactive chloromethyl group and aromatic rings, necessitates a robust and well-informed approach to laboratory safety.

This guide provides a comprehensive operational plan for the safe handling and disposal of this compound. The protocols outlined below are designed to be self-validating, integrating established principles of chemical safety with specific data derived from structurally analogous compounds.

Hazard Assessment: An Evidence-Based Profile

Analysis of related compounds reveals a consistent pattern of hazards. For instance, 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole and 4-(chloromethyl)-2-phenoxy-1,3-oxazole are known to be harmful if swallowed, cause skin and respiratory irritation, and pose a risk of serious eye damage.[2][3] Some halogenated heterocyclic compounds are also classified as toxic upon skin contact and may cause severe chemical burns.[4]

Based on this data, we can extrapolate the likely hazard profile for the target compound, which is summarized in the table below.

Potential Hazard GHS Hazard Code (Anticipated) Description Source (Analogous Compounds)
Acute Toxicity (Oral)H302Harmful if swallowed.[2][3]
Skin Corrosion/IrritationH314 / H315Causes severe skin burns and eye damage or causes skin irritation.[2][3][4]
Serious Eye DamageH318Causes serious eye damage.[2]
Respiratory IrritationH335May cause respiratory irritation.[2][3]
Skin SensitizationH317May cause an allergic skin reaction.[4]
Aquatic ToxicityH411Toxic to aquatic life with long lasting effects.[4]

Causality of Hazards: The chloromethyl group (-CH₂Cl) is a known alkylating agent, meaning it can react with biological nucleophiles like DNA and proteins. This reactivity is the underlying cause of its irritant and potential corrosive properties. The aromatic rings can contribute to skin absorption.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of each component is based on established chemical resistance principles and regulatory guidelines.[5][6]

Hand Protection

Standard latex or vinyl gloves offer insufficient protection against the aromatic and halogenated components of this molecule.[7] Aromatic hydrocarbons are known to attack many common glove materials.[7]

  • Primary Recommendation: Nitrile gloves are the preferred choice for incidental contact. They provide good resistance to a range of chlorinated solvents and aromatic compounds.[6][8]

  • For Extended Handling or Splashes: Consider double-gloving with two pairs of nitrile gloves or using a heavier-duty glove such as butyl rubber or Viton™ for prolonged operations.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don fresh gloves. Contaminated gloves must not be reused.[9]

Glove Material Suitability for Halogenated/Aromatic Hydrocarbons Rationale
NitrileGood Preferred for incidental chemical protection.[8]
LatexPoor Offers minimal protection against many organic solvents.[6]
Polyvinyl Chloride (PVC)Poor Generally not recommended for most organic solvents.[8]
Butyl RubberExcellent Recommended by some manufacturers for compounds like dimethyl sulfoxide and offers high resistance to many organic compounds.[7]
Eye and Face Protection

Given the high risk of serious eye damage[2], standard safety glasses are inadequate.

  • Mandatory: Chemical splash goggles that form a complete seal around the eyes are required whenever handling the compound in liquid or solid form.[9]

  • High-Risk Operations: When handling larger quantities (>10g) or if there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[9]

Body Protection

To prevent skin contact, appropriate protective clothing is non-negotiable.

  • Standard Use: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.

  • Splash Hazard: For operations involving larger volumes or a risk of splashing, a chemically resistant apron made of materials like neoprene or PVC should be worn over the lab coat.[8]

  • Personal Clothing: Long pants and closed-toe shoes are mandatory at all times in the laboratory.[6][9]

Respiratory Protection

The compound is expected to cause respiratory irritation.[2][3] Therefore, engineering controls are the primary line of defense.

  • Primary Control: All handling of this compound, including weighing, dissolving, and transfers, must be conducted inside a certified chemical fume hood.[4][10]

  • Secondary Control: In the event of a large spill or failure of engineering controls where exposure to dust or aerosols cannot be avoided, a respirator may be necessary. The selection of the appropriate respirator (e.g., an N95 for particulates or a half-face respirator with organic vapor cartridges) must be made in consultation with your institution's Environmental Health and Safety (EHS) department.[8]

Operational and Disposal Plans

A systematic workflow minimizes the potential for exposure and ensures that waste is handled correctly from the outset.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling the compound within a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep1 Verify fume hood is operational prep2 Assemble all necessary equipment and reagents prep1->prep2 prep3 Don all required PPE (Goggles, Lab Coat, Gloves) prep2->prep3 handle1 Weigh compound carefully to minimize dust prep3->handle1 handle2 Perform all transfers and reactions deep within the hood handle1->handle2 handle3 Keep containers sealed when not in use handle2->handle3 clean1 Decontaminate work surfaces with appropriate solvent handle3->clean1 clean2 Segregate all contaminated waste into designated container clean1->clean2 clean3 Remove PPE carefully (gloves last) clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Safe Handling Workflow for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is critical.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Disposal Plan

As a chlorinated organic compound, this substance and any materials contaminated with it are considered hazardous waste and require special disposal procedures.[4] Improper disposal can lead to long-term environmental damage.[4]

  • Waste Segregation: All waste contaminated with this compound (e.g., leftover material, contaminated gloves, pipette tips, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. This waste stream should be designated as "Halogenated Organic Waste."

  • Disposal Method: The universally accepted disposal method for chlorinated organic waste is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.[12][13] Never dispose of this chemical down the drain or in regular trash.

  • Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

The following diagram outlines the decision process for waste disposal.

Caption: Disposal Decision Workflow for Contaminated Materials.

By adhering to these rigorous safety and disposal protocols, you can confidently advance your research while ensuring the protection of yourself, your colleagues, and the environment.

References

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